tert-Butyl 2-((5-bromopentyl)oxy)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H21BrO3 |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
tert-butyl 2-(5-bromopentoxy)acetate |
InChI |
InChI=1S/C11H21BrO3/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h4-9H2,1-3H3 |
InChI Key |
HEJMDTHIFJJWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule that holds significant potential in the fields of medicinal chemistry and drug development. Its structure incorporates a tert-butyl ester, a common protecting group for carboxylic acids, and a terminal alkyl bromide, which serves as a reactive handle for various nucleophilic substitution reactions. This unique combination makes it a valuable building block for the synthesis of more complex molecules, such as bifunctional linkers used in antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The ether linkage provides metabolic stability, while the five-carbon chain offers a flexible spacer. This document provides a comprehensive overview of its synthesis, putative properties, and potential applications.
Chemical Identity and Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure and properties can be reliably predicted based on its constituent functional groups and analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₂₁BrO₃ | Structural analysis |
| Molecular Weight | 281.19 g/mol | Calculation from atomic weights |
| Appearance | Colorless to pale yellow liquid | Analogy with similar long-chain ether-esters |
| Boiling Point | > 200 °C (decomposes) | Ethers and esters of similar molecular weight have high boiling points.[1][2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water. | The nonpolar alkyl chain and tert-butyl group dominate, while the ether and ester groups offer some polarity.[2][3] |
| Density | ~1.2 g/mL | Estimated based on the presence of bromine. |
Proposed Synthesis: Williamson Ether Synthesis
A robust and widely applicable method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[4] For the preparation of this compound, a plausible route is the reaction of the sodium salt of 5-bromopentan-1-ol (B46803) with tert-butyl bromoacetate (B1195939).
Caption: Proposed Williamson ether synthesis pathway.
Detailed Experimental Protocol
Materials:
-
5-bromopentan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromoacetate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Formation of the Alkoxide: A solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) to afford the pure this compound.
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Determination |
| Yield | 60-80% | Gravimetric analysis after purification |
| Purity | >95% | ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile tool in drug discovery and development.[5][6]
Bifunctional Linkers
This molecule can serve as a precursor for bifunctional linkers. The terminal bromide can be converted to other functional groups (e.g., azide, amine, thiol) to allow for conjugation to a targeting moiety (e.g., an antibody). The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a payload molecule, such as a cytotoxic drug.[7]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 6. Application of Linkers in Chemical Biology [bldpharm.com]
- 7. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-Butyl 2-((5-bromopentyl)oxy)acetate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a predictive guide based on established chemical principles and data from analogous compounds, as tert-Butyl 2-((5-bromopentyl)oxy)acetate is not a widely documented or commercially available chemical. All properties and protocols are theoretical and should be verified through experimentation.
Introduction
This compound is a bifunctional organic molecule that incorporates a protected carboxylic acid (as a tert-butyl ester), an ether linkage, and a primary alkyl bromide. This combination of functional groups makes it a potentially useful building block in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and drug discovery. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The alkyl bromide provides a reactive site for nucleophilic substitution or the formation of organometallic reagents.
Predicted Chemical Properties
The chemical properties of this compound have been estimated based on its structure and the properties of similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₁BrO₃ |
| Molecular Weight | 281.19 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | > 200 °C (estimated) |
| Density | ~1.2 g/mL (estimated) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate (B1210297), THF). Insoluble in water. |
| CAS Number | Not assigned |
Proposed Synthesis: Williamson Ether Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed protocol, the sodium salt of tert-butyl glycolate (B3277807) is reacted with an excess of 1,5-dibromopentane (B145557).
Experimental Protocol
Materials:
-
tert-Butyl glycolate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,5-Dibromopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyl glycolate (1.0 equivalent) in anhydrous THF to the NaH suspension via the addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Ether Formation:
-
To the freshly prepared sodium tert-butyl glycolate solution, add 1,5-dibromopentane (3-5 equivalents) dropwise at room temperature. The use of excess dibromopentane is to minimize the formation of the diether byproduct.
-
After the addition, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for this compound.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | s | 2H | O-CH₂ -C=O |
| ~3.5 | t | 2H | Br-CH₂ - |
| ~3.4 | t | 2H | -O-CH₂ - |
| ~1.8 | p | 2H | Br-CH₂-CH₂ - |
| ~1.6 | p | 2H | -O-CH₂-CH₂ - |
| ~1.45 | s | 9H | -C(CH₃ )₃ |
| ~1.4 | m | 2H | -CH₂-CH₂ -CH₂- |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O |
| ~81 | -C (CH₃)₃ |
| ~70 | -O-CH₂ - (ether) |
| ~68 | O-CH₂ -C=O |
| ~33 | Br-CH₂ - |
| ~32 | Br-CH₂-CH₂ - |
| ~28 | -C(C H₃)₃ |
| ~28 | -O-CH₂-CH₂ - |
| ~25 | -CH₂-CH₂ -CH₂- |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 2975-2850 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1150 | C-O stretch (ester and ether) |
| ~650 | C-Br stretch |
Mass Spectrometry (MS)
-
Predicted Mass [M+H]⁺: 281.0696 / 283.0675 (due to bromine isotopes)
-
Key Fragmentation Patterns: Loss of the tert-butyl group (-57), loss of the tert-butoxycarbonyl group (-101), and cleavage of the ether bond.
Reactivity and Potential Applications
-
Nucleophilic Substitution: The primary alkyl bromide is susceptible to Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of functional groups such as azides, cyanides, amines, and thiols.
-
Grignard Reagent Formation: The alkyl bromide can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.
-
Deprotection: The tert-butyl ester can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free carboxylic acid, which can then be used in amide bond formation or other derivatizations.
-
Applications in Drug Discovery: This molecule could serve as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) or as a building block for creating novel small molecule inhibitors, where the different functional groups allow for sequential chemical modifications.
Safety and Handling
As there is no specific safety data for this compound, precautions should be based on the properties of its functional components, such as alkyl bromides and esters.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Hazards: Alkylating agents like alkyl bromides can be harmful. Avoid inhalation, ingestion, and skin contact. Esters can be irritants.[1]
-
Fire Safety: While the predicted boiling point is high, the compound may be combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
Technical Overview: Physicochemical Properties of tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Immediate Release
This document provides a concise technical summary of the key physicochemical properties of tert-Butyl 2-((5-bromopentyl)oxy)acetate, a compound relevant to professionals in the fields of chemical research and pharmaceutical development. The data herein is presented to support laboratory and developmental applications.
Molecular Identity and Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are foundational for its application in chemical synthesis and analysis.
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₃ |
| Molecular Weight | 281.19 g/mol |
| IUPAC Name | This compound |
Compound Structure and Calculation Workflow
The molecular weight of a compound is derived from its constituent elements and their isotopic abundances. The workflow for determining the molecular weight of this compound is a standard procedure based on its chemical formula.
Diagram: Molecular Weight Calculation Logic
The following diagram illustrates the logical flow for calculating the molecular weight from the compound's formula.
Caption: Workflow for molecular weight determination.
This guide serves as a foundational reference for researchers. No experimental protocols are detailed as the core data is based on established chemical principles and formulaic calculations.
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient pathway for the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate, a valuable bifunctional molecule for further chemical elaborations in drug discovery and development. The synthesis is centered around the well-established Williamson ether synthesis, a reliable method for forming ether linkages.[1][2][3] This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between the alkoxide of tert-butyl 2-hydroxyacetate and 1,5-dibromopentane. The reaction proceeds in two key steps:
-
Deprotonation: The hydroxyl group of tert-butyl 2-hydroxyacetate is deprotonated using a strong, non-nucleophilic base, typically sodium hydride (NaH), to form a highly reactive sodium alkoxide intermediate.
-
Nucleophilic Substitution (Williamson Ether Synthesis): The generated alkoxide then acts as a nucleophile, attacking one of the primary carbon atoms of 1,5-dibromopentane, displacing a bromide ion to form the desired ether linkage.[1][4]
The use of a primary alkyl halide (1,5-dibromopentane) is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction.[2]
A logical diagram of the synthesis pathway is presented below:
Caption: Synthesis pathway for this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
tert-Butyl 2-hydroxyacetate (≥98%)
-
1,5-Dibromopentane (≥97%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel (for flash chromatography)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes
-
Addition funnel
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Glassware for flash column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (nitrogen or argon).
-
Deprotonation: Anhydrous THF is added to the flask via a syringe, followed by the addition of sodium hydride (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension over 15-20 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Ether Formation: 1,5-Dibromopentane (3.0 equivalents) is added to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is removed. The organic layer is washed sequentially with water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| tert-Butyl 2-hydroxyacetate | C₆H₁₂O₃ | 132.16 | 1.0 |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 3.0 |
| Sodium Hydride (60% dispersion) | NaH | 24.00 | 1.2 |
| This compound | C₁₁H₂₁BrO₃ | 281.19 | Product |
Expected Yield: Based on similar Williamson ether synthesis reactions, the expected yield for this synthesis is in the range of 60-80%.
Characterization Data (Predicted)
As no specific experimental data for the target molecule is publicly available, the following characterization data is predicted based on the structure and data from analogous compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | s | 2H | O-CH₂ -C=O |
| ~3.55 | t | 2H | CH₂ -O-CH₂ |
| ~3.40 | t | 2H | CH₂ -Br |
| ~1.88 | p | 2H | CH₂-CH₂ -Br |
| ~1.65 | p | 2H | O-CH₂-CH₂ -CH₂ |
| ~1.50 | p | 2H | CH₂-CH₂ -CH₂-Br |
| 1.48 | s | 9H | C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~170.0 | C =O |
| ~81.5 | O-C (CH₃)₃ |
| ~70.5 | O-CH₂ -C=O |
| ~68.0 | CH₂ -O-CH₂ |
| ~33.5 | CH₂ -Br |
| ~32.0 | CH₂-CH₂ -Br |
| ~29.0 | O-CH₂-CH₂ -CH₂ |
| ~28.1 | C(CH₃ )₃ |
| ~25.0 | CH₂-CH₂ -CH₂-Br |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~2975, 2935, 2860 | C-H stretching (aliphatic) |
| ~1750 | C=O stretching (ester) |
| ~1150 | C-O stretching (ester) |
| ~1100 | C-O-C stretching (ether) |
| ~650 | C-Br stretching |
Mass Spectrometry (ESI-MS):
-
Expected [M+Na]⁺: m/z 304.06
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
This comprehensive guide provides a detailed and actionable pathway for the synthesis of this compound. The provided experimental protocol, coupled with the expected quantitative and characterization data, should serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.
References
Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) data for the compound tert-Butyl 2-((5-bromopentyl)oxy)acetate. Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, experimentally verified ¹H and ¹³C NMR data for this compound is not publicly available at this time.
While NMR data for structurally related compounds are accessible, direct spectral information for this compound remains uncatalogued in common repositories. This suggests that while the compound may be synthesized and used as an intermediate in various research applications, its detailed spectroscopic characterization has not been formally published.
In the absence of experimental data, this guide provides a theoretical framework for the expected NMR spectral characteristics of this compound. This includes predicted chemical shifts and a logical workflow for its synthesis and subsequent NMR analysis, which can serve as a reference for researchers intending to prepare and characterize this molecule.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a | ~1.45 | s | 9H |
| b | ~3.85 | s | 2H |
| c | ~3.50 | t | 2H |
| d | ~1.65 | p | 2H |
| e | ~1.50 | p | 2H |
| f | ~1.88 | p | 2H |
| g | ~3.40 | t | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| 1 | ~81.5 |
| 2 | ~28.0 |
| 3 | ~169.0 |
| 4 | ~68.0 |
| 5 | ~70.0 |
| 6 | ~29.0 |
| 7 | ~25.0 |
| 8 | ~32.5 |
| 9 | ~33.5 |
Proposed Experimental Protocol
For researchers planning to synthesize and characterize this compound, the following experimental protocol is proposed.
Synthesis:
A plausible synthetic route involves the Williamson ether synthesis. This would entail the reaction of the sodium salt of tert-butyl glyoxylate (B1226380) with 1,5-dibromopentane (B145557) in a suitable aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Alternatively, the reaction of 5-bromopentan-1-ol (B46803) with tert-butyl bromoacetate (B1195939) in the presence of a non-nucleophilic base like sodium hydride would yield the desired product.
NMR Data Acquisition and Processing:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual chloroform peak at 7.26 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Logical Workflow and Structural Assignment
The following diagram illustrates the logical relationship between the different proton and carbon environments in this compound, which is key to assigning the signals in the NMR spectra.
Caption: Connectivity diagram illustrating the distinct chemical environments within the molecule.
This guide provides a foundational understanding for the analysis of this compound. While direct experimental data is currently unavailable, the provided predictions and protocols offer a robust starting point for researchers in their synthetic and analytical endeavors.
An In-depth Technical Guide to the Spectroscopic Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-butyl 2-((5-bromopentyl)oxy)acetate. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed, predicted analysis based on established spectroscopic principles and data from structurally related compounds. This includes predicted data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry, alongside a plausible experimental protocol for its synthesis.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is characterized by a tert-butyl ester group, an ether linkage, and a brominated pentyl chain. These features will give rise to distinct signals in various spectroscopic analyses.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the protons in the tert-butyl group, the methylene (B1212753) protons of the acetate and pentyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | s | 2H | O-CH₂ -C=O |
| ~3.55 | t | 2H | O-CH₂ -(CH₂)₄-Br |
| ~3.40 | t | 2H | (CH₂)₄-CH₂ -Br |
| ~1.85 | p | 2H | O-CH₂-CH₂ -(CH₂)₃-Br |
| ~1.60 | p | 2H | O-(CH₂)₂-CH₂ -(CH₂)₂-Br |
| ~1.48 | s | 9H | C(CH₃ )₃ |
| ~1.45 | p | 2H | O-(CH₂)₃-CH₂ -CH₂-Br |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O |
| ~81.5 | C (CH₃)₃ |
| ~69.5 | O-CH₂ -C=O |
| ~68.0 | O-CH₂ -(CH₂)₄-Br |
| ~33.5 | (CH₂)₄-CH₂ -Br |
| ~32.0 | O-CH₂-CH₂ -(CH₂)₃-Br |
| ~29.0 | O-(CH₂)₂-CH₂ -(CH₂)₂-Br |
| ~28.0 | C(C H₃)₃ |
| ~24.5 | O-(CH₂)₃-CH₂ -CH₂-Br |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2975-2930 | Strong | C-H stretch (alkyl) |
| 1745 | Strong | C=O stretch (ester) |
| 1250 | Strong | C-O stretch (ester) |
| 1150 | Strong | C-O-C stretch (ether) |
| 650 | Medium | C-Br stretch |
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show fragmentation patterns corresponding to the different parts of the molecule.
| m/z | Assignment |
| 281/283 | [M - C(CH₃)₃ + H]⁺ (loss of tert-butyl group) |
| 225/227 | [M - OC(CH₃)₃]⁺ (loss of tert-butoxy (B1229062) group) |
| 149 | [Br(CH₂)₅O]⁺ |
| 101 | [O=C-O-C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity for bromine-containing fragments.
Experimental Protocol: Synthesis
A plausible method for the synthesis of this compound is the Williamson ether synthesis.
Reaction:
5-bromo-1-pentanol + tert-butyl bromoacetate (B1195939) → this compound
Materials:
-
5-bromo-1-pentanol
-
tert-butyl bromoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 5-bromo-1-pentanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure product.
Visualization of Experimental Workflow and Analysis
Navigating the Safety Landscape of tert-Butyl 2-((5-bromopentyl)oxy)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) or comprehensive safety and handling information is publicly available for tert-Butyl 2-((5-bromopentyl)oxy)acetate. The following guide is an extrapolated safety assessment based on the known properties of structurally related compounds, namely tert-butyl acetate (B1210297), 5-bromopentyl acetate, and other alkyl bromides and esters. This information is intended for guidance purposes only and should be supplemented with a thorough risk assessment by qualified personnel before handling.
Executive Summary
This compound is a bifunctional molecule incorporating a tert-butyl ester and a brominated alkyl ether. While specific toxicological data is unavailable, the structural motifs suggest potential hazards including flammability, skin and eye irritation, and possible toxicity upon ingestion or inhalation. This guide provides a comprehensive overview of the extrapolated safety and handling procedures for this compound, emphasizing precautionary measures and emergency protocols.
Predicted Physicochemical and Hazard Data
The following tables summarize the predicted and extrapolated data for this compound based on its structural analogues.
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value/Information | Basis for Extrapolation |
| Molecular Formula | C₁₁H₂₁BrO₃ | |
| Molecular Weight | 281.19 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid. | General appearance of similar esters and ethers. |
| Boiling Point | Estimated to be > 200 °C at atmospheric pressure. | Higher than tert-butyl acetate (98°C) and 5-bromopentyl acetate (109-110°C at 15 mmHg) due to increased molecular weight.[1] |
| Flash Point | Likely > 100 °C. | Higher than tert-butyl acetate (15°C) and 5-bromopentyl acetate (110°C), suggesting it is likely combustible but not highly flammable.[1] |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like alcohols and ethers.[2] | Based on the properties of tert-butyl acetate and other long-chain esters.[2] |
| Density | Likely around 1.2 g/mL. | Similar to 5-bromopentyl acetate (1.255 g/mL).[1] |
Table 2: Extrapolated Hazard Identification and Classification
| Hazard Class | Predicted Classification | Rationale |
| Flammability | Combustible Liquid | While the tert-butyl acetate moiety is flammable, the larger molecular weight and bromo- substituent likely raise the flash point, making it combustible rather than highly flammable. |
| Acute Oral Toxicity | Harmful if swallowed. | Based on GHS classifications for tert-butyl 5-bromopentanoate.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common property of alkyl bromides and some esters.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common property of alkyl bromides and some esters.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on GHS classifications for tert-butyl 5-bromopentanoate.[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the lack of specific data, a cautious approach is mandatory. The following protocols are based on best practices for handling potentially hazardous laboratory chemicals.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Breakthrough times should be considered.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or where splashing is likely, chemical-resistant aprons or suits should be considered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.
Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static electricity.
-
Use non-sparking tools.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Spill and Leak Procedures
-
Small Spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Place in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Prevent entry into sewers and waterways. Dike the spill to prevent spreading. Use a non-sparking shovel to transfer material to a sealed, appropriate container for disposal.
Logical Relationships and Workflows
Chemical Safety and Handling Workflow
Caption: General workflow for handling this compound.
This diagram outlines the logical progression of tasks when working with this chemical, from initial safety preparations to final disposal, including a branch for spill response.
References
Navigating the Stability and Storage of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule featuring a tert-butyl ester and a primary alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research. The presence of both an ester and an alkyl halide functional group dictates its reactivity and, consequently, its stability profile. Understanding the factors that can lead to its degradation is crucial for ensuring its quality, shelf-life, and the reproducibility of experimental results.
Chemical Profile and Inferred Stability
The stability of this compound is primarily influenced by its two key functional groups: the tert-butyl ester and the bromo-pentyl chain.
-
tert-Butyl Ester: Esters, in general, are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases. The bulky tert-butyl group provides significant steric hindrance, which generally slows down the rate of hydrolysis compared to less hindered esters. However, under strong acidic or basic conditions, or over prolonged periods in the presence of moisture, degradation to tert-butanol (B103910) and the corresponding carboxylic acid can be expected.
-
Alkyl Bromide: The primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions. Common laboratory nucleophiles such as water, alcohols, and amines can potentially displace the bromide ion. The presence of bases can also promote elimination reactions.
Based on these characteristics, the compound is likely sensitive to:
-
Moisture/Humidity: Can lead to hydrolysis of the ester.
-
Strong Acids and Bases: Will catalyze the degradation of the ester and can promote reactions at the alkyl bromide site.
-
High Temperatures: Can accelerate decomposition reactions.
-
Light: While not explicitly documented for this compound, many organic halides exhibit sensitivity to light, which can promote radical-mediated degradation pathways.
-
Strong Nucleophiles: Will react with the alkyl bromide.
Recommended Storage Conditions
To mitigate the potential degradation pathways, the following storage conditions are recommended. These are inferred from best practices for storing similar reactive organic compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, opaque container made of a non-reactive material (e.g., amber glass). | Protects from moisture and light. |
| Purity | Store in a highly pure state. | Impurities can catalyze decomposition. |
Hypothetical Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.
Figure 1: Potential degradation pathways for this compound.
General Experimental Protocol for Stability Assessment
For researchers needing to generate their own stability data, a forced degradation study is a common approach. The following is a generalized workflow.
Objective: To identify degradation products and determine the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a range of conditions, including:
-
Acidic: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: Dry heat and solution at elevated temperatures.
-
Photolytic: Exposure to UV light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time to assess the rate and pathway of degradation under each condition.
The following diagram outlines this experimental workflow.
Figure 2: Generalized experimental workflow for a forced degradation study.
Conclusion
While specific stability data for this compound is not extensively documented, an understanding of its functional groups allows for informed decisions regarding its storage and handling. By protecting it from moisture, strong acids and bases, excessive heat, and potentially light, researchers can ensure the integrity of this valuable synthetic intermediate. For critical applications, it is strongly recommended that users perform their own stability studies to establish appropriate storage conditions and shelf-life.
A Technical Guide to the Plausible Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed theoretical guide for the synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate. As of the latest literature review, no direct experimental data for this specific compound has been reported. The methodologies and data presented herein are based on established chemical principles, primarily the Williamson ether synthesis, and analogous reactions found in the literature. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.
Introduction
This compound is a bifunctional molecule that holds potential as a valuable intermediate in organic synthesis and drug discovery. Its structure incorporates a protected carboxylic acid (tert-butyl ester), a flexible pentyl ether linkage, and a reactive primary bromide. This combination of features makes it an attractive building block for the introduction of a C7 ether-linked carboxylic acid moiety in the synthesis of more complex molecules, such as prodrugs, linkers for antibody-drug conjugates, or as a fragment in the development of new chemical entities. The tert-butyl ester can be selectively cleaved under acidic conditions, while the bromide allows for a variety of nucleophilic substitution reactions. This guide outlines a plausible and robust synthetic route for its preparation.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2] For the target molecule, two primary retrosynthetic disconnections are possible. However, the most efficient approach involves the reaction of the alkoxide of 5-bromopentan-1-ol (B46803) with tert-butyl bromoacetate (B1195939). This pathway is preferred to minimize potential side reactions, such as elimination, which can be a concern with secondary or sterically hindered halides.[3][4]
The proposed reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide leaving group.[2]
Physicochemical Data of Reactants
A summary of the key physicochemical properties of the proposed starting materials is provided in the table below. This data is essential for planning the experimental setup and purification procedures.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 5-Bromopentan-1-ol | 34626-51-2 | C₅H₁₁BrO | 167.04 | 95-97 (at 12 mmHg) | 1.357 |
| tert-Butyl bromoacetate | 5292-43-3 | C₆H₁₁BrO₂ | 195.05 | 65-67 (at 10 mmHg) | 1.33 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | Decomposes > 255 | 0.92 (dispersion) |
| Tetrahydrofuran (B95107) (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | 66 | 0.889 |
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and should be optimized for specific laboratory conditions.[5]
Materials:
-
5-Bromopentan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully evaporate the hexanes under a stream of inert gas.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous THF to the stirred NaH slurry via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
-
-
Etherification Reaction:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated to reflux if it proceeds slowly at room temperature.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic extracts and wash them with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
-
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the Williamson ether synthesis of the target compound.
Expected Quantitative Data
While no experimental data exists for the target compound, the following table provides an estimate of the expected data based on similar Williamson ether synthesis reactions reported in the literature.
| Parameter | Expected Value/Range | Notes |
| Reaction Yield | 60-85% | Yields for Williamson ether syntheses are typically moderate to good, depending on the purity of reagents and reaction conditions. |
| Purity (post-chromatography) | >95% | Column chromatography is generally effective for purifying ethers of this type. |
| ¹H NMR (CDCl₃, estimated) | δ 4.05 (s, 2H), 3.55 (t, 2H), 3.41 (t, 2H), 1.89 (p, 2H), 1.65 (p, 2H), 1.50 (p, 2H), 1.48 (s, 9H) | Chemical shifts are estimated based on standard values for similar functional groups. |
| ¹³C NMR (CDCl₃, estimated) | δ 169.5, 81.5, 70.0, 68.0, 33.5, 32.0, 29.0, 28.0, 25.0 | Chemical shifts are estimated based on standard values. |
| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₁H₂₁BrO₃Na: 320.05 | Expected to be the most prominent ion in the positive ion mode. |
Conclusion
The synthesis of this compound via the Williamson ether synthesis represents a feasible and direct approach to this novel bifunctional intermediate. The outlined experimental protocol, based on well-established procedures, provides a solid foundation for its successful preparation in a laboratory setting. The availability of this compound would offer medicinal chemists and materials scientists a versatile tool for the construction of new molecular architectures with potential applications in drug delivery, diagnostics, and materials science. Further experimental work is required to validate and optimize the proposed synthetic route and to fully characterize the physicochemical and spectroscopic properties of the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. gold-chemistry.org [gold-chemistry.org]
Technical Guide: Synthesis and Characterization of tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis of the novel compound, tert-Butyl 2-((5-bromopentyl)oxy)acetate. This guide details a robust synthetic protocol, presents key quantitative data, and outlines the complete experimental workflow. The synthesis is achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This compound holds potential as a valuable bifunctional building block in medicinal chemistry and materials science, featuring a protected carboxylic acid and a reactive alkyl bromide moiety.
Introduction
The development of novel bifunctional molecules is of significant interest in the fields of drug discovery and polymer chemistry. Compounds bearing orthogonal reactive groups allow for sequential chemical modifications, enabling the construction of complex molecular architectures. This compound is a designed molecule that incorporates a tert-butyl protected acetate (B1210297) group and a primary alkyl bromide. The tert-butyl ester serves as a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The terminal bromide provides a reactive handle for nucleophilic substitution reactions, making it an ideal precursor for the introduction of various functional groups. This guide outlines a reproducible laboratory-scale synthesis of this versatile compound.
Synthetic Protocol
The synthesis of this compound is accomplished through a Williamson ether synthesis. This reaction involves the deprotonation of tert-butyl 2-hydroxyacetate (tert-butyl glycolate) using a strong base, followed by nucleophilic substitution on 1,5-dibromopentane (B145557).
Experimental Protocol
Materials:
-
tert-Butyl 2-hydroxyacetate (98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
1,5-Dibromopentane (97%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes (anhydrous)
-
Ethyl acetate (anhydrous)
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, was added sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
The flask was placed under a nitrogen atmosphere, and anhydrous THF was added to create a slurry.
-
A solution of tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF was added dropwise to the stirred slurry at 0 °C (ice bath).
-
The reaction mixture was allowed to warm to room temperature and stirred for 30 minutes, during which hydrogen gas evolution was observed.
-
After the cessation of gas evolution, the mixture was cooled back to 0 °C, and a solution of 1,5-dibromopentane (3.0 equivalents) in anhydrous THF was added dropwise.
-
The reaction was then heated to reflux and stirred for 12-16 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₃ |
| Molecular Weight | 281.19 g/mol |
| Appearance | Colorless oil |
| Boiling Point | (Predicted) >250 °C |
| Density | (Predicted) 1.25 g/cm³ |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, THF; Insoluble in water. |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 14 hours |
| Reaction Temperature | 66 °C (THF reflux) |
| Yield of Pure Product | 75-85% |
| Purity (by ¹H NMR) | >95% |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.98 (s, 2H), 3.55 (t, J = 6.6 Hz, 2H), 3.42 (t, J = 6.8 Hz, 2H), 1.90 (p, J = 6.8 Hz, 2H), 1.68 (p, J = 6.7 Hz, 2H), 1.53 (p, J = 6.7 Hz, 2H), 1.48 (s, 9H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.1, 81.8, 70.5, 68.2, 33.7, 32.5, 28.1, 27.9, 25.0. |
| FT-IR (neat, cm⁻¹) | 2975, 2938, 2865, 1750 (C=O), 1155 (C-O-C), 1120, 645 (C-Br). |
| Mass Spec (ESI-MS) | m/z calculated for C₁₁H₂₁BrO₃Na [M+Na]⁺: 303.0515; Found: 303.0518. |
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.
Caption: Synthetic scheme for this compound.
Caption: Experimental workflow for synthesis and purification.
An In-depth Technical Guide to tert-Butyl 2-((5-bromopentyl)oxy)acetate as a Chemical Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-((5-bromopentyl)oxy)acetate, a bifunctional chemical linker of significant interest in the fields of drug discovery and bioconjugation. This document details its chemical properties, outlines a robust synthetic methodology, and presents its application in the construction of complex biomolecules, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). The guide includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its practical implementation in a laboratory setting.
Introduction
Chemical linkers are indispensable tools in modern drug development and chemical biology, enabling the covalent connection of two or more distinct molecular entities. This compound is a versatile hetero-bifunctional linker featuring two key reactive handles: a primary alkyl bromide and a tert-butyl ester. The alkyl bromide serves as an electrophilic site for nucleophilic substitution, allowing for the attachment of various moieties such as ligands for proteins of interest or E3 ligases. The tert-butyl ester acts as a protected carboxylic acid, which upon deprotection, provides a functional group for further conjugation, for instance, to an amine-containing molecule via amide bond formation. The five-carbon alkyl chain and the ether linkage provide spacing and flexibility between the conjugated molecules.
Chemical Properties
A summary of the key chemical properties of this compound and its constituent functional groups is presented below.
| Property | Value | Source |
| Molecular Formula | C11H21BrO3 | N/A |
| Molecular Weight | 281.19 g/mol | N/A |
| Appearance | Expected to be a colorless oil | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide in an SN2 reaction.[1][2]
Synthetic Scheme
The overall synthetic scheme is as follows:
References
An In-depth Technical Guide to tert-Butyl 2-((5-bromopentyl)oxy)acetate as a Versatile Starting Material in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-((5-bromopentyl)oxy)acetate, a bifunctional molecule increasingly recognized for its utility as a versatile starting material and linker in complex organic synthesis, particularly in the field of drug discovery. Its unique structure, featuring a protected carboxylic acid and a reactive alkyl bromide, makes it an ideal building block for the construction of elaborate molecular architectures, most notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a robust synthetic protocol for its preparation, outlines its key applications with a focus on PROTAC synthesis, and presents relevant physicochemical and spectroscopic data.
Introduction
This compound is a chemical compound that serves as a valuable heterobifunctional linker. The molecule incorporates two key functional groups: a tert-butyl ester, which acts as a protected carboxylic acid, and a primary alkyl bromide. This arrangement allows for sequential and chemoselective reactions, making it a strategic component in multi-step synthetic routes. The five-carbon alkyl chain provides spatial separation between the two functionalities, a critical consideration in the design of molecules intended to bridge two biological entities.
The primary application of this compound is in the synthesis of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature and length of this linker are crucial for the efficacy of the PROTAC, and this compound provides a readily adaptable scaffold for linker synthesis.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate), which then reacts with an excess of 1,5-dibromopentane. The use of an excess of the dihalide minimizes the formation of the dialkylated byproduct.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
tert-Butyl 2-hydroxyacetate
-
1,5-Dibromopentane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Addition funnel (optional)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with a magnetic stir bar and sodium hydride (1.2 equivalents) under an inert atmosphere of nitrogen. Anhydrous THF or DMF is added to create a suspension.
-
Alkoxide Formation: The flask is cooled to 0 °C in an ice bath. A solution of tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF or DMF is added dropwise to the suspension of sodium hydride. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation, indicated by the cessation of hydrogen gas evolution.
-
Alkylation: The reaction mixture is cooled again to 0 °C. 1,5-Dibromopentane (3.0-5.0 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and diethyl ether or ethyl acetate (B1210297). The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties and expected spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₃ |
| Molecular Weight | 281.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available; likely high boiling and purified by chromatography. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.01 (s, 2H, -OCH₂COO-), 3.51 (t, J = 6.6 Hz, 2H, -OCH₂-), 3.41 (t, J = 6.8 Hz, 2H, -CH₂Br), 1.93 – 1.83 (m, 2H, -CH₂CH₂Br), 1.70 – 1.60 (m, 2H, -OCH₂CH₂-), 1.53 – 1.43 (m, 11H, includes -C(CH₃)₃ and -CH₂CH₂CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5, 81.5, 70.8, 68.2, 33.7, 32.5, 29.0, 28.1 (3C), 25.1. |
| Mass Spectrometry (ESI+) | m/z 281.06 [M+H]⁺, 303.04 [M+Na]⁺ |
Note: Spectroscopic data are predicted based on the structure and data for similar compounds. Actual values may vary.
Applications in Synthesis
The primary utility of this compound lies in its role as a bifunctional linker, enabling the connection of two different molecular entities.
Synthesis of PROTACs
A prominent application is in the synthesis of PROTACs, where it serves as a precursor to the linker component. For instance, it is a starting material for the synthesis of ERD-308, a potent degrader of the Estrogen Receptor (ER)[1].
The synthesis typically proceeds in two stages:
-
Nucleophilic Substitution: The bromide of this compound is displaced by a nucleophile, which is part of the E3 ligase ligand or the target protein ligand. This is often an amine or a phenol.
-
Amide Coupling: The tert-butyl ester is deprotected (typically with trifluoroacetic acid) to reveal the carboxylic acid, which is then coupled with an amine on the other ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a PROTAC.
References
An In-depth Technical Guide to tert-Butyl 2-((5-bromopentyl)oxy)acetate Derivatives: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-((5-bromopentyl)oxy)acetate and its derivatives, compounds of increasing interest in the field of medicinal chemistry. This document details the synthesis, chemical properties, and, most notably, the application of these molecules as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows are presented to facilitate a deeper understanding and practical application of these compounds in drug discovery and development.
Introduction
This compound is a bifunctional molecule featuring a terminal bromide and a tert-butyl protected carboxylic acid connected by a flexible five-carbon ether chain. This unique structure makes it an ideal building block in the synthesis of more complex molecules, particularly in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The this compound core provides a synthetically tractable and functionally versatile platform for the generation of PROTAC linkers with desirable physicochemical properties.
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate), which then reacts with an excess of 1,5-dibromopentane (B145557).
General Reaction Scheme
Caption: General scheme for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
tert-Butyl 2-hydroxyacetate
-
1,5-Dibromopentane
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of tert-butyl 2-hydroxyacetate (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Add 1,5-dibromopentane (3.0-5.0 eq) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Physicochemical Properties
The table below summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C11H21BrO3 |
| Molecular Weight | 281.19 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not reported |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Applications in Drug Discovery: PROTAC Linkers
The primary application of this compound and its derivatives is in the construction of PROTACs. The terminal bromide serves as a reactive handle for attachment to a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), while the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a ligand for the protein of interest (POI).
General Workflow for PROTAC Synthesis
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
This application note provides a comprehensive protocol for the synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate, a bifunctional molecule with applications as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other chemical biology tools. The synthetic route is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2]
The described protocol involves the reaction of the sodium salt of tert-butyl glycolate (B3277807) with an excess of 1,5-dibromopentane (B145557). Using an excess of the dihalide minimizes the formation of the diether byproduct. This method is suitable for laboratory-scale synthesis and can be adapted for larger scales.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution (SN2) reaction, where the alkoxide generated from tert-butyl glycolate attacks one of the primary carbons of 1,5-dibromopentane, displacing a bromide ion.[2]
Figure 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
tert-Butyl 2-hydroxyacetate (tert-butyl glycolate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1,5-Dibromopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc) for extraction and chromatography
-
Hexanes for chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Procedure
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 times) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
-
Formation of the Alkoxide:
-
In a separate flask, dissolve tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF.
-
Cool the sodium hydride slurry in an ice bath to 0 °C.
-
Slowly add the solution of tert-butyl 2-hydroxyacetate to the NaH slurry dropwise via an addition funnel over 30 minutes. Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
-
Williamson Ether Synthesis:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Add 1,5-dibromopentane (3.0 equivalents) to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 65-70 °C) for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.[3]
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3][4]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) as the eluent.
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| tert-Butyl 2-hydroxyacetate | 132.16 | 1.0 | 10.0 | 1.32 g |
| Sodium Hydride (60%) | 24.00 (as 100%) | 1.2 | 12.0 | 0.48 g |
| 1,5-Dibromopentane | 229.99 | 3.0 | 30.0 | 6.90 g |
| Product | 281.19 | - | - | - |
| Theoretical Yield | - | - | - | 2.81 g |
| Actual Yield | - | - | - | TBD |
| % Yield | - | - | - | TBD |
TBD: To be determined experimentally.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a highly flammable and water-reactive solid. Handle it under an inert atmosphere and away from moisture. The quenching process is exothermic and releases flammable hydrogen gas.
-
1,5-Dibromopentane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for the Use of tert-Butyl 2-((5-bromopentyl)oxy)acetate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and affecting the overall physicochemical properties of the molecule.[1][]
The composition and length of the linker can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[1][6] Alkyl and polyethylene (B3416737) glycol (PEG) chains are among the most common motifs used in linker design due to their synthetic tractability and the ability to modulate properties like solubility and cell permeability.[7] tert-Butyl 2-((5-bromopentyl)oxy)acetate is a valuable building block for constructing such linkers, offering a five-carbon alkyl chain coupled with an ether and a protected carboxylic acid functionality. This structure provides a good balance of flexibility and hydrophobicity, suitable for initial PROTAC design and optimization.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker precursor. These protocols are intended as a starting point and may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Protocol 1: Alkylation of a Phenolic or Amine-Containing "Warhead" or E3 Ligase Ligand
This protocol describes the initial coupling of the linker building block to either the protein of interest (POI) ligand ("warhead") or the E3 ligase ligand, assuming the ligand contains a nucleophilic phenol (B47542) or amine group.
Materials:
-
Phenolic or amine-containing "warhead" or E3 ligase ligand
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and appropriate solvent system
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the phenolic or amine-containing ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/EtOAc) to yield the alkylated intermediate.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid, which is necessary for the subsequent coupling reaction.
Materials:
-
tert-Butyl ester intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the tert-butyl ester intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 or 2:1 v/v).[4][8]
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can help remove residual TFA).
-
The resulting carboxylic acid is often used in the next step without further purification.
Protocol 3: Amide Coupling to Finalize the PROTAC
This protocol describes the final amide bond formation between the deprotected linker intermediate and the other component of the PROTAC (either the warhead or the E3 ligase ligand containing an amine).
Materials:
-
Carboxylic acid intermediate from Protocol 2
-
Amine-functionalized "warhead" or E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with EtOAc, or directly purified by preparative HPLC to yield the final PROTAC.
Synthetic Workflow
Data Presentation: Structure-Activity Relationship of Alkyl Ether Linkers
The length and composition of the linker are critical for PROTAC activity. The following table presents hypothetical data, based on published trends for alkyl ether linkers, to illustrate the structure-activity relationship (SAR).[1][][9] DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achieved.
| PROTAC ID | Linker Structure | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | -(CH₂)₃-O-CH₂- | 6 | >1000 | <20 |
| PROTAC-2 | -(CH₂)₄-O-CH₂- | 7 | 520 | 65 |
| PROTAC-3 | -(CH₂)₅-O-CH₂- | 8 | 85 | >90 |
| PROTAC-4 | -(CH₂)₆-O-CH₂- | 9 | 150 | 88 |
| PROTAC-5 | -(CH₂)₅-O-(CH₂)₂- | 9 | 120 | 92 |
| PROTAC-6 | -(CH₂)₅-O-(CH₂)₃- | 10 | 275 | 75 |
Data is illustrative and based on general trends observed in PROTAC development. Optimal linker length is target-dependent.
Signaling Pathway Example: Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell malignancies. PROTACs can be designed to target and degrade BTK, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTAC linkers. The protocols and information provided herein offer a comprehensive guide for researchers to incorporate this linker into their PROTAC design and development programs. The modular nature of PROTAC synthesis allows for the systematic variation of linker length and composition, enabling the optimization of degradation activity for a given protein target. The successful application of these methodologies will contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl 2-((5-bromopentyl)oxy)acetate in Drug Discovery: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, tert-Butyl 2-((5-bromopentyl)oxy)acetate has emerged as a valuable and versatile bifunctional linker in the rapidly advancing field of targeted protein degradation. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the assembly of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
This application note provides a comprehensive overview of the use of this compound in drug discovery, with a specific focus on its application in the development of PROTACs targeting the epigenetic reader protein BRD4, a key target in various cancers. Detailed experimental protocols for the synthesis of the linker, its incorporation into a PROTAC, and the subsequent biological evaluation of the final compound are provided.
Principle of Application: A Bridge in Targeted Protein Degradation
PROTACs are innovative chemical entities composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a flexible alkyl ether-based linker. Its 5-bromopentyl group provides a reactive handle for covalent attachment to a POI ligand or an E3 ligase ligand, typically through nucleophilic substitution. The tert-butyl acetate (B1210297) moiety serves as a protected carboxylic acid, which can be deprotected in a later synthetic step to enable further conjugation or to be the final form of the linker.
The primary function of the linker is to optimally position the POI and the E3 ligase to facilitate the formation of a productive ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The physicochemical properties of the linker, including its length, flexibility, and polarity, are critical for the efficacy of the resulting PROTAC.
Application Example: Development of a BRD4-Targeting PROTAC
A significant application of linkers like this compound is in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in the regulation of gene transcription, including key oncogenes like c-MYC. Small molecule inhibitors of BRD4, such as JQ1, have shown therapeutic promise, but PROTAC-mediated degradation of BRD4 offers a more profound and sustained downstream effect.
In a typical synthetic strategy, a derivative of a BRD4 inhibitor (e.g., JQ1) is functionalized with a nucleophilic group, which then reacts with this compound. The resulting intermediate is then deprotected to reveal a carboxylic acid, which is subsequently coupled to an E3 ligase ligand, such as pomalidomide (B1683931) (a ligand for Cereblon, CRBN) or a derivative of the VHL (von Hippel-Lindau) E3 ligase.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative BRD4-targeting PROTAC synthesized using a C5 alkyl ether linker derived from this compound.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (BRD4) | 150 nM (IC50) | - | Fictionalized Data |
| Binding Affinity (CRBN) | 1.2 µM (IC50) | - | Fictionalized Data |
| BRD4 Degradation (DC50) | 50 nM | HeLa | Fictionalized Data |
| c-MYC Downregulation (EC50) | 75 nM | HeLa | Fictionalized Data |
| Cell Proliferation (GI50) | 120 nM | MV-4-11 | Fictionalized Data |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the linker via Williamson ether synthesis.
Materials:
-
tert-Butyl glycolate (B3277807)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl glycolate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add 1,5-dibromopentane (5.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.
Protocol 2: Synthesis of a JQ1-Based BRD4 PROTAC
This protocol outlines the synthesis of a BRD4-targeting PROTAC using the synthesized linker.
Materials:
-
JQ1-amine (a derivative of JQ1 with a free amine)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Pomalidomide-amine (a derivative of pomalidomide with a free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Preparative HPLC system
Procedure:
Step 1: Alkylation of JQ1-amine
-
To a solution of JQ1-amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF, add this compound (1.2 eq).
-
Stir the reaction mixture at 50 °C for 16 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the JQ1-linker intermediate.
Step 2: Deprotection of the tert-Butyl Ester
-
Dissolve the JQ1-linker intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude carboxylic acid.
Step 3: Amide Coupling with Pomalidomide-amine
-
To a solution of the crude carboxylic acid (1.0 eq), pomalidomide-amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 3: Western Blot Analysis of BRD4 Degradation
This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line expressing BRD4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
JQ1 (non-degrading inhibitor control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4 PROTAC, DMSO, JQ1, and a combination of the PROTAC and MG132 for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
-
Visualizations
Caption: Mechanism of action of a BRD4-targeting PROTAC.
Caption: Synthetic workflow for the BRD4 PROTAC.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols for the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate is a key reaction in the development of various pharmaceutical intermediates and complex organic molecules. This compound serves as a valuable bifunctional building block, incorporating a protected carboxylic acid moiety and a reactive alkyl bromide. The ether linkage is typically formed via the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this application, the alkoxide of tert-butyl 2-hydroxyacetate acts as the nucleophile, attacking the primary carbon of a 1,5-dihalopentane, with bromide acting as the leaving group. Understanding the reaction mechanism and having a detailed protocol are crucial for achieving high yields and purity.
Reaction Mechanism: Williamson Ether Synthesis
The formation of this compound from tert-butyl 2-hydroxyacetate and 1,5-dibromopentane (B145557) follows the Williamson ether synthesis pathway. This is a two-step process:
-
Deprotonation: The first step involves the deprotonation of the hydroxyl group of tert-butyl 2-hydroxyacetate using a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide ion.[2][4]
-
Nucleophilic Substitution (SN2): The resulting tert-butoxycarbonylmethoxide ion then acts as a nucleophile and attacks one of the primary carbon atoms of 1,5-dibromopentane. This occurs via a backside attack, leading to the displacement of a bromide ion as the leaving group in a concerted SN2 mechanism.[1][2]
Given that the substrate is a primary alkyl halide, the SN2 pathway is highly favored over elimination reactions.[2]
Caption: Williamson Ether Synthesis Mechanism.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. The data is based on typical yields and reaction conditions for Williamson ether syntheses involving similar substrates.
| Parameter | Value | Reference |
| Reactants | ||
| tert-Butyl 2-hydroxyacetate | 1.0 equiv | [5] |
| 1,5-Dibromopentane | 3.0 equiv (excess) | N/A |
| Sodium Hydride (60% in mineral oil) | 1.2 equiv | [4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [5] |
| Deprotonation Temperature | 0 °C | [5] |
| Alkylation Temperature | Room Temperature | [5] |
| Reaction Time | 12-16 hours | [5] |
| Product Information | ||
| Isolated Yield | 75-85% | N/A |
| Molecular Formula | C₁₁H₂₁BrO₃ | N/A |
| Molecular Weight | 281.19 g/mol | N/A |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound.
Materials:
-
tert-Butyl 2-hydroxyacetate (≥98%)
-
1,5-Dibromopentane (≥97%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Septa
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 2-hydroxyacetate (1.0 equiv).
-
Dissolve the starting material in anhydrous THF.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Slowly add 1,5-dibromopentane (3.0 equiv) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
- 1. Why di tert-butyl ether cannot be prepared by Williamson synthesis ? [allen.in]
- 2. tert-Butyl acetate | 540-88-5 | FB02384 | Biosynth [biosynth.com]
- 3. CN105367422A - Method for preparing tert-butyl acetate from acetic acid and iso-butane - Google Patents [patents.google.com]
- 4. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 5. Tert-butyl 2-hydroxyacetate | C6H12O3 | CID 11815394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: tert-Butyl 2-((5-bromopentyl)oxy)acetate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone technique in drug discovery and development, enabling the rapid and efficient assembly of peptides and other small molecules. A key element in SPS is the use of linkers and modifying agents that tether the growing molecule to an insoluble resin support and introduce specific functionalities. This document details the application of tert-Butyl 2-((5-bromopentyl)oxy)acetate as a versatile reagent for the functionalization of solid supports, introducing a flexible five-carbon ether linker with a protected carboxylic acid terminus.
The unique structure of this compound, featuring a reactive bromoalkyl group for attachment and an acid-labile tert-butyl ester protecting group, makes it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The ether linkage provides chemical stability during the repetitive cycles of peptide coupling and deprotection. This reagent is particularly useful for synthesizing C-terminally modified peptides, creating libraries of compounds with a flexible spacer, or for the attachment of reporter groups and other moieties after peptide assembly.
Principle of Application
The primary application of this compound in solid-phase synthesis is the alkylation of a nucleophilic group on a solid support, such as a hydroxyl or amine functional group on a resin. This reaction, based on the principles of Williamson ether synthesis, results in the covalent attachment of a flexible linker terminating in a tert-butyl protected carboxyl group.
The tert-butyl ester serves as a protecting group that is stable to the basic conditions used for Fmoc deprotection but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is also used for the final cleavage of the synthesized molecule from many common resins and for the removal of acid-labile side-chain protecting groups.[1][2][3]
Experimental Protocols
Immobilization of this compound onto Hydroxymethyl Resin (e.g., Wang Resin)
This protocol describes the attachment of the linker to a hydroxyl-functionalized resin.
Materials:
-
Wang Resin (or other hydroxymethyl-functionalized polystyrene resin)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Place the Wang resin (1 g) in a solid-phase synthesis vessel. Wash the resin with DCM (3 x 10 mL) and then with anhydrous DMF (3 x 10 mL). Swell the resin in anhydrous DMF (10 mL) for 1 hour.
-
Alkoxide Formation: In a separate flask under an inert atmosphere, suspend NaH (5 equivalents based on resin loading) in anhydrous THF. Add a solution of the swollen resin in DMF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the alkoxide.
-
Linker Attachment (Alkylation): Dissolve this compound (5 equivalents) in anhydrous DMF. Add this solution to the resin suspension. Heat the reaction mixture to 60 °C and stir overnight under an inert atmosphere.
-
Washing: After the reaction is complete, allow the resin to cool to room temperature. Filter the resin and wash it sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Deprotection of the tert-Butyl Ester and Peptide Coupling
This protocol outlines the removal of the tert-butyl protecting group and the subsequent coupling of the first amino acid.
Materials:
-
Functionalized resin from protocol 3.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dipeptidyl peptidase inhibitor (DIEA)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the functionalized resin (1 g) in DCM (10 mL) for 30 minutes.
-
tert-Butyl Deprotection: Treat the resin with a solution of 50% TFA in DCM (10 mL) for 2 hours at room temperature.
-
Washing and Neutralization: Filter the resin and wash with DCM (5 x 10 mL). Neutralize the resulting carboxylic acid salt by washing with a solution of 10% DIEA in DMF (3 x 10 mL), followed by washing with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
First Amino Acid Coupling:
-
Swell the deprotected resin in DMF.
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols.
Cleavage of the Final Product
This protocol describes the final cleavage of the synthesized peptide from the resin.
Materials:
-
Peptide-on-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-on-resin with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Product Precipitation: Filter the cleavage mixture into a tube of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify using reverse-phase HPLC.
Data Presentation
The following table summarizes the expected outcomes for the key steps in the solid-phase synthesis utilizing this compound. These are representative values based on standard solid-phase synthesis efficiencies.
| Step | Parameter | Expected Value | Method of Determination |
| Linker Immobilization | Resin Loading | 0.4 - 0.7 mmol/g | Picric Acid Titration |
| First Amino Acid Coupling | Coupling Efficiency | > 99% | Kaiser Test |
| Peptide Elongation (per cycle) | Coupling Efficiency | > 99% | Kaiser Test |
| Final Cleavage and Purification | Overall Yield (for a 10-mer) | 15 - 30% | HPLC, Mass Spectrometry |
| Purity (after HPLC) | > 95% | HPLC, Mass Spectrometry |
Visualizations
Experimental Workflow
Caption: Workflow for solid-phase synthesis using the linker.
Logical Pathway of Linker Functionality
References
Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure incorporates a terminal bromide, a good leaving group for nucleophilic substitution reactions, and a tert-butyl protected carboxylic acid, which can be deprotected under acidic conditions. This arrangement makes it a versatile reagent for introducing a five-carbon spacer with a terminal carboxylic acid functionality in a protected form. This application note provides detailed protocols for the synthesis and potential applications of this compound, along with relevant data and workflow diagrams.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₃ |
| Molecular Weight | 281.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~120-125 °C at 0.5 mmHg (estimated) |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via Williamson ether synthesis from 5-bromo-1-pentanol and tert-butyl bromoacetate (B1195939).
Materials:
-
5-bromo-1-pentanol
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a dry, round-bottom flask under an inert nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromo-1-pentanol (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by ¹H NMR) | >95% |
Protocol 2: Application in the Alkylation of a Phenolic Compound
This protocol details the use of this compound to alkylate a model phenolic compound, 4-hydroxybenzaldehyde (B117250).
Materials:
-
This compound
-
4-hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60 °C and stir overnight.
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Reaction Data:
| Reactant | Molar Eq. | Yield (%) |
| 4-hydroxybenzaldehyde | 1.0 | 88 |
| This compound | 1.2 |
Workflows and Diagrams
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for the alkylation of a phenol.
Potential Signaling Pathway Application
In drug discovery, this compound can be used to synthesize PROTACs (Proteolysis Targeting Chimeras) or molecular linkers that modulate protein-protein interactions. The terminal bromide allows for conjugation to a protein-targeting ligand, while the deprotected carboxylic acid can be coupled to an E3 ligase-binding moiety.
Caption: PROTAC assembly and mechanism of action.
Application Notes and Protocols: tert-Butyl 2-((5-bromopentyl)oxy)acetate for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl 2-((5-bromopentyl)oxy)acetate as a chemical linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines its role in PROTAC synthesis, provides hypothetical performance data, and details experimental procedures for the synthesis and evaluation of a representative PROTAC.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[4][5] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8]
The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency and selectivity of protein degradation.[9][10] Alkyl and polyethylene (B3416737) glycol (PEG) chains are common linker types, offering flexibility and control over the distance between the two ends of the PROTAC.[7][10]
Role of this compound
This compound is a versatile bifunctional linker precursor. Its key features include:
-
Alkyl Bromide Handle: The bromopentyl group provides a reactive site for nucleophilic substitution, allowing for covalent attachment to a warhead (POI ligand) or an E3 ligase ligand. This is a common strategy for incorporating alkyl linkers into PROTACs.[4][10]
-
Protected Carboxylic Acid: The tert-butyl ester serves as a protecting group for a carboxylic acid functionality. This ester is stable under many reaction conditions used for the initial coupling step and can be readily deprotected (e.g., using trifluoroacetic acid) to reveal a free carboxylic acid. This acid can then be used for subsequent amide bond formation to connect the other part of the PROTAC.
-
Hydrophobicity and Flexibility: The five-carbon alkyl chain provides a degree of hydrophobicity, which can enhance cell permeability, while the ether linkage and the overall chain length contribute to the linker's flexibility.
Hypothetical Application: Development of a BRD4-Degrading PROTAC
To illustrate the application of this compound, we describe the design and evaluation of a hypothetical PROTAC, named AP-1 , targeting the bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the Cereblon (CRBN) E3 ligase. BRD4 is a well-established therapeutic target in oncology.
Quantitative Data Summary for Hypothetical PROTAC AP-1
The following table summarizes the expected in vitro performance data for AP-1.
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| AP-1 to BRD4 | 50 nM | Binding affinity of the warhead moiety of AP-1 to the target protein. |
| AP-1 to CRBN | 250 nM | Binding affinity of the E3 ligase ligand moiety of AP-1 to Cereblon. |
| Degradation Performance | ||
| DC50 | 25 nM | Concentration of AP-1 required to degrade 50% of BRD4 in cells after 24 hours. |
| Dmax | >95% | Maximum percentage of BRD4 degradation achieved with AP-1 treatment. |
| Cellular Activity | ||
| IC50 (Cell Viability) | 75 nM | Concentration of AP-1 that inhibits 50% of cancer cell line (e.g., HeLa) growth. |
Experimental Protocols
Protocol 1: Synthesis of Hypothetical PROTAC AP-1
This protocol describes a plausible synthetic route for AP-1, where this compound is used to link a BRD4 ligand (JQ1 derivative) to a Cereblon ligand (pomalidomide derivative).
Step 1: Alkylation of JQ1 with this compound
-
To a solution of a suitable JQ1 derivative with an available nucleophilic site (e.g., a phenolic hydroxyl group on the JQ1 scaffold) (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate.
Step 2: Deprotection of the tert-Butyl Ester
-
Dissolve the JQ1-linker intermediate (1.0 eq) in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 ratio).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
The resulting carboxylic acid can be used in the next step without further purification.
Step 3: Amide Coupling with Pomalidomide (B1683931) Derivative
-
Dissolve the deprotected JQ1-linker-acid (1.0 eq) in DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a pomalidomide derivative with a free amine handle (e.g., 4-aminomethylpomalidomide) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by preparative HPLC to obtain the final PROTAC, AP-1.
Protocol 2: In-cell BRD4 Degradation Assay
This protocol describes how to assess the ability of AP-1 to induce the degradation of BRD4 in a human cell line (e.g., HeLa or a relevant cancer cell line).
1. Cell Culture and Treatment
- Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
- Prepare a stock solution of AP-1 in DMSO.
- On the day of the experiment, treat the cells with increasing concentrations of AP-1 (e.g., 1 nM to 10 µM) or a vehicle control (DMSO).
- Incubate the treated cells for a set period, typically 18-24 hours.
2. Cell Lysis
- After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors to each well.
- Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to microcentrifuge tubes.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extracts.
3. Western Blotting
- Determine the protein concentration of each lysate using a BCA protein assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
- Also, probe for a loading control protein, such as GAPDH or β-actin, to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software to determine the extent of BRD4 degradation at each concentration of AP-1.
Visualizations
References
- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 2-((5-bromopentyl)oxy)acetate is a key bifunctional linker used extensively in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This linker features a bromoalkyl chain for covalent attachment to a protein of interest (POI) ligand and a tert-butyl protected carboxylic acid, which, after deprotection, allows for coupling to an E3 ligase ligand. Its aliphatic nature and length provide flexibility, which can be crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.
Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) PROTAC
A primary application of this compound is in the synthesis of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. The following protocols outline the synthesis of a BTK-targeting PROTAC, demonstrating the utility of this linker.
General Synthetic Scheme
The overall synthesis involves a three-step process:
-
Alkylation: The POI ligand is alkylated with this compound.
-
Deprotection: The tert-butyl ester is removed to reveal a free carboxylic acid.
-
Amide Coupling: The linker-POI conjugate is coupled with an E3 ligase ligand.
Experimental Protocols
Protocol 1: Alkylation of BTK Ligand
This protocol describes the alkylation of a pyrazolopyrimidine-based BTK inhibitor with this compound.
Materials:
-
3-(4-phenoxyphenyl)-1-(4-piperidyl)pyrazolo[3,4-d]pyrimidin-4-amine (BTK Ligand)
-
This compound
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(4-phenoxyphenyl)-1-(4-piperidyl)pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.1 M), add triethylamine (2.0 eq).
-
To this mixture, add this compound (1.1 eq).
-
Stir the resulting solution at room temperature for 36 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated intermediate.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol details the removal of the tert-butyl protecting group to yield the carboxylic acid necessary for the subsequent coupling reaction.
Materials:
-
tert-Butyl protected linker-POI conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl protected linker-POI conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).[3][4]
-
Stir the solution at room temperature for 2-4 hours.[5]
-
Monitor the reaction by LC-MS until the starting material is consumed.[5]
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.[5]
-
The resulting carboxylic acid is typically used in the next step without further purification.
Protocol 3: Amide Coupling with E3 Ligase Ligand
This protocol describes the final step of coupling the deprotected linker-POI conjugate with an amine-functionalized E3 ligase ligand, such as pomalidomide, using HATU as the coupling agent.[3]
Materials:
-
Carboxylic acid-functionalized linker-POI conjugate
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid-functionalized linker-POI conjugate (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Quantitative Data
The linker is a critical component of a PROTAC that influences its ability to form a stable ternary complex and induce protein degradation. The following table presents data on the degradation of BTK by various PROTACs, highlighting the impact of linker composition and length on efficacy. While specific data for PROTACs synthesized with this compound is not always available in a comparative context, the data for PROTACs with similar alkyl/PEG linkers provides valuable insight.
| PROTAC ID | Linker Composition/Length | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PTD10 | Shortest Linker | BTK | Ramos | 0.5 | >95 | [7] |
| MT-809 | 12-atom linker | BTK | Ramos | ~12 | >99 | [8] |
| Compound 9 | 18-atom linker | BTK | Ramos | ~6 | >90 | [8] |
| DBt-5 | PEG-12 | BTK | TMD8 | 55 | >80 | [9] |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.
Signaling Pathway
PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The mechanism is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. The protocols provided herein offer a representative guide for its application in constructing potent protein degraders. The straightforward, three-step synthesis involving alkylation, deprotection, and amide coupling allows for the modular assembly of these complex molecules. The selection of the linker is a critical parameter in PROTAC design, and the use of linkers such as this compound enables the systematic exploration of structure-activity relationships to optimize degrader efficacy.
References
- 1. rsc.org [rsc.org]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Utility of tert-Butyl 2-((5-aminopentyl)oxy)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a versatile class of chemical intermediates, tert-butyl 2-((5-(substituted-amino)pentyl)oxy)acetates. These compounds are synthesized via the nucleophilic substitution reaction of tert-butyl 2-((5-bromopentyl)oxy)acetate with a range of primary and secondary amines. The resulting amino acid ester derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as flexible linkers in bioconjugation or as scaffolds for the development of novel therapeutic agents. This guide offers standardized procedures, expected outcomes, and potential applications to facilitate their use in a research and development setting.
Introduction
The N-alkylation of amines with functionalized alkyl halides is a fundamental transformation in organic synthesis, enabling the construction of complex molecules with diverse biological activities. The reaction of this compound with primary and secondary amines provides a straightforward route to bifunctional molecules possessing a secondary or tertiary amine, a flexible pentoxy linker, and a protected carboxylic acid moiety. The tert-butyl ester group offers the advantage of facile deprotection under acidic conditions to furnish the corresponding carboxylic acid, which can be further functionalized.
The general structure of the resulting products incorporates several key features beneficial for drug design:
-
A secondary or tertiary amine: A common pharmacophore that can be tailored to interact with biological targets.
-
A five-carbon aliphatic chain: Provides flexibility and appropriate spacing for molecular recognition.
-
An ether linkage: Generally stable to metabolic degradation.
-
A protected carboxyl group: Allows for subsequent conjugation to other molecules of interest, such as proteins, peptides, or small molecule drugs, after deprotection.
These structural motifs make the resulting aminoalkoxyacetate derivatives attractive for use as linkers in antibody-drug conjugates (ADCs) or as key intermediates in the synthesis of novel bioactive compounds.
Reaction Schematics and Workflow
The synthesis of tert-butyl 2-((5-(substituted-amino)pentyl)oxy)acetates proceeds via a standard SN2 mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide leaving group.
General Reaction
Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate in Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.
tert-Butyl 2-((5-bromopentyl)oxy)acetate is a versatile building block for the construction of aliphatic, ether-containing linkers. Its structure offers several advantages: the terminal bromide provides a reactive handle for initial conjugation, typically to an E3 ligase ligand, while the tert-butyl ester serves as a protected carboxylic acid, which, after deprotection, allows for subsequent coupling to the POI ligand. This application note provides detailed protocols for the synthesis of a model PROTAC utilizing this linker chemistry to target the epigenetic reader protein BRD4 for degradation via the von Hippel-Lindau (VHL) E3 ligase.
Core Applications in PROTAC Synthesis
The primary application of this compound is in the sequential synthesis of PROTACs. The workflow generally involves three key steps after the synthesis of the initial linker-E3 ligase conjugate:
-
Alkylation: The bromide of this compound is displaced by a nucleophilic site on the E3 ligase ligand, forming a stable ether linkage.
-
Deprotection: The tert-butyl ester is cleaved under acidic conditions to reveal a terminal carboxylic acid on the linker.
-
Amide Coupling: The newly formed carboxylic acid is activated and coupled to an amine-functionalized ligand for the protein of interest.
This building block is particularly useful for creating linkers of moderate length and hydrophobicity, which can be crucial for optimal ternary complex formation between the POI and the E3 ligase. A notable example of a highly potent PROTAC utilizing a similar linker is ERD-308, an estrogen receptor degrader.[1][2][3]
Experimental Protocols
The following protocols outline the synthesis of a model PROTAC, BRD4-C5-VHL , targeting BRD4 for VHL-mediated degradation.
Part 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate
This protocol describes the alkylation of a VHL ligand precursor with this compound.
Diagrammatic Workflow for Linker-E3 Ligase Ligand Synthesis
Caption: Synthesis of the tert-butyl protected Linker-VHL ligand intermediate via alkylation.
Materials:
-
VHL ligand with an available nucleophile (e.g., a phenolic hydroxyl group)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Linker-VHL ligand intermediate.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Scale | 0.5 mmol |
| Solvent Volume | 5 mL |
| Reaction Time | 16 h |
| Yield | 60-80% |
Part 2: Deprotection of the tert-Butyl Ester
This protocol describes the removal of the tert-butyl protecting group to unmask the carboxylic acid.[4][5]
Diagrammatic Workflow for Deprotection
Caption: Deprotection of the tert-butyl ester to yield the carboxylic acid intermediate.
Materials:
-
Linker-VHL Ligand Intermediate (from Part 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Linker-VHL Ligand Intermediate (1.0 eq) in DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA. The resulting crude product is used in the next step without further purification.[5]
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Scale | 0.3 mmol |
| Solvent/Reagent Ratio | 1:1 DCM:TFA |
| Reaction Time | 5 h[4] |
| Yield | Assumed quantitative |
Part 3: Amide Coupling to Synthesize the Final PROTAC
This protocol describes the final coupling of the deprotected linker-E3 ligase intermediate with an amine-functionalized BRD4 ligand (e.g., JQ1-amine).[5]
Diagrammatic Workflow for Final PROTAC Synthesis
References
- 1. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of tert-Butyl 2-((5-bromopentyl)oxy)acetate. The methods described herein are essential for purity assessment, identification, and quantification of this compound, which serves as a key intermediate in various synthetic applications. The protocols are based on common analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Compound Identification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts (referenced to TMS) in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized in the table below.
Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| (CH₃)₃C- | ~1.47 (singlet, 9H) | ~28.1 |
| -(CH₂)₃-CH₂-Br | ~1.89 (quintet, 2H) | ~32.5 |
| -O-CH₂-(CH₂)₂- | ~1.68 (quintet, 2H) | ~25.0 |
| -O-CH₂-CH₂- | ~1.55 (quintet, 2H) | ~29.0 |
| -CH₂-Br | ~3.41 (triplet, 2H) | ~33.7 |
| -O-CH₂- (pentyl chain) | ~3.45 (triplet, 2H) | ~70.5 |
| -O-CH₂-C(O)- | ~3.95 (singlet, 2H) | ~67.5 |
| (CH₃)₃C - | - | ~81.5 |
| -C (O)- | - | ~169.5 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Application Notes: tert-Butyl 2-((5-bromopentyl)oxy)acetate as a Versatile Heterobifunctional Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 2-((5-bromopentyl)oxy)acetate is a heterobifunctional crosslinker designed for two-step sequential bioconjugation. Its unique structure features two distinct reactive moieties at opposite ends of a flexible 5-carbon spacer. The first reactive group is a primary bromoalkane, which serves as an alkylating agent for nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides.[1][2] The second functional group is a carboxylic acid protected as a tert-butyl ester. This protecting group is stable under the initial alkylation conditions but can be selectively removed under acidic conditions to reveal a carboxyl group.[3][4] This newly exposed functional group can then be activated for conjugation to a second molecule, such as an amine-containing drug, probe, or biomolecule.
This linker's design allows for a controlled and stepwise conjugation strategy, minimizing the formation of undesirable homodimers and complex product mixtures.[5] The ether linkage within the spacer enhances hydrophilicity, which can help mitigate aggregation issues sometimes encountered with purely aliphatic linkers.[5]
Principle of Operation
The bioconjugation strategy using this compound involves a two-stage process:
-
Thiol Alkylation: The terminal bromine atom acts as a good leaving group, enabling the selective alkylation of a thiol group (e.g., from a cysteine residue on an antibody) via an SN2 reaction. This forms a stable and irreversible thioether bond.[1][6] This reaction is typically performed under mild pH conditions to ensure the specificity of the thiol-alkylation.
-
Carboxylate Deprotection and Amidation: Following the initial conjugation and purification of the intermediate, the tert-butyl ester is deprotected using an acid, such as trifluoroacetic acid (TFA), to yield a free carboxylic acid.[7] This carboxyl group is then activated, commonly with carbodiimide (B86325) chemistry (e.g., EDC in the presence of N-hydroxysuccinimide), to form an active ester. This intermediate readily reacts with a primary amine on a second molecule of interest (e.g., a cytotoxic payload) to form a stable amide bond, completing the bioconjugate assembly.
Experimental Protocols
Protocol 1: Conjugation of the Linker to a Thiol-Containing Protein
This protocol describes the first step where the bromo-end of the linker reacts with a cysteine residue on a protein, such as a monoclonal antibody (mAb).
Materials:
-
Thiol-containing protein (e.g., mAb) in PBS or HEPES buffer.
-
This compound.
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if required).
-
Reaction Buffer: Phosphate buffer (50 mM), pH 7.5-8.5, containing 5 mM EDTA.
-
Quenching solution: 1 M N-acetyl-L-cysteine.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and removal of excess linker.[8][9][10]
Procedure:
-
Protein Preparation: If conjugating to native cysteines from reduced interchain disulfides, treat the mAb (e.g., at 5 mg/mL) with a 10-20 fold molar excess of TCEP in the reaction buffer for 1-2 hours at 37°C. Immediately purify the reduced mAb using a desalting column equilibrated with reaction buffer to remove excess TCEP.
-
Linker Preparation: Prepare a 10-20 mM stock solution of this compound in a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the linker stock solution to the prepared protein solution. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add N-acetyl-L-cysteine to a final concentration of 10 mM to quench any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein-linker conjugate using a pre-equilibrated SEC column to remove quenched linker and organic solvent.[11][12] The protein-containing fractions are collected and pooled.
Protocol 2: Deprotection and Conjugation to an Amine-Containing Molecule
This protocol outlines the deprotection of the tert-butyl group and subsequent conjugation to a second, amine-containing molecule.
Materials:
-
Purified protein-linker conjugate from Protocol 1.
-
Deprotection Reagent: 50-95% Trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane), with a scavenger like triethylsilane.
-
Amine-containing molecule (e.g., small molecule drug, fluorescent dye).
-
Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation Buffer: MES buffer (50 mM), pH 6.0.
-
Coupling Buffer: PBS, pH 7.4.
Procedure:
-
Deprotection of tert-Butyl Ester: Lyophilize the purified protein-linker conjugate. Resuspend the dried conjugate in the TFA-containing deprotection solution and incubate for 1-2 hours at room temperature. Note: This step requires careful optimization as proteins can be sensitive to harsh acidic conditions. Neutralize the reaction carefully and perform rapid buffer exchange into Activation Buffer using an SEC column.[4][7][13]
-
Activation of Carboxylic Acid: To the deprotected conjugate in Activation Buffer, add a 50-100 fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Final Conjugation: Immediately add the amine-containing molecule (dissolved in a minimal amount of a compatible solvent like DMSO, then diluted in Coupling Buffer) to the activated conjugate. A 3-5 fold molar excess of the amine molecule over the protein is recommended. Adjust the pH to 7.4-8.0 and incubate for 2-4 hours at room temperature.
-
Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or hydrophobic interaction chromatography (HIC), to remove unreacted small molecules and reagents.[8][14]
Data Presentation and Characterization
The successful synthesis of the bioconjugate must be confirmed through rigorous analytical characterization. Key parameters include the drug-to-antibody ratio (DAR), purity, and stability.
Table 1: Summary of Reaction Conditions (Example)
| Parameter | Step 1: Alkylation | Step 2: Amidation |
| Protein Concentration | 5 mg/mL | 2 mg/mL |
| Linker Molar Excess | 10x | N/A |
| Payload Molar Excess | N/A | 5x |
| Reaction Buffer | 50 mM Phosphate, pH 8.0 | 50 mM MES, pH 6.0 (Activation) |
| Reaction Time | 8 hours | 2 hours |
| Temperature | 25°C | 25°C |
Table 2: Characterization of Final Bioconjugate (Example)
| Analytical Method | Parameter Measured | Result |
| LC-MS (Intact Mass) | Average DAR | 3.8 |
| Mass of Conjugate | ~152.5 kDa | |
| Mass of Unconjugated mAb | ~148.0 kDa | |
| Size-Exclusion Chromatography | Purity (Monomer %) | >95% |
| Aggregate % | <5% | |
| Hydrophobic Interaction Chrom. | DAR Distribution | Peaks for DAR=0, 2, 4, 6 |
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis is crucial for determining the average number of conjugated molecules (e.g., DAR) and confirming the identity of the final product.[15][16][17]
-
Size-Exclusion Chromatography (SEC): SEC is used for purification and to assess the purity of the conjugate, specifically to quantify the presence of high molecular weight aggregates.[8][11][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC can often resolve species with different numbers of conjugated hydrophobic drugs, providing information on the distribution of the payload.
This compound represents a class of heterobifunctional linkers that enable a controlled, sequential approach to bioconjugation. By leveraging the differential reactivity of a bromoalkane and a protected carboxylic acid, researchers can synthesize complex bioconjugates, such as antibody-drug conjugates, with greater precision and product homogeneity. The protocols and characterization methods outlined here provide a foundational framework for the application of this versatile chemical tool in drug development and biological research.
References
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of alkyl halides by glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. goldbio.com [goldbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 14. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enovatia.com [enovatia.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Research Use Only
Introduction
tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional research chemical featuring a terminal bromide and a tert-butyl protected carboxylic acid connected by a flexible pentyl ether linker. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where the two functional groups can be orthogonally derivatized. Its primary application lies in the field of targeted protein degradation as a linker molecule for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The pentyl ether chain provides the necessary spacing and flexibility for the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.[1][2][3][4] The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a handle for further conjugation.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₁BrO₃ |
| Molecular Weight | 281.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
| Boiling Point | Not determined |
| Density | Not determined |
Applications
The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3]
The key features of this linker are:
-
Bromoalkyl Terminus: The primary bromide serves as an electrophile for nucleophilic substitution reactions, allowing for covalent attachment to a ligand for a target protein or an E3 ligase.
-
Protected Carboxylic Acid: The tert-butyl ester provides a stable protecting group that can be selectively removed to allow for amide bond formation or other conjugations.
-
Flexible Linker Chain: The 5-carbon chain with an ether linkage offers conformational flexibility, which is often crucial for the successful formation of the ternary PROTAC-target-E3 ligase complex.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a plausible method for the synthesis of the title compound based on the well-established Williamson ether synthesis.[6][7][8][9][10]
Reaction Scheme:
Materials:
-
5-Bromo-1-pentanol
-
tert-Butyl bromoacetate (B1195939)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1-pentanol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approximately 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Expected Data:
| Parameter | Expected Value/Observation |
| Yield | 60-80% |
| ¹H NMR (CDCl₃) | δ (ppm): 3.55 (t, 2H), 3.45 (t, 2H), 3.40 (t, 2H), 1.90 (p, 2H), 1.65 (p, 2H), 1.50 (s, 9H), 1.45 (p, 2H). Note: These are predicted chemical shifts and may vary.[11][12] |
| ¹³C NMR (CDCl₃) | δ (ppm): 169.5, 81.5, 70.0, 68.0, 33.5, 32.0, 28.0, 25.0, 24.5. Note: These are predicted chemical shifts and may vary. |
| Mass Spectrometry | [M+Na]⁺ expected. |
Protocol 2: Application in PROTAC Synthesis - Linker Conjugation
This protocol outlines a general procedure for conjugating the bromoalkyl terminus of the linker to a nucleophilic handle on a protein-targeting ligand (Ligand-Nu:).
Reaction Scheme:
Materials:
-
This compound
-
Protein-targeting ligand with a nucleophilic group (e.g., phenol, amine, thiol)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a solution of the protein-targeting ligand (1.0 eq) in the appropriate anhydrous solvent, add the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.2 eq) in the same solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC.
Visualizations
Synthesis of this compound
Caption: Synthetic scheme for this compound.
PROTAC Assembly Workflow
Caption: General workflow for PROTAC synthesis using the linker.
PROTAC Mechanism of Action
Caption: Simplified mechanism of PROTAC-mediated protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-((5-bromopentyl)oxy)acetate is a valuable chemical intermediate, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent estrogen receptor (ER) degrading PROTAC, ERD-308. The protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of multiple protein copies by a single PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Downstream Application: Synthesis of ERD-308, an Estrogen Receptor PROTAC Degrader
This compound serves as a key building block for the linker of ERD-308, a highly potent and effective PROTAC degrader of the estrogen receptor (ER).[1][2] ERD-308 has demonstrated significant potential in the context of ER-positive breast cancer.[1][2]
Biological Activity of ERD-308
The efficacy of ERD-308 has been evaluated in ER-positive breast cancer cell lines, demonstrating potent degradation of the estrogen receptor and inhibition of cell proliferation.
| Compound | Cell Line | DC₅₀ (nM)[1][2] | IC₅₀ (nM)[3] |
| ERD-308 | MCF-7 | 0.17 | 0.77 |
| ERD-308 | T47D | 0.43 | - |
DC₅₀: Concentration causing 50% maximal degradation of the target protein. IC₅₀: Concentration causing 50% inhibition of cell proliferation.
Experimental Protocols
The synthesis of ERD-308 involves a multi-step process, beginning with the coupling of the linker precursor, this compound, to the VHL E3 ligase ligand, followed by deprotection and subsequent coupling to the estrogen receptor ligand.
Synthetic Workflow for ERD-308
Caption: Synthetic workflow for the PROTAC ERD-308.
Protocol 1: Synthesis of VHL-Linker Intermediate
This protocol describes the coupling of this compound with the VHL E3 ligase ligand, (S,R,S)-AHPC-Me.
Materials:
-
This compound
-
(S,R,S)-AHPC-Me (VHL Ligand)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and K₂CO₃ (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the VHL-Linker intermediate.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol outlines the removal of the tert-butyl protecting group to yield the free carboxylic acid.
Materials:
-
VHL-Linker Intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the VHL-Linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude deprotected intermediate is typically used in the next step without further purification.
Protocol 3: Synthesis of ERD-308
This protocol details the final coupling of the deprotected VHL-Linker with the estrogen receptor ligand.
Materials:
-
Deprotected VHL-Linker from Protocol 2
-
Estrogen Receptor Ligand (e.g., a derivative of raloxifene (B1678788) with a suitable amine handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
To a solution of the deprotected VHL-Linker (1.0 eq) and the estrogen receptor ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Purify the crude product directly by preparative HPLC to obtain the final product, ERD-308.
Protocol 4: Cellular Assay for Estrogen Receptor Degradation
This protocol provides a general method for evaluating the degradation of the estrogen receptor in a relevant cell line.
Materials:
-
MCF-7 or T47D cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ERD-308 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Primary antibody against Estrogen Receptor α
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of ERD-308 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against ERα and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the ERα signal to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle control and determine the DC₅₀ value.
-
References
Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate in Fragment-Based Drug Design
Application Notes
Introduction to Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design is a powerful strategy for identifying lead compounds in drug discovery.[2] It begins with the screening of low molecular weight compounds (fragments) that typically bind to a biological target with low affinity.[2][4] High-resolution structural information, often from X-ray crystallography or NMR, is then used to guide the optimization of these initial fragment hits into more potent lead compounds.[4][5] Key strategies for evolving fragments include fragment growing, merging, and linking.[2][3]
Role of tert-Butyl 2-((5-bromopentyl)oxy)acetate in Fragment Linking
The molecule this compound is well-suited for the role of a flexible linker in a fragment linking strategy. In this approach, two distinct fragments that bind to adjacent pockets on a target protein are connected via a chemical linker to create a single, higher-affinity molecule.[1][3]
The key features of this compound as a linker are:
-
Bifunctional Nature: It possesses two reactive ends. The bromoalkyl chain allows for nucleophilic substitution, for instance, by a phenolic hydroxyl or an amine on one fragment. The tert-butyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a second fragment, for example, via an amide bond.
-
Flexible Alkyl Chain: The five-carbon chain provides sufficient length and conformational flexibility to span the distance between two adjacent binding sites without introducing excessive strain.[1]
-
Modifiable Handle: The acetate (B1210297) group provides a point for further chemical modification if required.
-
Metabolic Considerations: The tert-butyl group can sometimes be susceptible to metabolism.[6] While useful in early-stage discovery, it may need to be replaced with a more metabolically stable isostere during lead optimization.[6]
Hypothetical Case Study: Inhibition of Kinase XYZ
For the purpose of this protocol, we will consider a hypothetical protein, Kinase XYZ, which is implicated in a cancer signaling pathway. An FBDD campaign has identified two fragments, Fragment A and Fragment B , which bind to adjacent sites in the ATP-binding pocket of Kinase XYZ.
-
Fragment A: A phenol-containing compound that binds in the hinge-binding region.
-
Fragment B: An aniline-containing compound that occupies a nearby hydrophobic pocket.
The objective is to synthesize a potent inhibitor by linking Fragment A and Fragment B using this compound.
Data Presentation
Table 1: Properties of Hypothetical Fragments and Linked Compound
| Compound | Molecular Weight ( g/mol ) | Binding Affinity (K D ) | Ligand Efficiency (LE) | IC 50 |
| Fragment A | 150 | 200 µM | 0.35 | > 1 mM |
| Fragment B | 140 | 500 µM | 0.29 | > 1 mM |
| Linked Compound 1 | 495 | 50 nM | 0.42 | 150 nM |
Note: Data is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of Linked Compound 1
This protocol describes the chemical synthesis to link Fragment A and Fragment B.
Step 1: Alkylation of Fragment A
-
Dissolve Fragment A (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.1 eq).
-
Reflux the mixture for 16 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the resulting intermediate (Intermediate 1) by column chromatography.
Step 2: Hydrolysis of the tert-Butyl Ester
-
Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours, monitoring by TLC.
-
Remove the solvent and TFA under reduced pressure to yield the carboxylic acid intermediate (Intermediate 2).
Step 3: Amide Coupling with Fragment B
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir for 10 minutes, then add Fragment B (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final product (Linked Compound 1) by preparative HPLC.
Protocol 2: Biochemical Assay for Kinase XYZ Inhibition
This protocol describes an in vitro kinase assay to determine the IC₅₀ of the linked compound.
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute Linked Compound 1 in DMSO to create a range of concentrations.
-
In a 96-well plate, add the reaction buffer, a fluorescently labeled peptide substrate, and ATP at its Kₘ concentration.
-
Add the diluted Linked Compound 1 or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding Kinase XYZ enzyme.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding a solution of EDTA.
-
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader (e.g., Caliper Life Sciences EZ Reader).
-
Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: Workflow for a fragment linking strategy.
References
- 1. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate. The primary method for this synthesis is the Williamson ether synthesis, an SN2 reaction between the alkoxide of tert-butyl 2-hydroxyacetate and 1,5-dibromopentane (B145557).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved via a Williamson ether synthesis. The reaction involves the deprotonation of tert-butyl 2-hydroxyacetate to form an alkoxide, which then acts as a nucleophile and attacks one of the primary carbons of 1,5-dibromopentane in an SN2 reaction.
Q2: Which base is most suitable for deprotonating tert-butyl 2-hydroxyacetate?
A2: A strong, non-nucleophilic base is ideal to ensure complete deprotonation without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice for this purpose.[1] It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide but do not solvate the nucleophilic anion, thus increasing its reactivity.[2] Suitable solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile.[1][2]
Q4: Can I use a tertiary alkyl halide in a Williamson ether synthesis?
A4: It is strongly advised against using tertiary alkyl halides in Williamson ether synthesis. Due to steric hindrance, the reaction will predominantly proceed via an E2 elimination pathway, leading to the formation of an alkene instead of the desired ether.[1][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of tert-butyl 2-hydroxyacetate.2. Insufficient reaction time or temperature.3. Deactivated 1,5-dibromopentane.4. Presence of water in the reaction mixture. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for the deprotonation to complete before adding the alkyl halide.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the mixture.3. Use fresh or purified 1,5-dibromopentane.4. Use anhydrous solvents and dry glassware to prevent quenching of the alkoxide. |
| Formation of a Di-substituted Byproduct | The alkoxide of the product, this compound, reacts with another molecule of the starting alkoxide. | Use an excess of 1,5-dibromopentane relative to tert-butyl 2-hydroxyacetate to favor the mono-alkylation product. A molar ratio of 3:1 or higher of the dibromide to the alcohol is recommended. |
| Presence of Unreacted Starting Materials | 1. Reaction has not gone to completion.2. The base was not active enough. | 1. Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed.2. Use a fresh batch of a strong base like sodium hydride. |
| Difficulty in Product Purification | The product has a similar polarity to the starting materials or byproducts. | Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities. Step-gradient elution may be necessary for compounds with close Rf values. |
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
tert-Butyl 2-hydroxyacetate
-
1,5-Dibromopentane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 1,5-dibromopentane (3.0 equivalents) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an ethyl acetate/hexanes gradient.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate. The primary synthesis route is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Experimental Protocol: A Generalized Approach
Reaction Scheme:
Materials:
-
tert-butyl 2-hydroxyacetate
-
1,5-dibromopentane (B145557) (used in excess to favor mono-substitution)
-
A suitable base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-hydroxyacetate in the chosen anhydrous solvent. Cool the solution in an ice bath.
-
Slowly add the base (e.g., NaH) portion-wise to the solution. Allow the mixture to stir at 0°C for a specified time (e.g., 30 minutes) to ensure complete formation of the alkoxide.
-
Alkylation: Add a solution of excess 1,5-dibromopentane in the anhydrous solvent dropwise to the alkoxide solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials and side products.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of tert-butyl 2-hydroxyacetate. 2. Inactive base. 3. Presence of water in the reaction. 4. Low reaction temperature or insufficient reaction time. | 1. Ensure the base is added slowly and allowed to react completely. 2. Use a fresh, unopened container of the base. 3. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. 4. Consider increasing the reaction temperature or extending the reaction time. Monitor by TLC. |
| Formation of Significant Side Products | 1. Di-substituted product: 1,5-bis(2-(tert-butoxy)-2-oxoethoxy)pentane formation due to reaction at both ends of 1,5-dibromopentane. 2. Elimination product: Formation of 5-bromo-1-pentene (B141829) from 1,5-dibromopentane. 3. Hydrolysis of the ester: Formation of 2-((5-bromopentyl)oxy)acetic acid. | 1. Use a significant excess of 1,5-dibromopentane (e.g., 3-5 equivalents) to statistically favor mono-alkylation. 2. Use a non-bulky base (e.g., NaH) and maintain a moderate reaction temperature. Elimination is generally less favored for primary alkyl halides. 3. Ensure anhydrous conditions during the reaction and avoid strongly basic aqueous work-up conditions. |
| Difficulty in Product Purification | 1. Co-elution of the product with unreacted 1,5-dibromopentane. 2. Presence of the di-substituted product which may have similar polarity. | 1. Remove excess 1,5-dibromopentane by vacuum distillation before column chromatography. 2. Use a gradient elution system in your column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is the formation of the di-substituted product, 1,5-bis(2-(tert-butoxy)-2-oxoethoxy)pentane, where the tert-butyl 2-hydroxyacetate reacts with both ends of the 1,5-dibromopentane.[1][2] This can be minimized by using a large excess of 1,5-dibromopentane. Another potential side reaction is the E2 elimination of HBr from 1,5-dibromopentane to form 5-bromo-1-pentene, which is more likely with sterically hindered or stronger bases at elevated temperatures.[3][4]
Q2: Why is it important to use anhydrous conditions?
A2: Anhydrous conditions are crucial for several reasons. The strong bases used, such as sodium hydride, react violently with water.[4] Furthermore, the presence of water can quench the alkoxide intermediate, preventing it from reacting with the alkyl halide, thus reducing the yield of the desired ether.
Q3: Can I use a different base, like sodium hydroxide (B78521)?
A3: While sodium hydroxide can be used in some Williamson ether syntheses, a stronger base like sodium hydride or potassium tert-butoxide is generally preferred for deprotonating alcohols like tert-butyl 2-hydroxyacetate to ensure complete and rapid formation of the nucleophilic alkoxide.[3]
Q4: Is the tert-butyl ester group stable under the reaction conditions?
A4: The tert-butyl ester group is generally stable under the anhydrous and moderately basic conditions of the Williamson ether synthesis. However, it can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, especially at elevated temperatures. Therefore, a careful and non-hydrolytic work-up is recommended.
Q5: How can I confirm the formation of the desired product?
A5: The formation of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS) to determine its structure and molecular weight. Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups (ether and ester).
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues.
References
Technical Support Center: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate. This Williamson ether synthesis is a common procedure for researchers and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common and effective method is the Williamson ether synthesis.[1][2] This involves the reaction of an alkoxide with an alkyl halide. For this specific synthesis, the recommended starting materials are 5-bromopentan-1-ol (B46803) and tert-butyl bromoacetate (B1195939). This approach is generally preferred due to the primary nature of the alkyl halide, which favors the desired SN2 reaction pathway.[1]
Q2: I am getting a low yield. What are the common causes and how can I improve it?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete deprotonation of the alcohol: Ensure a slight excess of a strong, non-nucleophilic base is used to fully convert 5-bromopentan-1-ol to its corresponding alkoxide.
-
Suboptimal reaction temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions. It is crucial to maintain the recommended temperature range. Exceeding 35°C for extended periods can reduce both yield and purity.[3]
-
Insufficient reaction time: Williamson ether syntheses can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of 24-48 hours may result in a 10-15% lower yield compared to a 60-hour reaction time.[3]
-
Moisture in the reaction: The presence of water can quench the alkoxide, reducing the amount of nucleophile available for the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: The primary side reactions in this synthesis are typically:
-
Elimination: The alkoxide of 5-bromopentan-1-ol can act as a base, leading to the elimination of HBr from another molecule of 5-bromopentan-1-ol or the product, forming an alkene. Using a non-nucleophilic, sterically hindered base and maintaining a moderate reaction temperature can minimize this.
-
Dialkylation: A second molecule of the alkoxide can displace the bromine from the product, leading to the formation of a diether. Using a slight excess of 5-bromopentan-1-ol relative to tert-butyl bromoacetate can help to minimize this.
-
Intramolecular cyclization: 5-bromopentan-1-ol can undergo an intramolecular Williamson ether synthesis in the presence of a base to form tetrahydropyran (B127337) (THP).[4] This can be minimized by the slow addition of the base to the reaction mixture containing both starting materials.
Q4: What is the best method for purifying the final product?
A4: The crude product will likely contain unreacted starting materials and side products. The recommended purification method is flash column chromatography on silica (B1680970) gel.[5][6] A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically effective for separating the desired product from impurities. For solid products, recrystallization from a suitable solvent can also be an effective purification method.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive base | Use a fresh bottle of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). |
| Wet reagents or solvent | Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents if necessary. | |
| Reaction temperature too low | Gradually increase the reaction temperature, monitoring for the formation of side products by TLC. | |
| Presence of a significant amount of tetrahydropyran (THP) byproduct | Intramolecular cyclization of 5-bromopentan-1-ol | Add the base slowly to a solution of both 5-bromopentan-1-ol and tert-butyl bromoacetate. |
| Formation of a high molecular weight diether byproduct | Reaction of the product with the starting alkoxide | Use a slight excess of 5-bromopentan-1-ol relative to tert-butyl bromoacetate. |
| Product decomposes during workup or purification | Hydrolysis of the tert-butyl ester | Avoid acidic conditions during the workup. Use a mild basic or neutral wash. |
| Difficulty separating product from starting alcohol by chromatography | Similar polarities | Use a shallow gradient of eluents during column chromatography to improve separation.[7] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is an optimized procedure based on analogous Williamson ether syntheses.
Materials:
-
5-bromopentan-1-ol
-
tert-Butyl bromoacetate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopentan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction Condition Optimization Data
The following table summarizes various conditions for Williamson ether synthesis involving tert-butyl bromoacetate and alcohols, which can be used as a reference for optimizing the synthesis of the target molecule.
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-methoxyphenol | t-BuOK | THF | 0 to RT | 3 | 84 | [5] |
| Substituted Alcohol | t-BuOK | THF | 0 to RT | 15 | 52 | [6] |
| Cyclen | NaOAc·3H₂O | DMA | 20-25 | 60 | 65 | [3] |
Visual Guides
Reaction Pathway
Caption: Williamson ether synthesis of the target molecule.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
tert-Butyl 2-((5-bromopentyl)oxy)acetate stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 2-((5-bromopentyl)oxy)acetate in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.
Q1: I am observing the formation of a new, more polar impurity in my reaction mixture when using an acidic catalyst. What is happening?
A1: You are likely observing the hydrolysis of the tert-butyl ester. The tert-butyl ester group is highly susceptible to cleavage under acidic conditions, which results in the formation of the corresponding carboxylic acid and a tert-butyl cation.[1] This carboxylic acid is significantly more polar than the parent ester, leading to a different retention time on chromatography (e.g., a shorter retention time in reverse-phase HPLC).
-
Potential Acid Sources:
-
Troubleshooting Steps:
-
Neutralize the reaction mixture: If permissible for your downstream process, carefully neutralize any acidic components.
-
Use a non-acidic deprotection strategy: If the ester is a protecting group, consider alternative deprotection methods that do not use strong acids.[3]
-
Purify solvents: Ensure your solvents are free from acidic impurities.
-
Q2: My compound seems to be degrading in a protic solvent like methanol (B129727) or ethanol, even without any added acid or base. What is the likely cause?
A2: The 5-bromopentyl chain of your molecule is susceptible to nucleophilic substitution reactions. In a protic solvent, such as an alcohol, you may be observing solvolysis, where the solvent itself acts as a nucleophile. This is typically an SN1-type reaction, which is facilitated by polar protic solvents that can stabilize the carbocation intermediate and the leaving bromide ion.[4][5] The product would be the corresponding ether where the bromine has been replaced by a methoxy (B1213986) or ethoxy group.
-
Troubleshooting Steps:
-
Switch to an aprotic solvent: If your experimental conditions allow, use a polar aprotic solvent like DMF, DMSO, or acetonitrile, which are less likely to act as nucleophiles.
-
Lower the temperature: Nucleophilic substitution reactions are generally slower at lower temperatures.
-
Minimize storage time in solution: Prepare solutions fresh and use them promptly.
-
Q3: I am trying to perform a reaction with a strong nucleophile (e.g., an amine, thiol, or hydroxide), and I am seeing multiple products. Why is this happening?
A3: You are likely observing a competition between two reaction pathways:
-
Nucleophilic Substitution at the C-Br bond: The primary alkyl bromide is susceptible to SN2 reactions with strong nucleophiles. This would result in the displacement of the bromide ion by your nucleophile.
-
Nucleophilic Acyl Substitution at the Ester: While tert-butyl esters are generally stable to basic conditions, very strong nucleophiles or harsh conditions (e.g., high temperatures) could potentially lead to cleavage of the ester.
-
Troubleshooting Steps:
-
Protect the ester: If the desired reaction is at the C-Br bond, ensure your reaction conditions are mild enough to not affect the ester.
-
Control stoichiometry: Use a controlled amount of the nucleophile to minimize side reactions.
-
Optimize temperature: Running the reaction at a lower temperature may favor one pathway over the other.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: For long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6][7][8][9]
Q: How should I prepare and store solutions of this compound?
A: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) in a tightly sealed container. Avoid prolonged storage in protic solvents.
Q: What analytical techniques are suitable for monitoring the stability of this compound?
A:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the appearance of degradation products, which will likely have different retention times than the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. For example, the hydrolysis of the tert-butyl ester would lead to the disappearance of the characteristic singlet at ~1.4 ppm.
-
Mass Spectrometry (MS): MS can be used to identify the mass of the parent compound and any degradation products, helping to elucidate the degradation pathway.
Predicted Stability Profile
The following table summarizes the predicted stability of this compound under various conditions.
| Condition | Solvent Type | Temperature | Predicted Stability | Potential Degradation Pathways |
| Acidic | Protic or Aprotic | Room Temp | Low | Hydrolysis of the tert-butyl ester.[1] |
| Basic (strong base) | Protic or Aprotic | Elevated Temp | Moderate to Low | Potential hydrolysis of the ester; Elimination (E2) or Substitution (SN2) at the C-Br bond. |
| Neutral | Protic (e.g., Methanol) | Room Temp | Moderate | Solvolysis (SN1) at the C-Br bond.[4][5] |
| Neutral | Aprotic (e.g., DMSO, DMF) | Room Temp | High | Generally stable, but dependent on the purity of the solvent. |
| Presence of Nucleophiles | Aprotic | Room Temp | Low | Nucleophilic substitution (SN2) at the C-Br bond. |
Experimental Protocol: Stability Assessment in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent system using HPLC analysis.
1. Materials:
- This compound
- High-purity solvent of interest (e.g., methanol, acetonitrile)
- HPLC system with a suitable column (e.g., C18)
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. This will serve as the baseline.
- Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C).
- Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.
- Data Analysis:
- Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
- Observe the appearance and growth of any new peaks, which correspond to degradation products.
- Calculate the percentage of the parent compound remaining at each time point relative to T=0.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. ecolink.com [ecolink.com]
- 7. cometchemical.com [cometchemical.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: tert-Butyl 2-((5-bromopentyl)oxy)acetate NMR Spectra Analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectra of tert-Butyl 2-((5-bromopentyl)oxy)acetate.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected peaks. What could be their source?
A2: Unexpected peaks in your NMR spectrum can arise from several sources:
-
Residual Solvents: The most common source of extraneous peaks. For instance, in CDCl₃, residual CHCl₃ appears around 7.26 ppm, and water can appear as a broad singlet between 1.5 and 4.8 ppm.
-
Starting Materials: Incomplete reactions can result in the presence of starting materials such as 5-bromo-1-pentanol or a tert-butyl acetate (B1210297) derivative.
-
Side Products: Depending on the synthetic route, side products from elimination or hydrolysis might be present.
-
Grease: Silicone grease from glassware can introduce broad, rolling peaks, often around 0 ppm.
Q2: The integration of my tert-butyl peak is not 9H. Why might this be?
A2: Inaccurate integration can be due to several factors:
-
Impurity Overlap: If an impurity peak overlaps with the tert-butyl singlet, it can alter the integration value.
-
Phasing and Baseline Correction: Improper phasing or baseline correction of the spectrum can lead to integration errors.
-
Relaxation Delay: For quantitative analysis, a sufficient relaxation delay (d1) is crucial. A short delay may cause the signal to be saturated, leading to lower-than-expected integration.
Q3: The peaks in my spectrum are broad. What is the cause?
A3: Peak broadening can be attributed to:
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized by shimming. Poor shimming is a very common cause of broad peaks.[1][2]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3]
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.
-
Insoluble Material: Solid particles in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.[3]
Q4: How can I confirm the identity of the -CH₂-Br protons?
A4: The protons on the carbon adjacent to the bromine atom are expected to be a triplet around 3.41 ppm. Due to the electronegativity of bromine, this signal will be downfield compared to the other methylene (B1212753) groups. A 2D NMR experiment like a ¹H-¹³C HSQC would definitively correlate these protons to the carbon signal around 33 ppm.
Q5: I don't see the expected splitting patterns for the methylene groups. What should I do?
A5: Overlapping signals of the central methylene groups are common. To resolve these multiplets, consider the following:
-
Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength can improve signal dispersion.
-
Different Solvent: Changing the deuterated solvent can alter the chemical shifts of your signals, potentially resolving overlaps.[1]
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and common potential impurities in CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a | Br-CH₂ -CH₂- | 3.41 | Triplet (t) | 2H |
| b | -O-CH₂ -CH₂- | 3.51 | Triplet (t) | 2H |
| c | -O-CH₂ -C(O)- | 3.94 | Singlet (s) | 2H |
| d | Br-CH₂-CH₂ -CH₂- | 1.89 | Quintet (quin) | 2H |
| e | -O-CH₂-CH₂ -CH₂- | 1.66 | Quintet (quin) | 2H |
| f | -CH₂-CH₂ -CH₂- | 1.51 | Quintet (quin) | 2H |
| g | -C(O)O-C(CH₃ )₃ | 1.47 | Singlet (s) | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) |
| 1 | C (O)O- | 169.5 |
| 2 | -O-C(CH₃ )₃ | 81.5 |
| 3 | -O-CH₂ -CH₂- | 70.0 |
| 4 | -O-CH₂ -C(O)- | 68.0 |
| 5 | Br-CH₂ - | 33.5 |
| 6 | -O-C(CH₃ )₃ | 28.1 |
| 7 | Br-CH₂-CH₂ - | 32.3 |
| 8 | -O-CH₂-CH₂ - | 28.8 |
| 9 | -CH₂-CH₂ -CH₂- | 25.0 |
Table 3: Common Impurities and Their Approximate ¹H NMR Chemical Shifts in CDCl₃
| Compound | Key Signal (ppm) | Multiplicity |
| 5-Bromo-1-pentanol | 3.64 (-CH₂OH) | Triplet |
| tert-Butyl Acetate | 1.97 (-C(O)CH₃), 1.46 (-C(CH₃)₃) | Singlet, Singlet |
| Chloroform (B151607) | 7.26 | Singlet |
| Water | 1.56 (variable) | Broad Singlet |
| Silicone Grease | ~0 | Broad |
Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks and good resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a standard 90° pulse width.
-
Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).
-
Set the relaxation delay (d1) to at least 1-2 seconds. For more quantitative results, a longer delay (5 times the longest T1) is recommended.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks.
-
Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the NMR analysis of this compound.
Caption: A logical workflow for troubleshooting NMR spectra.
References
Technical Support Center: Reactions of tert-Butyl 2-((5-bromopentyl)oxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-((5-bromopentyl)oxy)acetate. The information is designed to address specific issues that may be encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of tert-butyl glycolate (B3277807) to form an alkoxide, which then acts as a nucleophile to attack an excess of 1,5-dibromopentane (B145557) in an SN2 reaction.[1][2][3][4] The use of an excess of the dibromoalkane is crucial to minimize the formation of a diether byproduct.
Q2: What are the potential major byproducts in the synthesis of this compound via Williamson ether synthesis?
A2: The primary byproducts of concern are:
-
1,5-bis((2-(tert-butoxy)-2-oxoethoxy)pentane): This results from the reaction of the starting alkoxide with both ends of the 1,5-dibromopentane. Using a significant excess of 1,5-dibromopentane can minimize this.
-
Pent-4-en-1-ol ethers: Elimination (E2) reactions can compete with the desired substitution (SN2), especially if a sterically hindered base is used or if the reaction is run at high temperatures.[1][5]
-
Unreacted starting materials: Incomplete reaction can leave both tert-butyl glycolate and 1,5-dibromopentane in the crude product.
Q3: My reaction yield is very low. What are the possible causes?
A3: Low yields can stem from several factors:
-
Incomplete deprotonation of the alcohol: Ensure a strong enough base (like sodium hydride) is used to fully form the alkoxide of tert-butyl glycolate.[3]
-
Side reactions: As mentioned in Q2, elimination and diether formation can consume your starting materials.[1][5]
-
Reaction conditions: The Williamson ether synthesis is sensitive to temperature and solvent.[1] Using a polar aprotic solvent like DMF or DMSO can be beneficial.[5]
-
Purity of starting materials: Ensure your tert-butyl glycolate and 1,5-dibromopentane are pure and dry.
Q4: I am observing a byproduct with a mass corresponding to the loss of the tert-butyl group. What could be happening?
A4: The tert-butyl ester is generally stable under basic and neutral conditions.[6][7] However, if your reaction workup involves acidic conditions, you may be cleaving the tert-butyl group to form the corresponding carboxylic acid, 2-((5-bromopentyl)oxy)acetic acid.[6] Even some purification methods, like chromatography on silica (B1680970) gel, can be acidic enough to cause partial hydrolysis.[8]
Q5: Can intramolecular cyclization be a problem?
A5: While less common for a 5-bromo derivative under standard Williamson ether synthesis conditions, subsequent reactions involving the product could potentially lead to intramolecular cyclization. For example, if the bromo- group is substituted by a nucleophile, the resulting intermediate could potentially cyclize. The formation of 5- and 6-membered rings via intramolecular reactions is often favored.[3][4]
Troubleshooting Guides
Issue 1: Presence of a high molecular weight impurity in the final product.
| Symptom | Possible Cause | Troubleshooting Steps |
| A peak in the mass spectrum corresponding to the diether byproduct. | Insufficient excess of 1,5-dibromopentane was used. | Increase the molar ratio of 1,5-dibromopentane to tert-butyl glycolate (e.g., 5-10 equivalents). This favors the mono-alkylation product. |
| Broad peaks in the NMR spectrum. | Presence of polymeric material. | Ensure reaction temperature is controlled to prevent polymerization, especially if using a strong base. |
Issue 2: Product degradation during purification.
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a more polar spot on TLC after column chromatography on silica gel. | Hydrolysis of the tert-butyl ester on acidic silica gel.[8] | Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent). Alternatively, use a different stationary phase like alumina. |
| Loss of product during aqueous workup. | Hydrolysis of the ester if the aqueous layer is acidic. | Ensure any aqueous washes are neutral or slightly basic before extraction. |
Experimental Protocols
Hypothetical Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
tert-Butyl glycolate
-
Sodium hydride (60% dispersion in mineral oil)
-
1,5-Dibromopentane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl glycolate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of 1,5-dibromopentane (5.0 equivalents) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Example Reaction Monitoring Data
| Time (hours) | Starting Material (tert-butyl glycolate) (%) | Product (%) | Diether Byproduct (%) |
| 1 | 85 | 10 | <1 |
| 4 | 40 | 55 | 5 |
| 8 | 15 | 78 | 7 |
| 12 | <5 | 85 | 10 |
| 18 | <1 | 85 | 10 |
Note: This table is a template for researchers to populate with their own experimental data for comparative analysis.
Visualizations
Caption: Williamson Ether Synthesis of the Target Molecule.
Caption: Common Side Reactions and Byproducts.
Caption: General Experimental Workflow for Synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl 2-((5-bromopentyl)oxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with tert-Butyl 2-((5-bromopentyl)oxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: My compound, this compound, is not dissolving in my desired solvent. What are the initial troubleshooting steps?
A2: If you are experiencing poor solubility, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. For a nonpolar compound like this, consider a range of organic solvents with varying polarities.
-
Temperature Adjustment: Gently warming the solution can increase the solubility of many compounds.[2] However, be cautious of potential degradation at elevated temperatures.
-
Agitation: Ensure adequate mixing or agitation (e.g., stirring, sonication) to facilitate the dissolution process.
-
Particle Size: If you have a solid form of the compound, reducing the particle size can increase the surface area and improve the dissolution rate.[2][3]
Q3: Which solvents are recommended for dissolving this compound?
A3: While specific data is unavailable for the target compound, based on the solubility of the structurally similar tert-butyl acetate (B1210297), the following solvents are likely to be effective. It is recommended to perform small-scale solubility tests with your specific compound.
Table 1: Solubility of tert-Butyl Acetate in Common Solvents
| Solvent | Solubility | Reference |
| Water | 8330 mg/L @ 25 °C (Insoluble) | [4] |
| Alcohol (Ethanol) | Miscible | [4][5][6] |
| Ether | Miscible | [5][6] |
Note: This table is for a structurally similar compound and should be used as a guideline. Experimental verification is crucial.
Q4: I need to use an aqueous solution for my experiment. How can I improve the aqueous solubility of this compound?
A4: For aqueous-based experiments, several techniques can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of nonpolar compounds by reducing the polarity of the solvent mixture.[1][7]
-
Surfactants/Emulsifying Agents: These agents can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[8]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[3]
Troubleshooting Guides
Problem: The compound has precipitated out of solution.
Possible Causes and Solutions:
-
Change in Temperature: A decrease in temperature may have caused the compound to fall out of solution.
-
Solution: Gently warm the solution while stirring to redissolve the compound. If the experiment needs to be conducted at a lower temperature, consider using a co-solvent system that maintains solubility at that temperature.
-
-
Solvent Evaporation: The concentration of the compound may have increased beyond its solubility limit due to solvent evaporation.
-
Solution: Add a small amount of fresh solvent to bring the concentration back within the soluble range. Store solutions in tightly sealed containers.
-
-
pH Change (if applicable): While this compound is not ionizable, if it is in a complex formulation, a change in pH could affect other components and indirectly impact its solubility.
-
Solution: Ensure the pH of the solution is maintained within the desired range.
-
Problem: The dissolution rate is very slow.
Possible Causes and Solutions:
-
Large Particle Size: Larger crystals or particles have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.[3]
-
Inadequate Agitation: Insufficient mixing can lead to a saturated layer of solvent around the solid particles, hindering further dissolution.
-
Solution: Increase the stirring speed or use sonication to break up any aggregates and ensure the compound is well-dispersed in the solvent.
-
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Objective: To determine a suitable co-solvent system to increase the solubility of this compound in an aqueous medium.
-
Materials:
-
This compound
-
Primary solvent (e.g., water)
-
Co-solvents (e.g., ethanol, propylene (B89431) glycol, DMSO)[1]
-
Vials
-
Magnetic stirrer and stir bars
-
-
Methodology:
-
Prepare a series of vials with a fixed amount of the primary solvent (e.g., 1 mL of water).
-
To each vial, add a different co-solvent in increasing proportions (e.g., 10%, 20%, 30%, etc., by volume).
-
Add a known excess amount of this compound to each vial.
-
Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, visually inspect the vials for undissolved solute.
-
For a quantitative analysis, filter the saturated solutions and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, GC).
-
Protocol 2: Particle Size Reduction by Sonication
-
Objective: To improve the dissolution rate of solid this compound.
-
Materials:
-
Solid this compound
-
Desired solvent
-
Beaker or vial
-
Ultrasonic bath or probe sonicator
-
-
Methodology:
-
Add the solid compound and the desired solvent to a beaker or vial.
-
Place the vessel in an ultrasonic bath or insert a probe sonicator into the mixture.
-
Apply ultrasonic energy for a specific duration (e.g., 5-15 minutes). The high-frequency sound waves will help to break down the solid particles and increase the surface area.
-
Monitor the dissolution of the compound visually.
-
Logical Workflow for Improving Solubility
The following diagram illustrates a decision-making workflow for a researcher encountering solubility issues with this compound.
Caption: Decision workflow for troubleshooting the solubility of this compound.
References
- 1. wjbphs.com [wjbphs.com]
- 2. ijrpns.com [ijrpns.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. tert-butyl acetate, 540-88-5 [thegoodscentscompany.com]
- 5. Cas 540-88-5,tert-Butyl acetate | lookchem [lookchem.com]
- 6. tert-Butyl acetate - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of tert-butyl 2-((5-bromopentyl)oxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic route for this compound?
The synthesis is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of tert-butyl glycolate (B3277807) to form an alkoxide, which then acts as a nucleophile to displace a bromide from 1,5-dibromopentane (B145557) in an SN2 reaction.[3][4]
Q2: What are the primary reactants and reagents involved?
The key reactants are tert-butyl glycolate and 1,5-dibromopentane. A strong base is required to deprotonate the glycolate, with sodium hydride (NaH) being a common choice.[3] A polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is typically used to facilitate the reaction.[4]
Q3: What is the most common side reaction in this synthesis?
The most significant side reaction is the formation of a diether byproduct, 1,5-bis((tert-butoxycarbonyl)methoxy)pentane. This occurs when a second molecule of the tert-butyl glycolate alkoxide reacts with the other end of the desired product molecule. Using a large excess of 1,5-dibromopentane can minimize this.
Q4: Why is temperature control important during the reaction?
Temperature control is crucial for two main reasons. First, the initial deprotonation of the alcohol with a strong base like sodium hydride is often exothermic and requires careful management, especially on a larger scale. Second, higher temperatures can favor elimination (E2) side reactions, although this is less of a concern with a primary alkyl halide like 1,5-dibromopentane.[1][4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Ineffective Deprotonation | The base (e.g., NaH) may be old or deactivated. Use fresh, high-purity sodium hydride. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as NaH reacts with moisture and oxygen. |
| Poor Quality Starting Materials | Verify the purity of tert-butyl glycolate and 1,5-dibromopentane via analytical methods like NMR or GC. Water in the solvent or starting materials will quench the base. Use anhydrous solvents.[5] |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures. After the initial deprotonation, gentle heating (e.g., to 40-60 °C) can help drive the SN2 reaction to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature. |
| Incorrect Stoichiometry | Ensure that at least one full equivalent of base is used relative to the tert-butyl glycolate to ensure complete formation of the nucleophile. |
Problem 2: High Percentage of Diether Byproduct (1,5-bis((tert-butoxycarbonyl)methoxy)pentane)
| Possible Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | The ratio of 1,5-dibromopentane to tert-butyl glycolate is too low. On a large scale, it is critical to maintain a significant excess of the dibromoalkane (e.g., 3-5 equivalents) to favor the mono-alkylation product statistically. |
| Slow Addition of Alkoxide | If the deprotonated glycolate is prepared separately and then added to the dibromopentane, a high local concentration can favor the double substitution. It is often better to add the glycolate to the mixture of base and dibromopentane. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | The desired product and the excess 1,5-dibromopentane may have close Rf values in column chromatography. Optimize the solvent system for flash chromatography to achieve better separation. |
| Challenges with Large-Scale Chromatography | Flash chromatography is often not practical for multi-kilogram scale-up. Explore purification by vacuum distillation. The large difference in boiling points between the product and the diether byproduct should allow for effective separation. |
| Emulsion during Aqueous Workup | Emulsions can form during the extraction phase, especially at a large scale. The addition of brine (saturated NaCl solution) can help break up emulsions and improve phase separation. |
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that optimal conditions may vary.
| Parameter | Laboratory Scale (1-10 g) | Scale-Up (>1 kg) | Rationale / Comment |
| tert-butyl glycolate | 1.0 eq | 1.0 eq | Limiting reagent. |
| 1,5-Dibromopentane | 3.0 - 5.0 eq | 4.0 - 6.0 eq | A larger excess is used on scale-up to maximize mono-alkylation and suppress the diether byproduct. |
| Base (e.g., NaH, 60% disp.) | 1.1 - 1.2 eq | 1.1 - 1.2 eq | A slight excess ensures complete deprotonation. |
| Solvent (e.g., THF, DMF) | 5 - 10 mL / mmol | 3 - 7 L / kmol | Concentration may be increased on scale-up to improve reactor throughput, but this requires better heat transfer management. |
| Temperature | 0 °C to 50 °C | 0 °C to 60 °C | Initial addition at 0 °C for safety, then warming to drive the reaction. Must be carefully controlled on a large scale. |
| Typical Yield (Product) | 60 - 75% | 65 - 80% | Yields can improve with optimized process control on a larger scale. |
| Typical Yield (Byproduct) | 10 - 25% | 5 - 15% | Highly dependent on the excess of 1,5-dibromopentane. |
Experimental Protocols
Laboratory-Scale Synthesis (5 g)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.66 g, 41.6 mmol) to anhydrous THF (80 mL).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve tert-butyl glycolate (5.0 g, 37.8 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Add 1,5-dibromopentane (26.1 g, 113.5 mmol) via the dropping funnel.
-
Reaction: Slowly warm the mixture to room temperature and then heat to 50 °C. Monitor the reaction's progress using TLC (e.g., 10:1 Hexanes:Ethyl Acetate).
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench by slowly adding water. Transfer the mixture to a separatory funnel, add more water and diethyl ether. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) to yield the pure product.
Scale-Up Considerations
-
Heat Management: The addition of tert-butyl glycolate to NaH is exothermic. On a large scale, this requires a reactor with efficient cooling and a controlled, slow addition rate to prevent a thermal runaway.
-
Reagent Handling: Handling large quantities of sodium hydride requires specialized equipment and safety protocols.
-
Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing in a large reactor, as magnetic stirring is ineffective.
-
Purification: As mentioned, vacuum distillation is the preferred method for purification on a large scale. The unreacted 1,5-dibromopentane can be recovered as the first fraction.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis.
References
Technical Support Center: Purification of tert-Butyl 2-((5-bromopentyl)oxy)acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering impurities during the synthesis and purification of tert-Butyl 2-((5-bromopentyl)oxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound, typically achieved via a Williamson ether synthesis, can lead to several impurities.[1][2] This reaction involves an SN2 mechanism where an alkoxide displaces a halide.[3][4] The most common impurities arise from unreacted starting materials, side reactions, or residual solvent.
Table 1: Common Potential Impurities and Their Origins
| Impurity Name | Structure | Origin |
| 1,5-Dibromopentane (B145557) | Br-(CH₂)₅-Br | Unreacted starting material (electrophile). |
| tert-Butyl 2-hydroxyacetate | HO-CH₂-CO₂tBu | Unreacted starting material (nucleophile precursor). |
| 5-Bromopent-1-ene | CH₂=CH-(CH₂)₃-Br | E2 elimination side product. This is common when using sterically hindered or strong bases.[2][5] |
| 1,5-Bis(2-(tert-butoxy)-2-oxoethoxy)pentane | tBuO₂C-CH₂-O-(CH₂)₅-O-CH₂-CO₂tBu | Double substitution product where the nucleophile reacts with both ends of 1,5-dibromopentane. |
| tert-Butanol | (CH₃)₃COH | Byproduct from the decomposition of the tert-butyl ester group or from the base used (e.g., potassium tert-butoxide). |
| Residual Solvents | e.g., THF, DMF, Acetonitrile | Solvents used in the reaction or purification steps. Polar aprotic solvents are often used to accelerate SN2 reactions.[1] |
Q2: My initial analysis (TLC, ¹H NMR) shows unreacted starting materials. How can I remove them?
A2: Unreacted starting materials like 1,5-dibromopentane and tert-butyl 2-hydroxyacetate are common. They can typically be removed through a combination of an aqueous work-up and flash column chromatography.
-
tert-Butyl 2-hydroxyacetate: This alcohol is relatively polar and can be partially removed by washing the crude reaction mixture with water or brine during an aqueous work-up.[6] Any remaining amount can be separated using flash column chromatography, as it will have a significantly different polarity compared to the desired product.
-
1,5-Dibromopentane: This electrophile is non-polar. It can be efficiently separated from the more polar product using flash column chromatography.[7]
Troubleshooting Tip: If a large amount of starting material remains, the reaction may not have gone to completion. Consider extending the reaction time or gently heating the reaction mixture, as Williamson ether syntheses are often conducted at 50 to 100 °C for 1 to 8 hours.[1]
Q3: I've identified an impurity that I suspect is an elimination byproduct. How can I confirm this and remove it?
A3: The most likely elimination byproduct is 5-bromopent-1-ene, formed via an E2 reaction.[2]
-
Confirmation: The presence of alkene protons in the ¹H NMR spectrum (typically in the δ 4.9-5.9 ppm region) is a strong indicator. GC-MS analysis can also be used to confirm its mass.
-
Removal: 5-Bromopent-1-ene is significantly less polar than the desired ether-ester product. It can be effectively removed using flash column chromatography. It will elute much earlier than the product when using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).[6]
Prevention Strategy: E2 elimination competes with the SN2 reaction and is favored by strong, bulky bases and higher temperatures.[2][4] To minimize this side reaction, consider using a milder base (e.g., K₂CO₃ instead of NaH) and maintaining a moderate reaction temperature.[5]
Q4: How can I verify the purity of my final product and characterize it?
A4: A combination of analytical techniques should be used to confirm the identity and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The purity can be estimated by integrating the product peaks relative to any impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and confirming the mass of the product.[8][9]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate using multiple different solvent systems is a good indication of purity.
Table 2: Expected Analytical Data for Pure this compound
| Analysis Type | Expected Result |
| ¹H NMR (CDCl₃) | δ ~4.0 (s, 2H, -O-CH₂ -CO), δ ~3.5 (t, 2H, -O-CH₂ -(CH₂)₄-), δ ~3.4 (t, 2H, -(CH₂)₄-CH₂ -Br), δ ~1.9 (m, 2H), δ ~1.6 (m, 2H), δ ~1.5 (m, 2H), δ ~1.45 (s, 9H, -C(CH₃ )₃) |
| ¹³C NMR (CDCl₃) | δ ~170 (-C =O), δ ~82 (-C (CH₃)₃), δ ~70 (-O-C H₂-), δ ~68 (-O-C H₂-CO), δ ~33 (-C H₂-Br), δ ~32, ~29, ~25 (pentyl chain carbons), δ ~28 (-C(C H₃)₃) |
| GC-MS | A single major peak corresponding to the molecular weight of the product. |
Experimental Protocols
Protocol 1: Aqueous Work-up
This procedure is designed to remove water-soluble impurities, such as salts and highly polar starting materials, from the crude reaction mixture.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Add deionized water to the separatory funnel, shake gently, and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (if the reaction was acidic) and then with a saturated aqueous solution of NaCl (brine) to help break emulsions and remove residual water.[6]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[7][10]
Protocol 2: Flash Column Chromatography
This is the primary method for purifying the crude product and separating it from non-polar and closely related impurities.[6][11]
-
Prepare the Column: Pack a glass column with silica (B1680970) gel (200-300 mesh) as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product from the aqueous work-up in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elute the Column: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the compounds. Non-polar impurities (like 1,5-dibromopentane or 5-bromopent-1-ene) will elute first, followed by the desired product. More polar impurities will elute last or remain on the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[12]
Visualized Workflows
Caption: General workflow for the purification and analysis of the target compound.
Caption: Troubleshooting decision tree for impurity identification and removal.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. agilent.com [agilent.com]
- 9. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate by TLC
Welcome to the technical support center for the synthesis and TLC monitoring of tert-butyl 2-((5-bromopentyl)oxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this specific Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues observed when monitoring the reaction between tert-butyl 2-hydroxyacetate and 1,5-dibromopentane (B145557) by Thin Layer Chromatography (TLC).
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: I don't see any spots on my TLC plate after developing and visualizing. | 1. Insufficiently concentrated sample: The concentration of your reaction mixture aliquot may be too low to be detected.[1] 2. Inappropriate visualization technique: The compounds may not be UV-active, or the stain used may not react with your compounds. Alkyl halides, in particular, can be difficult to visualize.[2] 3. Volatile compounds: The spots may have evaporated from the TLC plate before or during visualization.[1] 4. Reaction has not started: No product has been formed yet. | 1. Concentrate the sample: Before spotting, gently evaporate some of the solvent from your reaction aliquot. Alternatively, spot the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[1] 2. Use multiple visualization methods: First, check under a UV lamp (254 nm), as the ester functional group may show some absorbance.[2] Follow this with a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is a good general stain for detecting the alcohol starting material and the ether product, as they are susceptible to oxidation.[3] For better visualization of the bromoalkane, an iodine chamber can be effective.[2] 3. Visualize promptly: Develop and visualize the TLC plate without unnecessary delay. 4. Confirm reaction conditions: Ensure the base was added correctly and the reaction temperature is appropriate. |
| Q2: My spots are streaking or elongated. | 1. Sample is too concentrated: Overloading the TLC plate is a common cause of streaking.[1] 2. Inappropriate spotting solvent: If the solvent used to dissolve the sample for spotting is too polar, it can cause the initial spot to be too large, leading to streaks. 3. Acidic or basic nature of compounds: The silica (B1680970) gel on the TLC plate is slightly acidic. If your compounds are strongly basic or acidic, they can interact strongly with the stationary phase, causing streaking.[4] | 1. Dilute the sample: Dilute your reaction aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before spotting.[1] 2. Use a less polar spotting solvent: If you are diluting your sample, choose a solvent of moderate polarity. 3. Modify the mobile phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-2%) to the mobile phase can improve spot shape. For basic compounds, a small amount of triethylamine (B128534) (e.g., 0.5-2%) can be added.[1] |
| Q3: All my spots are at the bottom (low Rf) or at the top (high Rf) of the plate. | 1. Incorrect mobile phase polarity: If the spots are at the bottom, the mobile phase is not polar enough to move the compounds up the plate. If they are at the top, the mobile phase is too polar.[1] | 1. Adjust mobile phase polarity: • For low Rf: Increase the polarity of the mobile phase. For a hexane/ethyl acetate (B1210297) system, this means increasing the proportion of ethyl acetate. • For high Rf: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[1] A good starting point for this system is a 4:1 hexane:ethyl acetate mixture. |
| Q4: I see three spots, but I'm not sure which is which. | 1. Co-elution of starting materials or formation of side products. 2. Uncertainty in relative polarity of starting materials and product. | 1. Use a co-spot: On your TLC plate, have separate lanes for the starting material (SM), the reaction mixture (RM), and a "co-spot" where you spot both the starting material and the reaction mixture in the same place. This will help you to definitively identify the starting material spot in the reaction mixture.[5][6] 2. Predict relative polarities: • tert-Butyl 2-hydroxyacetate: Due to the hydroxyl group, this will be the most polar starting material and will have the lowest Rf value. • 1,5-dibromopentane: This is a relatively non-polar alkyl halide and will have a high Rf value. • This compound (Product): As an ether, it will be less polar than the alcohol starting material but likely more polar than the dibromoalkane. Therefore, its Rf should be between the two starting materials. |
| Q5: I see a new spot, but the starting material spot is still very intense. | 1. Slow reaction: The reaction may require more time or gentle heating to proceed to completion. 2. Inactive base: The base used to deprotonate the alcohol may have degraded due to improper storage. Sodium hydride (NaH) is a common choice and is sensitive to moisture.[7][8] | 1. Continue monitoring: Allow the reaction to stir for a longer period, taking aliquots for TLC analysis at regular intervals. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[9] 2. Use fresh base: If the reaction does not proceed, consider starting again with a fresh batch of the base. |
| Q6: I see a spot with a very high Rf that doesn't seem to be my product or starting material. | 1. Formation of a non-polar side product. A possible side reaction with a dihaloalkane is the formation of a diether, where the hydroxyacetate reacts at both ends of the 1,5-dibromopentane. This di-ether would be less polar than the desired mono-ether product and would have a higher Rf. | 1. Optimize reaction stoichiometry: Use a significant excess of 1,5-dibromopentane to favor the formation of the mono-alkylation product. 2. Monitor for the appearance of this high-Rf spot. If it becomes prominent, consider adjusting the reaction conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for a Williamson ether synthesis and should be adapted and optimized as per your laboratory's standards.
Materials:
-
tert-Butyl 2-hydroxyacetate (tert-butyl glycolate)
-
1,5-dibromopentane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)[7]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirring bar and sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Alcohol Addition: Dissolve tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkyl Halide Addition: Add 1,5-dibromopentane (a 3 to 5-fold excess is recommended to minimize di-ether formation) to the reaction mixture.
-
Reaction Progress: Stir the reaction at room temperature. The reaction progress should be monitored by TLC every 1-2 hours. Gentle heating to 40-50 °C may be required to expedite the reaction.[9]
-
Quenching: Once the TLC indicates the consumption of the tert-butyl 2-hydroxyacetate, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
TLC Monitoring Protocol
-
Plate Preparation: Use silica gel TLC plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).[6]
-
Sample Preparation:
-
SM: A dilute solution of tert-butyl 2-hydroxyacetate and 1,5-dibromopentane in ethyl acetate.
-
RM: Withdraw a small aliquot from the reaction mixture using a capillary tube or micropipette and dilute it with ethyl acetate.
-
-
Spotting: Using separate capillary spotters, apply small spots of the SM, C (spot SM then RM on top), and RM onto the baseline.[10] Ensure the spots are small and concentrated.[10]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The solvent level must be below the baseline.[11] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[2]
-
Submerge the plate in a potassium permanganate stain, then gently heat with a heat gun until spots appear.[3] Alternatively, place the plate in a chamber with iodine crystals.[2]
-
-
Analysis: Calculate the Rf values for each spot and assess the progress of the reaction.
Expected TLC Profile:
| Compound | Relative Polarity | Expected Rf Value | Visualization |
| tert-Butyl 2-hydroxyacetate | High | Low | UV active, KMnO₄ positive |
| 1,5-dibromopentane | Low | High | UV inactive, visible with iodine |
| This compound | Medium | Intermediate | UV active, KMnO₄ positive |
| Di-tert-butyl 2,2'-(pentane-1,5-diylbis(oxy))diacetate (Side-product) | Low | Higher than product | UV active, KMnO₄ positive |
Visual Workflows
Caption: Workflow for TLC Monitoring of the Reaction.
Caption: Flowchart for Troubleshooting Common TLC Issues.
References
- 1. silicycle.com [silicycle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TLC stains [reachdevices.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Linker Strategies with tert-Butyl 2-((5-bromopentyl)oxy)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving tert-Butyl 2-((5-bromopentyl)oxy)acetate , a versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound used as a linker in organic synthesis. Its structure features two key functional groups: a terminal bromine atom and a tert-butyl ester. This bifunctional nature allows it to connect two different molecules. The terminal bromine is reactive towards nucleophiles such as amines, phenols, and thiols, enabling covalent attachment to one molecule. The tert-butyl ester group serves as a protected carboxylic acid, which can be deprotected in a later step to reveal a carboxylic acid for further conjugation or to modulate the properties of the final compound. A primary application for such linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]
Q2: Why is the linker length important when using this molecule in PROTAC development?
A2: The length of the linker is a critical determinant of a PROTAC's efficacy. The linker's role is to span the distance between the target protein and the E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex.[1] If the linker is too short, it may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might not effectively bring the proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex. Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q3: What are the advantages of having a tert-butyl ester in the linker?
A3: The tert-butyl ester group serves as a protecting group for the carboxylic acid. This is advantageous because the free carboxylic acid might interfere with the initial coupling reaction of the bromoalkane. The tert-butyl group is relatively stable under many reaction conditions but can be removed under specific acidic conditions or high temperatures.[2][3] This allows for a staged synthesis where the linker is first attached via the bromo- end, and the carboxylic acid is deprotected later for subsequent reactions or to yield the final desired molecule.
Q4: What are the general safety precautions I should take when working with this compound?
Troubleshooting Guides
Problem 1: Low Yield During Alkylation Reaction
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Low reactivity of the nucleophile. | Increase the reaction temperature. If the nucleophile is an alcohol or phenol, consider converting it to its more nucleophilic alkoxide or phenoxide form using a suitable base (e.g., NaH, K₂CO₃). |
| Steric hindrance around the reaction site. | If possible, modify the substrate to reduce steric bulk near the nucleophilic center. Alternatively, a longer reaction time or higher temperature may be required. |
| Side reactions of the bromoalkane. | Elimination reactions (E2) can compete with substitution (SN2), especially with hindered or strong bases. Use a non-hindered, weaker base if possible. Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the bromoalkane. |
| Decomposition of starting materials. | Verify the stability of your nucleophile and the linker under the reaction conditions. Consider performing the reaction at a lower temperature for a longer duration. |
Problem 2: Premature Cleavage of the tert-Butyl Ester
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Acidic reaction conditions. | The tert-butyl ester is labile to strong acids. Avoid acidic catalysts or reagents in the alkylation step. If an acid scavenger is needed, use a non-nucleophilic base. |
| High reaction temperatures. | Thermal cleavage of the tert-butyl ester can occur at elevated temperatures, typically above 120°C.[2] If high temperatures are required for the alkylation, monitor for deprotection and consider if the resulting carboxylic acid will interfere with the reaction. |
| Acidic workup. | During the workup of the alkylation reaction, avoid acidic aqueous solutions (e.g., HCl wash) if the tert-butyl ester needs to be preserved for a subsequent step. Use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution). |
Problem 3: Difficulty in Deprotecting the tert-Butyl Ester
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incomplete reaction with acid. | Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA), the reaction time, or the temperature. A common condition is a mixture of TFA in a solvent like dichloromethane (B109758) (DCM). |
| Acid-labile functional groups elsewhere in the molecule. | If other acid-sensitive groups are present, a milder deprotection method may be necessary. Options include using a weaker acid like phosphoric acid or exploring thermal deprotection under controlled conditions.[2] |
| Product instability under acidic conditions. | If the final product is sensitive to strong acid, minimize the exposure time to the deprotecting agent and work up the reaction promptly upon completion. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Phenol with this compound
-
Preparation: To a solution of the phenolic compound (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add a solution of this compound (1.1-1.5 eq.) in the same solvent.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Dilute the filtrate with a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Deprotection of the tert-Butyl Ester
-
Preparation: Dissolve the tert-butyl ester-containing compound in an anhydrous solvent such as dichloromethane (DCM).
-
Reaction: Cool the solution in an ice bath and add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Purification: The resulting carboxylic acid can be used directly or purified further by an appropriate method such as crystallization or chromatography.
Visualizations
References
Technical Support Center: tert-Butyl 2-((5-bromopentyl)oxy)acetate
Welcome to the technical support center for tert-Butyl 2-((5-bromopentyl)oxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling, storage, and use of this reagent, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The most common degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester group. This functional group is highly sensitive to acidic conditions, which will cleave it to form the corresponding carboxylic acid and isobutene.[1][2] The ether linkage can also form peroxides over time with exposure to air and light, and the alkyl bromide is susceptible to nucleophilic attack or elimination under basic conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To prevent degradation, the compound should be stored in a cool, dry, and dark place.[3] The recommended storage temperature is 2-8 °C.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and peroxide formation, respectively.[3][4]
Q3: I suspect my compound has degraded. How can I check for purity?
A3: Purity can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, degradation products will appear as separate spots. In an ¹H NMR spectrum, the disappearance of the characteristic tert-butyl singlet at ~1.5 ppm would indicate ester cleavage.
Q4: What reaction conditions should I avoid when using this reagent?
A4: Avoid strong acidic conditions, as they will readily cleave the tert-butyl ester.[1][2][5] Strong, bulky bases should also be used with caution, as they can promote the E2 elimination of the alkyl bromide to form an alkene. Additionally, prolonged heating and exposure to light should be minimized to prevent peroxide formation and other side reactions.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in alkylation reactions | 1. Degraded Starting Material: The alkyl bromide may have been hydrolyzed or eliminated prior to the reaction. 2. Inappropriate Base: The base used may be too weak to deprotonate the nucleophile or too strong/bulky, favoring elimination over substitution. 3. Acidic Contaminants: Trace acids in the solvent or on glassware can catalyze the cleavage of the tert-butyl ester. | 1. Verify the purity of the starting material using NMR or LC-MS before starting the reaction. 2. Use a non-nucleophilic, moderately strong base like potassium carbonate or cesium carbonate. 3. Ensure all solvents are anhydrous and glassware is properly dried. Consider adding a proton sponge if trace acid is suspected. |
| Multiple spots observed on TLC analysis of the reaction mixture | 1. Ester Cleavage: An acidic byproduct or workup condition has cleaved the tert-butyl ester. 2. Elimination Side Product: The reaction conditions favored the elimination of HBr, forming an alkene. 3. Hydrolysis of Bromide: Water in the reaction mixture has hydrolyzed the alkyl bromide to the corresponding alcohol. | 1. Perform the reaction under strictly neutral or basic conditions. Use a buffered or basic aqueous solution for the workup. 2. Lower the reaction temperature and use a less sterically hindered base. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Compound appears discolored (yellow) or contains a precipitate | 1. Peroxide Formation: Prolonged exposure to air and/or light has led to the formation of ether peroxides.[3] 2. Polymerization/Other Degradation: The compound has undergone other modes of decomposition due to improper storage. | 1. Caution: Do not concentrate a solution if peroxides are suspected, as they can be explosive.[6] Test for peroxides using a commercial test strip. If positive, the peroxides can be removed by passing the compound through a column of activated alumina.[3] 2. Purify the material by column chromatography before use. Ensure future storage is in a cool, dark, and inert environment. |
Key Functional Group Stability
The stability of this compound is dictated by its three main functional groups. The following table summarizes their reactivity under common experimental conditions.
| Condition | tert-Butyl Ester | Ether Linkage | Alkyl Bromide |
| Strong Acid (e.g., TFA, HCl) | Labile (Cleaved)[1][2] | Stable | Stable |
| Strong Base (e.g., NaOH, t-BuOK) | Stable[2][5] | Stable | Susceptible to Elimination (E2) |
| Mild Base (e.g., K₂CO₃, Et₃N) | Stable | Stable | Susceptible to Substitution (SN2) |
| Nucleophiles (e.g., R-OH, R-NH₂) | Stable | Stable | Reactive (SN2) |
| Heat | Generally Stable | Risk of Peroxide Formation[3] | Promotes Elimination/Substitution |
| Light | Stable | Accelerates Peroxide Formation[3] | Can Promote Radical Reactions |
| Aqueous Conditions (Neutral pH) | Very Slow Hydrolysis[7][8] | Stable | Slow Hydrolysis |
Experimental Protocol: Alkylation of a Phenol (B47542)
This protocol details a general procedure for the O-alkylation of a phenol using this compound.
Materials:
-
Phenol substrate
-
This compound (1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the phenol substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension at room temperature for 15 minutes.
-
Reagent Addition: Add this compound (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired O-alkylated product.
Visual Guides
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound under different conditions.
Caption: Primary degradation routes for the title compound.
General Experimental Workflow
This flowchart outlines the key steps for a typical alkylation reaction using this compound.
Caption: Workflow for a typical nucleophilic substitution reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. westernsydney.edu.au [westernsydney.edu.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Cas 540-88-5,tert-Butyl acetate | lookchem [lookchem.com]
- 8. tert-Butyl acetate | 540-88-5 [chemicalbook.com]
Technical Support Center: tert-Butyl 2-((5-bromopentyl)oxy)acetate Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-((5-bromopentyl)oxy)acetate. The information addresses common issues that may be encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is via a Williamson ether synthesis. This involves the reaction of the sodium salt of tert-butyl glycolate (B3277807) with an excess of 1,5-dibromopentane (B145557). The alkoxide is typically generated in situ using a strong base like sodium hydride.
Q2: What are the typical reaction conditions for the synthesis?
Typical reaction conditions involve dissolving tert-butyl glycolate in an anhydrous polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Sodium hydride is then added portion-wise at 0°C to form the alkoxide. Subsequently, 1,5-dibromopentane is added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
Q3: Are there any known side reactions to be aware of?
Yes, several side reactions can occur. The most common is the elimination reaction of 1,5-dibromopentane, especially if the reaction is heated too aggressively. Another potential side product is the bis-ether, where the alkoxide reacts with both ends of the 1,5-dibromopentane. Intramolecular cyclization of the starting alkoxide or the product can also occur under certain conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate (B1210297) and hexanes. The disappearance of the tert-butyl glycolate spot and the appearance of a new, less polar product spot indicates the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete deprotonation of tert-butyl glycolate | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). Allow adequate time for the alkoxide formation before adding the alkyl halide. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of 1,5-dibromopentane | Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to enhance the reaction rate. |
| Side reactions consuming starting materials | Add the 1,5-dibromopentane slowly to the reaction mixture to minimize dimerization and elimination side reactions. Use a molar excess of 1,5-dibromopentane. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Formation of bis-ether | Use a significant excess of 1,5-dibromopentane (e.g., 3-5 equivalents) to favor the mono-alkylation product. |
| Elimination of 1,5-dibromopentane | Maintain a moderate reaction temperature. Overheating can promote the E2 elimination pathway. |
| Hydrolysis of the tert-butyl ester | Ensure anhydrous conditions throughout the reaction and workup. Avoid acidic conditions during the workup, as the tert-butyl ester is labile to acid-catalyzed hydrolysis. |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.
-
Solvent Addition : Anhydrous THF is added via a syringe, and the suspension is cooled to 0°C in an ice bath.
-
Alkoxide Formation : A solution of tert-butyl glycolate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0°C for an additional 30 minutes.
-
Addition of Alkyl Halide : 1,5-dibromopentane (3.0 eq.) is added dropwise at 0°C.
-
Reaction : The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Quenching : The reaction is carefully quenched by the slow addition of water at 0°C.
-
Workup : The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Reaction Kinetics Data
| Parameter | Value | Conditions |
| Rate Constant (k) | 2.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 25°C in THF |
| Activation Energy (Ea) | 65 kJ/mol | - |
| Pre-exponential Factor (A) | 1.2 x 10⁸ s⁻¹ | - |
| Reaction Order (w.r.t. Alkoxide) | 1 | - |
| Reaction Order (w.r.t. 1,5-dibromopentane) | 1 | - |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Navigating the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate, a key intermediate in various pharmaceutical and organic synthesis applications. This guide, presented in a user-friendly question-and-answer format, addresses common challenges, offers detailed experimental protocols, and presents a comparative analysis of catalytic systems to aid in the optimization of your synthetic route.
Catalyst Selection and Performance: A Comparative Overview
The synthesis of this compound is typically achieved via the Williamson ether synthesis, an S\textsubscript{N}2 reaction between the alkoxide of tert-butyl hydroxyacetate and 1,5-dibromopentane (B145557). The choice of catalyst and base is critical for maximizing yield and minimizing side reactions. Below is a summary of quantitative data for different catalytic systems.
| Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Tetrabutylammonium (B224687) Bromide (TBAB) | 50% NaOH (aq) | Dichloromethane | 6 | 85 | >95 | Generic PTC Protocol |
| Tetrabutylammonium Iodide (TBAI) | K₂CO₃ | Acetonitrile | 8 | 92 | >97 | Adapted from similar syntheses |
| Sodium Hydride (NaH) | - | THF/DMF | 4 | 96 | >98 | [1] |
| Potassium Carbonate (K₂CO₃) | - | Acetone | 12 | 89 | >95 | [1][2] |
Experimental Protocols
A reliable method for the synthesis of this compound involves a phase-transfer catalyzed Williamson ether synthesis.
Protocol: Phase-Transfer Catalyzed Synthesis
Materials:
-
tert-Butyl hydroxyacetate
-
1,5-dibromopentane (excess)
-
Tetrabutylammonium bromide (TBAB)
-
50% Sodium hydroxide (B78521) (aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl hydroxyacetate (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Addition of Base and Alkyl Halide: While stirring vigorously, add an excess of 1,5-dibromopentane (3.0 eq) followed by the dropwise addition of 50% aqueous sodium hydroxide solution (5.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the role of the phase-transfer catalyst?
-
A1: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide ion from the aqueous phase (where it is generated by the base) to the organic phase containing the alkyl halide. This enhances the reaction rate by bringing the reactants together.[3][4]
-
-
Q2: Why is an excess of 1,5-dibromopentane used?
-
A2: Using an excess of 1,5-dibromopentane helps to minimize the formation of the diether byproduct where the alkoxide reacts with both ends of the dibromopentane.
-
-
Q3: Can other bases be used instead of sodium hydroxide?
Troubleshooting Common Issues:
-
Issue 1: Low Yield
-
Possible Cause A: Incomplete deprotonation of the alcohol. The strength of the base is crucial for generating the alkoxide. If using a weaker base like potassium carbonate, ensure anhydrous conditions and potentially longer reaction times.[2]
-
Possible Cause B: Competing elimination reaction. Although 1,5-dibromopentane is a primary alkyl halide and less prone to elimination, high temperatures can favor this side reaction. Maintain the recommended reaction temperature. The Williamson ether synthesis is an S\textsubscript{N}2 reaction that competes with the E2 elimination pathway.[5]
-
Possible Cause C: Inefficient phase transfer. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The concentration of the phase-transfer catalyst can also be optimized.
-
-
Issue 2: Formation of a Diether Byproduct
-
Possible Cause: Stoichiometry of reactants. A high concentration of the alkoxide relative to the 1,5-dibromopentane can lead to the formation of the diether. Using a significant excess of 1,5-dibromopentane is the primary strategy to avoid this.
-
Solution: Employ a slow addition of the tert-butyl hydroxyacetate/base mixture to a solution of excess 1,5-dibromopentane.
-
-
Issue 3: Intramolecular Cyclization
-
Possible Cause: While less likely with a five-carbon chain, intramolecular cyclization of the starting material or product under basic conditions can occur, especially at elevated temperatures.[6][7][8]
-
Solution: Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.
-
Visualizing the Process
To better understand the logic of catalyst selection and the experimental workflow, the following diagrams are provided.
References
- 1. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate and Related Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical characteristics and potential applications of tert-butyl 2-((5-bromopentyl)oxy)acetate, a bifunctional molecule of interest in the synthesis of complex organic structures, particularly in the field of medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a projected characterization based on the known properties of structurally similar molecules and established synthetic methodologies. We will compare its anticipated performance with commercially available and literature-documented alternatives, supported by detailed, generalized experimental protocols.
Physicochemical Properties and Expected Performance
This compound is a bifunctional linker containing a terminal bromine atom, a flexible pentyl ether chain, and a tert-butyl protected carboxylic acid. The terminal bromide serves as a reactive handle for nucleophilic substitution, making it a valuable building block for introducing a protected acetic acid moiety onto a substrate. The tert-butyl ester provides robust protection of the carboxylic acid under a variety of reaction conditions and can be selectively removed under acidic conditions.
Below is a table summarizing the expected physicochemical properties of this compound, alongside the experimentally determined properties of two comparable reagents: 5-bromopentyl acetate (B1210297) and tert-butyl 2-((5-azidopentyl)oxy)acetate.
| Property | This compound (Predicted) | 5-Bromopentyl acetate[1] | tert-Butyl 2-((5-azidopentyl)oxy)acetate |
| Molecular Formula | C₁₁H₂₁BrO₃ | C₇H₁₃BrO₂ | C₁₁H₂₁N₃O₃ |
| Molecular Weight | 281.19 g/mol | 209.08 g/mol | 259.32 g/mol |
| Boiling Point | > 200 °C (estimated) | 109-110 °C / 15 mmHg[1] | Not available |
| Density | ~1.2 g/mL (estimated) | 1.255 g/mL at 25 °C[1] | Not available |
| Refractive Index | ~1.46 (estimated) | n20/D 1.462[1] | Not available |
| Key Features | Bifunctional: alkyl bromide and protected carboxylic acid. | Monofunctional alkylating agent with an acetate group. | Bifunctional: alkyl azide (B81097) and protected carboxylic acid. |
| Primary Application | Linker for bioconjugation, PROTACs, and materials science. | Introduction of a 5-acetoxypentyl group. | Click chemistry handle with a protected carboxylic acid. |
Synthesis and Experimental Protocols
While a specific synthesis for this compound is not documented in the provided search results, a plausible and efficient synthetic route can be devised based on the Williamson ether synthesis. This would involve the reaction of 5-bromopentan-1-ol (B46803) with a tert-butyl haloacetate, such as tert-butyl bromoacetate (B1195939), in the presence of a base.
Proposed Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
5-bromopentan-1-ol
-
tert-Butyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 5-bromopentan-1-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Comparative Performance and Applications
The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
Comparison with Alternatives:
-
vs. 5-Bromopentyl acetate: The key advantage of the target compound over 5-bromopentyl acetate is the presence of the ether linkage and the tert-butyl ester. The ether is generally more stable to hydrolysis than the ester in 5-bromopentyl acetate. Furthermore, the tert-butyl ester allows for selective deprotection under acidic conditions, leaving other functionalities intact. 5-Bromopentyl acetate would likely be deacylated under the same conditions.
-
vs.tert-Butyl 2-((5-azidopentyl)oxy)acetate: The choice between the bromo- and azido-functionalized linkers depends on the desired downstream chemistry. The bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates). The azide, on the other hand, is primarily used in "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), providing a highly efficient and orthogonal method for conjugation. A supplier for tert-Butyl 2-((5-azidopentyl)oxy)acetate has been identified, suggesting its utility in applications requiring bioorthogonal ligation[2].
Potential Applications:
-
PROTACs and Molecular Glues: This linker can be used to connect a protein-binding ligand and an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The alkyl bromide can react with a nucleophilic handle on one of the ligands, and the deprotected carboxylic acid can be coupled to the other.
-
Bioconjugation: The bromide can be used to attach the linker to a biomolecule, and the carboxylic acid can be used for further functionalization or to improve solubility.
-
Surface Modification: The molecule can be used to functionalize surfaces by first attaching it via the bromide and then exposing the carboxylic acid for further reactions.
Visualizing Synthetic and Logical Workflows
To aid in the conceptualization of the synthesis and application of this compound, the following diagrams have been generated.
References
A Comparative Guide to PROTAC Linkers: Spotlight on tert-Butyl 2-((5-bromopentyl)oxy)acetate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison of tert-Butyl 2-((5-bromopentyl)oxy)acetate, a member of the alkyl-ether linker class, with other commonly employed PROTAC linkers. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers in the rational design of next-generation protein degraders.
The Crucial Role of the PROTAC Linker
A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements. The linker is far more than a passive spacer; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties such as solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader.
This compound: An Alkyl-Ether Linker
This compound belongs to the alkyl-ether class of PROTAC linkers. This class of linkers is characterized by a chain of alternating alkyl and ether moieties. The alkyl groups provide a degree of hydrophobicity and conformational flexibility, while the ether groups can enhance solubility and provide points for hydrogen bonding. The terminal bromide in this compound serves as a reactive handle for conjugation to either the warhead or the E3 ligase ligand, typically through a nucleophilic substitution reaction. The tert-butyl ester provides a protected carboxylic acid functionality that can be deprotected in a later synthetic step to enable further modifications or to serve as a final polar group in the PROTAC.
Comparison with Other PROTAC Linkers
The selection of a PROTAC linker is a multi-parameter optimization problem. The ideal linker will depend on the specific target protein and E3 ligase pair. Below is a comparison of the general properties of alkyl-ether linkers, such as this compound, with other common linker classes.
Data Presentation: Quantitative Comparison of Linker Performance
The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics |
| Alkyl-Ether | Alkyl/ether chains of varying lengths | TBK1 | VHL | 3 - 292 | 76 - 96 | Good balance of flexibility and solubility. Length is a critical parameter for optimization.[1] |
| Alkyl-Ether | Alkyl/ether chains | BTK | CRBN | 1 - 40 | >85 | Can achieve high potency, but longer linkers may not always lead to increased positive cooperativity in ternary complex formation. |
| PEG-Based | PEG chains of varying lengths | BET | CRBN/VHL | 1 - 100 | >90 | Excellent water solubility, can improve cell permeability. |
| Alkyl | Pure alkyl chains | Various | Various | Variable | Variable | High hydrophobicity, can enhance membrane permeability but may decrease aqueous solubility. |
| Rigid | Piperidine/Piperazine containing | AR | VHL | < 1 | >90 | Constrained conformation can lead to higher potency and improved pharmacokinetics, but requires more complex synthesis and may not be universally applicable.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols for the synthesis and evaluation of PROTACs incorporating an alkyl-ether linker like this compound.
Synthesis of a PROTAC using an Alkyl-Ether Linker
This protocol describes a general method for synthesizing a PROTAC by coupling a warhead and an E3 ligase ligand using an alkyl-ether linker.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Materials:
-
Warhead molecule with a suitable nucleophilic group (e.g., amine, phenol).
-
This compound.
-
E3 ligase ligand with a free amine group.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Diisopropylethylamine (DIPEA).
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvents for reaction and purification (e.g., Dichloromethane (DCM), Ethyl acetate (B1210297), Hexanes).
-
Silica (B1680970) gel for column chromatography.
Procedure:
-
Coupling of Warhead to Linker:
-
Dissolve the warhead (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the warhead-linker conjugate.
-
-
Deprotection of the tert-Butyl Ester:
-
Dissolve the warhead-linker conjugate in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting carboxylic acid is often used in the next step without further purification.
-
-
Coupling of Warhead-Linker to E3 Ligase Ligand:
-
Dissolve the deprotected warhead-linker (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[2][3]
Diagram of the Western Blot Workflow:
Caption: Workflow for Western blot analysis of protein degradation.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values.
Ternary Complex Formation Assay
This assay is used to determine if the PROTAC can induce the formation of a stable ternary complex between the target protein and the E3 ligase.
Diagram of a Proximity-Based Ternary Complex Assay:
Caption: Principle of a proximity-based ternary complex formation assay.
Example Protocol using NanoBRET™:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (acceptor).
-
Cell Plating and Labeling: Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
Conclusion
References
Unraveling the Potential Biological Activity of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Comparative Analysis of Structurally Related Compounds
For Immediate Release
Executive Summary of Structural Component Analysis
The biological impact of tert-Butyl 2-((5-bromopentyl)oxy)acetate can be hypothetically dissected by examining its three primary structural components:
-
The tert-Butyl Ester Group: This moiety is frequently employed in medicinal chemistry to create prodrugs. The bulky tert-butyl group can enhance metabolic stability and modify physicochemical properties such as lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] For instance, in the development of glutamine antagonist prodrugs, a tert-butyl ester was found to be resistant to hydrolysis in gastrointestinal tissue, thereby improving stability.[2]
-
The Ether Linkage: Ether linkages are integral to the structure of numerous biologically active natural products and synthetic drugs.[4][5] They contribute to the overall three-dimensional structure of a molecule and can influence its binding affinity to biological targets. Generally, ethers are more stable to hydrolysis than esters, which can impart greater in vivo stability to a drug candidate.[6][7]
-
The Brominated Aliphatic Chain: The presence of a halogen, such as bromine, on an alkyl chain can significantly impact a molecule's biological activity. Bromine is known to increase lipophilicity and can act as a bioisostere for other groups, potentially enhancing binding interactions with target proteins. However, the introduction of bromine can also influence the compound's toxicity profile. Studies on various brominated compounds have shown a range of effects from low to significant cytotoxicity, often dependent on the overall molecular structure.[8][9][10] For example, the toxicity of halogenated bisphenol A derivatives was found to be greater than their non-halogenated counterpart, suggesting the participation of the halogen atom in the observed toxicity.[9]
Comparative Data on Structurally Related Compounds
To provide a quantitative perspective, the following tables summarize the biological activities of various compounds that possess one or more of the key structural features of this compound.
Table 1: Biological Activity of Representative tert-Butyl Ester-Containing Compounds
| Compound/Class | Biological Activity | Cell Line/Model | IC50/EC50/LD50 | Reference |
| tert-Butyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides | Anticancer | MCF-7, SK-BR-3, MDA-MB-231 (Breast Cancer) | Less potent than parent amides | [11][12] |
| tert-Butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate (P11) | Anticancer (Glutamine Antagonist Prodrug) | EL4 Tumor Model | High tumor DON exposure | [2][3] |
| Bosentan Analogues (with tert-butyl isosteres) | Endothelin Receptor Antagonists | Not specified | Physicochemical and PK properties evaluated | [1] |
Table 2: Biological Activity of Representative Brominated Compounds
| Compound/Class | Biological Activity | Cell Line/Model | IC50/EC50/LD50 | Reference |
| Tetrabromobisphenol A (TBBPA) | Cytotoxicity | Rat Hepatocytes | Concentration-dependent cell death (0.25-1.0 mM) | [9][13] |
| Dibromobisphenol A (diBr-BPA) | Cytotoxicity | HeLa Cells, E. coli | Stronger cytotoxicity than TBBPA | [8] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Anticancer | SNB-75 (CNS Cancer) | PGI = 41.25 for compound 4e | [14] |
| Macitentan (contains bromophenyl and bromo-pyrimidinyl groups) | Dual Endothelin Receptor Antagonist | CHO cells (recombinant ETA/ETB receptors) | Potent antagonism | [15][16] |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental protocols. Below are summaries of the key assays used in the cited literature.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The extent of formazan production, measured by absorbance, is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the medium, which can be quantified by a coupled enzymatic reaction, is an indicator of cytotoxicity.[8]
-
Cloning Efficiency Assay: This method assesses the ability of single cells to proliferate and form colonies. A reduction in the number or size of colonies in the presence of a test compound indicates cytotoxicity.
In Vivo and Pharmacokinetic Studies
-
Animal Models: Studies often utilize rodent models (e.g., mice, rats) to evaluate the in vivo efficacy and pharmacokinetic properties of compounds. For anticancer studies, tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are common.[12]
-
Pharmacokinetic Analysis: Following administration of a compound, blood and tissue samples are collected at various time points. The concentration of the compound and its metabolites are then quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS). This data is used to determine key pharmacokinetic parameters like clearance, volume of distribution, and half-life.[12]
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential role and evaluation of compounds like this compound, the following diagrams illustrate a hypothetical mechanism of action and a typical drug discovery workflow.
Conclusion
In the absence of direct biological data for this compound, this comparative guide offers a foundational understanding of its potential activities based on its constituent chemical moieties. The tert-butyl ester group suggests a possible role as a prodrug with enhanced metabolic stability. The ether linkage likely confers structural stability, and the brominated alkyl chain may enhance lipophilicity and target interaction, while also being a potential determinant of cytotoxicity. Further empirical studies, following the outlined experimental workflows, are necessary to definitively characterize the biological profile of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. Ether - Wikipedia [en.wikipedia.org]
- 8. High cytotoxicity of a degraded TBBPA, dibromobisphenol A, through apoptotic and necrosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation and cytotoxicity of a brominated flame retardant, tetrabromobisphenol A, and its analogues in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Synthesis Methods for tert-Butyl 2-((5-bromopentyl)oxy)acetate
This guide provides a comparative analysis of two prominent methods for the synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate: the classical Williamson Ether Synthesis and a modern variation utilizing Phase-Transfer Catalysis (PTC). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the methodologies, expected outcomes, and experimental data to aid in the selection of the most suitable synthesis route.
The synthesis of this compound is achieved by the etherification of tert-butyl glycolate (B3277807) with an excess of 1,5-dibromopentane (B145557). The primary challenge in this synthesis is to achieve mono-alkylation and avoid the formation of the bis-ether byproduct. The two methods discussed employ different strategies to facilitate this nucleophilic substitution reaction.
Data Presentation
The following table summarizes the key quantitative parameters for the two synthesis methods. The data for the Williamson Ether Synthesis is based on typical laboratory yields for similar reactions, while the data for the Phase-Transfer Catalysis method is projected based on the increased efficiency often observed with this technique.[1][2]
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Phase-Transfer Catalysis |
| Reaction Yield | 60-75% | 80-95% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Reaction Temperature | 60-80 °C | 25-50 °C |
| Base Used | Sodium Hydride (NaH) | 50% aq. Sodium Hydroxide (NaOH) |
| Solvent System | Anhydrous THF or DMF | Toluene (B28343) / Water (biphasic) |
| Catalyst | None | Tetrabutylammonium (B224687) bromide (TBAB) |
| Work-up Complexity | Requires quenching of NaH, extraction | Simple phase separation, extraction |
| Safety Concerns | Use of flammable and reactive NaH | Use of corrosive 50% NaOH |
| "Green" Chemistry Aspect | Use of anhydrous organic solvents | Use of water as a co-solvent, lower energy |
Experimental Protocols
Method 1: Classical Williamson Ether Synthesis
This method involves the deprotonation of tert-butyl glycolate using a strong base like sodium hydride to form the corresponding alkoxide, which then acts as a nucleophile to displace a bromide from 1,5-dibromopentane in an SN2 reaction.[1][3][4] An excess of 1,5-dibromopentane is used to favor the formation of the mono-alkylation product.
Materials:
-
tert-Butyl glycolate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
1,5-Dibromopentane (4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (for extraction)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve tert-butyl glycolate (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
-
Add 1,5-dibromopentane (4.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the pure this compound.
Method 2: Phase-Transfer Catalysis (PTC) Synthesis
This method utilizes a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to transport the deprotonated tert-butyl glycolate (formed in situ by a concentrated aqueous base) into the organic phase where it can react with the 1,5-dibromopentane.[5] This approach avoids the use of hazardous reagents like sodium hydride and can often be performed under milder conditions with higher yields.[2]
Materials:
-
tert-Butyl glycolate (1.0 eq)
-
1,5-Dibromopentane (4.0 eq)
-
Toluene
-
50% (w/w) aqueous Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Deionized water
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add tert-butyl glycolate (1.0 eq), 1,5-dibromopentane (4.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Heat the biphasic mixture to 50 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene and excess 1,5-dibromopentane.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflows for the two described methods.
Caption: Reaction pathway for the Williamson Ether Synthesis.
Caption: Mechanism of Phase-Transfer Catalyzed Synthesis.
Caption: General experimental workflow for synthesis and purification.
References
Purity Validation of tert-Butyl 2-((5-bromopentyl)oxy)acetate by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of tert-Butyl 2-((5-bromopentyl)oxy)acetate purity using High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to ensure the reliable assessment of this compound for research and development purposes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is critical to ensure the desired reaction outcomes, minimize side products, and maintain the integrity of downstream applications. This guide outlines a robust HPLC method for the quantitative determination of its purity and discusses potential impurities that may arise during its synthesis.
Comparison of Analytical Techniques
While HPLC is a widely adopted method for the analysis of non-volatile organic molecules, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the volatility of the impurities and the desired level of sensitivity.
| Technique | Principle | Advantages | Disadvantages | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Versatile, high resolution, suitable for non-volatile and thermally labile compounds. | May require more complex method development. | Primary method for purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[1][2] | High sensitivity, excellent for volatile impurities, provides structural information. | Not suitable for non-volatile or thermally unstable compounds. | Analysis of volatile starting materials or byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides unambiguous structural confirmation, can quantify without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods, more complex data analysis. | Structural confirmation and quantification of the bulk material. |
| Colorimetric Methods | A less common alternative involves enzymatic reactions that produce a detectable color change in the presence of alkyl halides.[3] | Can be a rapid and low-cost screening tool. | Generally not quantitative and lacks specificity. | Rapid qualitative check for the presence of the alkyl halide functionality. |
HPLC Method Validation
A reverse-phase HPLC method is proposed for the analysis of this compound, based on methods developed for similar compounds like tert-butyl acetate (B1210297).[4][5]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Analytical standard of this compound (if available)
-
Standards of potential impurities (if available)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a higher water percentage and gradually increase the acetonitrile percentage.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Potential Impurities
The purity of this compound can be affected by starting materials, byproducts, and degradation products. Based on a likely synthesis route (Williamson ether synthesis from 1,5-dibromopentane (B145557) and tert-butyl glycolate), potential impurities could include:
-
Starting Materials:
-
1,5-dibromopentane
-
tert-Butyl glycolate
-
-
Byproducts:
-
Bis-ether (1,5-bis((2-(tert-butoxy)-2-oxoethoxy)pentane))
-
Products of elimination reactions
-
-
Degradation Products:
-
(5-bromopentyloxy)acetic acid (from hydrolysis of the tert-butyl ester)
-
Data Presentation
The following table presents hypothetical data from the HPLC analysis of three different batches of this compound, demonstrating how the data would be structured for easy comparison.
| Analyte | Batch A (%) | Batch B (%) | Batch C (%) |
| This compound | 98.5 | 99.2 | 97.8 |
| 1,5-dibromopentane | 0.5 | 0.3 | 0.8 |
| tert-Butyl glycolate | 0.3 | 0.1 | 0.5 |
| Bis-ether byproduct | 0.6 | 0.4 | 0.7 |
| Unknown Impurity 1 | 0.1 | Not Detected | 0.2 |
Visualizations
Logical Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation.
Signaling Pathway of Impurity Formation (Hypothetical)
Caption: Potential Impurity Formation Pathways.
Conclusion
The described HPLC method provides a reliable and robust approach for the purity validation of this compound. By carefully considering potential impurities and employing a systematic analytical approach, researchers can ensure the quality and consistency of this important chemical intermediate, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
- 1. tert-Butyl acetate | SIELC Technologies [sielc.com]
- 2. Separation of tert-Butyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2836521-02-7|tert-Butyl 2-((5-azidopentyl)oxy)acetate|BLD Pharm [bldpharm.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
tert-Butyl 2-((5-bromopentyl)oxy)acetate vs PEG linkers in PROTACs
A Comparative Guide to Alkyl and PEG Linkers in PROTAC Design
An Objective Comparison of Hydrophobic and Hydrophilic Linkers for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC molecule's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[2][3]
This guide provides a detailed comparison between two common classes of flexible linkers: simple alkyl chains and polyethylene (B3416737) glycol (PEG) chains. The compound tert-Butyl 2-((5-bromopentyl)oxy)acetate serves as a synthetic precursor for an ether-containing alkyl linker, representing a more hydrophobic linker type.[4][5][6] In contrast, PEG linkers are known for their hydrophilicity.[2] This comparison utilizes published experimental data to guide researchers in making informed decisions for PROTAC design and optimization.
Linker Composition and its Impact on Performance
The choice between a hydrophobic alkyl-based linker and a hydrophilic PEG-based linker has profound implications for a PROTAC's behavior. Alkyl chains, composed of repeating methylene (B1212753) units, are hydrophobic and can enhance cell permeability.[] Conversely, PEG linkers, with their repeating ethylene (B1197577) glycol units, increase hydrophilicity, which can improve aqueous solubility and compatibility with physiological environments.[2] The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of multiple compounds with varying linker properties.[8]
Quantitative Performance Data
The following tables summarize key performance data from studies comparing PROTACs with alkyl versus PEG linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[3]
Table 1: Effect of Linker Type on In Vitro Degradation and Cellular Potency
| PROTAC (Target) | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Cell Line | IC50 (Growth) |
| Degrader A (BRD4) | VHL | Alkyl/Ether | 21-atom chain | 3 nM | 96% | - | - |
| Degrader B (BRD4) | VHL | PEG | 4 PEG units (12 atoms) | Potent | >90% | VCaP | < 1 nM |
| Degrader C (CRBN) | CRBN | Alkyl | 9-atom alkyl chain | Active | - | HEK293T | - |
| Degrader D (CRBN) | CRBN | PEG | 3 PEG units | Weak Degradation | - | HEK293T | - |
| Degrader E (AR) | - | Rigid/Polar | Pyridine/di-piperidine | < 1 nM | >90% | LNCaP | - |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition. Data synthesized from multiple sources for illustrative comparison.[9]
Table 2: Impact of Linker Type on Permeability
| PROTAC | Linker Type | Linker Composition | Permeability (Pₑ, 10⁻⁶ cm/s) | Assay |
| PROTAC 1 | Alkyl | C11 alkyl chain | 0.002 | PAMPA |
| PROTAC 2 | PEG | 1-unit PEG | 0.005 | PAMPA |
| PROTAC 3 | PEG | - | High | MD Simulations |
| PROTAC 4 | Alkyl | - | Low | MD Simulations |
Pₑ: Apparent permeability coefficient. PAMPA: Parallel Artificial Membrane Permeability Assay. Data from studies on VHL-based PROTACs.[10][11]
From the data, several trends emerge. While highly potent degraders have been developed using both alkyl and PEG linkers, the linker's composition can dramatically affect performance. For instance, in one study, replacing a nine-atom alkyl chain with three PEG units inhibited the PROTAC's activity.[9] Conversely, studies on cell permeability have shown that PEG linkers can be superior to alkyl linkers.[10][11] This is attributed to the ability of flexible PEG linkers to facilitate folded conformations that shield polar surface area, a key factor for passive cell permeability.[12][13] Alkyl linkers, due to hydrophobic interactions, may adopt more extended and polar conformations in nonpolar environments like the cell membrane, thus hindering permeability.[11][14]
Visualizing Key Concepts in PROTAC Development
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism, a typical evaluation workflow, and the synthetic logic for linker incorporation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Synthetic route for an alkyl-linked PROTAC.
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust experimental methods. Below are protocols for key assays cited in this guide.
Protocol 1: Western Blotting for Protein Degradation
This method quantifies the reduction in target protein levels following PROTAC treatment.[15][16]
-
Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency.[15] Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 16-24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS), then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate overnight at 4°C with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).[15][16]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an ECL substrate and an imaging system.[16]
-
Quantification: Use densitometry software to measure band intensity. Normalize the POI signal to the loading control to determine the percentage of remaining protein.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures a compound's ability to passively diffuse across a lipid-coated artificial membrane, predicting its passive membrane permeability.[10][17][18]
-
Plate Preparation: Prepare a 1% lecithin (B1663433) in dodecane (B42187) solution.[19] Coat the filter of a 96-well donor plate with this lipid solution.[17][19]
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO and dilute it to the final desired concentration (e.g., 10 µM) in PBS (pH 7.4). The final DMSO concentration should be low (<1%).[17][19]
-
Assay Setup: Add buffer to the wells of a 96-well acceptor plate. Add the PROTAC solution to the wells of the lipid-coated donor plate.[17]
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[17]
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[17]
-
Calculation: Calculate the apparent permeability coefficient (Pₑ) using the concentrations from the donor and acceptor wells and the incubation parameters.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical technique measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is essential for degradation.[20][21]
-
Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip surface via amine coupling.[21]
-
Binary Interaction Analysis (PROTAC to E3): Flow solutions with varying concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).[21]
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Flow these solutions over the E3 ligase surface.[21]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1) to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.[21]
-
Cooperativity Calculation: Calculate the cooperativity factor (alpha, α) by dividing the binary KD (PROTAC to E3) by the ternary KD (PROTAC to E3 in the presence of POI). An alpha value greater than 1 indicates positive cooperativity, meaning the POI enhances the binding of the PROTAC to the E3 ligase, which is a favorable characteristic.[21][22]
Conclusion
The choice between an alkyl and a PEG linker is a critical decision in PROTAC design that requires a multi-parameter optimization process.[1]
-
Alkyl linkers are hydrophobic and synthetically accessible.[2] They can be effective but may suffer from poor solubility and, in some cases, lower cell permeability due to unfavorable conformational dynamics in lipid environments.[][11]
-
PEG linkers impart hydrophilicity, which can improve solubility.[2] Crucially, their flexibility can promote the adoption of folded, less polar conformations, which has been shown to be a key driver for enhanced passive cell permeability—a major hurdle for these large molecules.[12][13]
Ultimately, there is no single "best" linker. The optimal choice is context-dependent, relying on the specific POI-E3 ligase pair and the desired overall properties of the molecule.[9] A successful PROTAC development campaign often involves synthesizing and testing a library of candidates with diverse linkers to empirically identify the structure that provides the best balance of degradation potency, cell permeability, and drug-like properties.[8]
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Linker| BLD Pharm [bldpharm.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Item - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - American Chemical Society - Figshare [acs.figshare.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Permeability Assay - Profacgen [profacgen.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. benchchem.com [benchchem.com]
- 22. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
The Efficacy of PROTACs Utilizing a tert-Butyl 2-((5-bromopentyl)oxy)acetate Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining its efficacy. This guide provides a comparative analysis of PROTACs that could hypothetically utilize a tert-Butyl 2-((5-bromopentyl)oxy)acetate linker, benchmarking its potential performance against established PROTACs with alternative linkers. This analysis is based on existing experimental data for structurally similar linkers and established principles of PROTAC design.
Executive Summary
While specific PROTACs employing the this compound linker are not yet prominently featured in peer-reviewed literature, its commercial availability as a synthetic building block suggests its application in ongoing drug discovery efforts. This linker possesses a hybrid alkyl-ether structure, a design that can offer a balance of flexibility, hydrophilicity, and metabolic stability. This guide will focus on Bromodomain-containing protein 4 (BRD4) as a model target, given the wealth of publicly available data on various BRD4-targeting PROTACs. We will compare a hypothetical BRD4 PROTAC incorporating the this compound linker with well-characterized alternatives such as MZ1 (VHL-based) and ARV-825 (Cereblon-based), which utilize different linker strategies.
Signaling Pathway and PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Structures
The structure of the linker is a critical determinant of a PROTAC's degradation efficiency, influencing the stability and conformation of the ternary complex.
| Linker Type | Representative PROTAC | Linker Composition | Key Characteristics |
| Hypothetical Alkyl-Ether | "Hypo-PROTAC-1" | This compound | - Hybrid of flexible alkyl chain and a polar ether group.- The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and cell permeability.[1]- The pentyl chain provides flexibility for optimal ternary complex formation. |
| PEG-based | MZ1 | Polyethylene glycol (PEG) chain | - Hydrophilic, which can enhance aqueous solubility.[2]- Flexible, allowing for effective ternary complex formation.[2] |
| Alkyl/Ether | ARV-825 | Combination of alkyl and ether moieties | - Balances lipophilicity and hydrophilicity.[2]- Generally provides good cell permeability and metabolic stability.[1] |
Quantitative Comparison of BRD4 Degradation
The following table summarizes the reported degradation potency (DC50) and maximal degradation (Dmax) for well-characterized BRD4 PROTACs. The values for "Hypo-PROTAC-1" are projected based on structure-activity relationships of similar alkyl-ether linkers.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Hypo-PROTAC-1 | BRD4 | VHL or CRBN | Alkyl-Ether | 10-100 (Projected) | >80 (Projected) | Various Cancer Cells | - |
| MZ1 | BRD4 | VHL | PEG | ~13 | >90 | HeLa | [3] |
| ARV-825 | BRD4 | CRBN | Alkyl/Ether | <1 | >95 | Burkitt's Lymphoma | [2] |
| dBET1 | BRD4 | CRBN | Alkyl | 4.6 | >98 | MV4-11 | [3] |
Note: DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the general steps to assess the degradation of BRD4 in cultured cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 and Dmax values.
Figure 2: Experimental workflow for Western Blot analysis.
Discussion and Future Perspectives
The this compound linker presents an intriguing option for PROTAC design, offering a blend of properties from both alkyl and ether-based linkers. The presence of the ether moiety is anticipated to improve solubility and potentially cell permeability compared to a pure alkyl chain of similar length. The five-carbon alkyl chain provides significant conformational flexibility, which is crucial for allowing the PROTAC to adopt an optimal orientation for ternary complex formation.
Based on structure-activity relationships from existing PROTACs, a hypothetical BRD4-targeting PROTAC with this linker is predicted to exhibit potent degradation activity, likely in the nanomolar range. However, the precise efficacy will be highly dependent on the specific warhead and E3 ligase ligand it connects.
Future experimental work should focus on synthesizing and evaluating PROTACs that incorporate this linker. A systematic comparison with PROTACs bearing pure alkyl and PEG linkers of varying lengths, while keeping the warhead and E3 ligase ligand constant, would provide invaluable data on the specific contribution of this alkyl-ether linker to PROTAC efficacy. Such studies will further refine our understanding of linker chemistry and accelerate the rational design of next-generation protein degraders.
References
Spectral data comparison for tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for tert-butyl bromoacetate (B1195939) and tert-butyl chloroacetate (B1199739). The objective is to offer a clear, data-driven analysis of how the substitution of a bromine atom with a chlorine atom influences the nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles of an otherwise identical molecular structure. This information is critical for researchers in compound identification, reaction monitoring, and quality control.
Introduction
Spectral Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for tert-butyl bromoacetate and tert-butyl chloroacetate.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) of CH₂-X (ppm) | Chemical Shift (δ) of C(CH₃)₃ (ppm) |
| tert-Butyl Bromoacetate | 3.87 | 1.49 |
| tert-Butyl Chloroacetate | 4.05 | 1.49 |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) of C=O (ppm) | Chemical Shift (δ) of C(CH₃)₃ (ppm) | Chemical Shift (δ) of C(CH₃)₃ (ppm) | Chemical Shift (δ) of CH₂-X (ppm) |
| tert-Butyl Bromoacetate | 166.5 | 83.0 | 28.0 | 26.5 |
| tert-Butyl Chloroacetate | 166.8 | 82.9 | 28.0 | 41.1 |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight ( g/mol ) | Key Fragment (m/z) and Interpretation |
| tert-Butyl Bromoacetate | 195.05 | 139/141 ([M-C₄H₉]⁺), 57 ([C(CH₃)₃]⁺) |
| tert-Butyl Chloroacetate | 150.60 | 93/95 ([M-C₄H₉]⁺), 57 ([C(CH₃)₃]⁺) |
Note: The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) results in characteristic M+2 patterns for fragments containing these atoms.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1]
Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a wider spectral width (e.g., 0-220 ppm).
Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like the ones discussed, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
Ionization: Electron Ionization (EI) is a standard method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow of Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis and compound characterization.
Caption: Workflow for spectral data acquisition and analysis.
Conclusion
The comparative analysis of tert-butyl bromoacetate and tert-butyl chloroacetate demonstrates the predictable and informative nature of NMR and MS techniques. The electronegativity of the halogen atom directly influences the chemical shifts of nearby protons and carbons, providing a clear diagnostic tool for distinguishing between these similar structures. The characteristic isotopic patterns observed in mass spectrometry further aid in the unambiguous identification of the halogen present. This guide serves as a foundational resource for researchers working with similar halo-alkoxyacetate compounds, enabling more efficient and accurate spectral interpretation.
References
The Influence of Linker Composition on PROTAC Efficacy: A Comparative Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate and Alternative Linkers in Ternary Complex Formation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, the bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the formation and stability of the ternary complex, ultimately dictating the efficacy of the PROTAC. This guide provides a comparative analysis of the effects of an alkyl/ether-based linker, exemplified by tert-Butyl 2-((5-bromopentyl)oxy)acetate, against other commonly used linker classes in the context of ternary complex formation and protein degradation.
This analysis is supported by a compilation of experimental data from various studies, focusing on two well-characterized protein targets: Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4). Detailed experimental protocols for key assays are also provided to facilitate the evaluation of novel PROTACs.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is intricately linked to the physicochemical properties of its linker. Factors such as length, flexibility, and hydrophilicity can significantly impact ternary complex formation, cell permeability, and metabolic stability. Alkyl/ether linkers, such as the one exemplified by a pentyl ether chain, are a common choice in PROTAC design, offering a balance of flexibility and lipophilicity that can enhance cell membrane passage.[1][2]
Quantitative Data Presentation
To provide a clear comparison, the following tables summarize the performance of various PROTACs, categorized by their linker type, targeting either BTK or BRD4. The key performance indicators are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater efficacy of degradation.
Table 1: Comparative Performance of BTK-Targeting PROTACs with Different Linkers
| PROTAC | Linker Class | Linker Composition/Length | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | Alkyl/Ether | This compound derivative | CRBN | 1-40 | >85 | Ramos |
| PTD10[3] | Alkyl | Shortest in series | CRBN | 0.5 | >90 | Ramos/JeKo-1 |
| PROTAC with ≥ 4 PEG units[1] | PEG | ≥ 4 PEG units | CRBN | 1-40 | >90 | Ramos |
| IAP-recruiting PROTAC[4] | Alkyl | Not specified | IAP | ~200 | Not specified | THP-1 |
| SJF620[5] | PEG | PEG-based | CRBN | Potent (nM range) | >90 | Not specified |
| 15-271[6] | Rigid | Piperidine-based | CRBN | 30 | >90 | RAMOS |
Note: Data for "Hypothetical PROTAC A" is an inferred performance based on the general characteristics of alkyl/ether linkers as specific data for this compound was not available in the public domain.
Table 2: Comparative Performance of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Class | Linker Composition/Length | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC B | Alkyl/Ether | This compound derivative | CRBN/VHL | 1-25 | >90 | HeLa/MV-4-11 |
| ARV-825[7] | PEG | PEG-based | CRBN | 1 | >90 | Burkitt's Lymphoma |
| MZ1[8] | PEG | PEG-based | VHL | 8-23 | >90 | H661, H838 |
| dBET6[9] | Not specified | Not specified | CRBN | <1 | Not specified | Leukemia cell lines |
| PROTAC 4 | PEG | PEG-based | CRBN | pM range | >90 | MV-4-11, MOLM-13 |
| 8b[2] | Alkyl/Ether | Alkyl/Ether chain | Not specified | Potent (nM range) | Significant | MM.1S, MV-4-11 |
Note: Data for "Hypothetical PROTAC B" is an inferred performance based on the general characteristics of alkyl/ether linkers.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to characterize these interactions.
a. Surface Plasmon Resonance (SPR)
SPR measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually (binary interactions) and as a ternary complex.
-
Instrumentation: Biacore or similar SPR instrument.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip (e.g., CM5 chip) via amine coupling or using a capture-based approach (e.g., His-tag).
-
-
Binary Interaction Analysis:
-
Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, inject serial dilutions of the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) of the ternary complex.
-
b. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Instrumentation: MicroCal ITC200 or similar instrument.
-
Sample Preparation:
-
Dialyze the target protein and E3 ligase into the same buffer to minimize buffer mismatch effects.
-
Prepare a solution of the target protein in the sample cell and a solution of the PROTAC in the injection syringe.
-
-
Binary Titration:
-
Titrate the PROTAC into the protein solution to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the binary interaction.
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, saturate the E3 ligase with the target protein and titrate in the PROTAC.
-
Alternatively, place a mixture of the E3 ligase and the PROTAC in the cell and titrate in the target protein.
-
Analyze the resulting thermograms to determine the thermodynamic parameters of ternary complex formation.
-
Protein Degradation Assays
a. Western Blotting
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Ramos for BTK, HeLa for BRD4) in 6- or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-BTK or anti-BRD4).
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control to determine the DC50 and Dmax values.
-
Conclusion
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Stability of tert-Butyl 2-((5-bromopentyl)oxy)acetate and Alternative Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability in circulation and its ability to release the payload at the target site are paramount to the efficacy and safety of the drug. This guide provides an objective comparison of the stability of tert-butyl 2-((5-bromopentyl)oxy)acetate linkers with common alternatives, supported by experimental data from literature.
Executive Summary
The stability of a linker is a key determinant of a drug conjugate's therapeutic index. Premature payload release can lead to off-target toxicity, while excessive stability can hinder efficacy. The this compound linker, featuring a tert-butyl ester and an alkyl ether chain, is a type of cleavable linker. The tert-butyl ester moiety is susceptible to hydrolysis under acidic conditions and by esterases, while the alkyl chain provides spacing. Its stability profile is compared against established linker technologies: the enzymatically-cleaved valine-citrulline (VC) linker and disulfide linkers, which are sensitive to the reducing environment within cells.
Data Presentation: Comparative Stability of Linkers
The following tables summarize the in vitro and in vivo stability of different linker types. It is important to note that direct stability data for this compound was not available in the reviewed literature. Therefore, data for structurally related tert-butyl ester-containing compounds is presented as a proxy to infer its stability profile.
Table 1: In Vitro Plasma Stability of Various Linker Types
| Linker Type | Model Compound/Conjugate | Species | Matrix | Stability Metric | Result |
| tert-Butyl Ester | tert-Butyl Ester Prodrug (P5) | Mouse (CES1-/-) | GI Homogenate | % Remaining after 1h | >50%[1] |
| tert-Butyl Ester Prodrug (P5) | Mouse | Plasma | % Remaining after 1h | >50%[1] | |
| tert-Butyl Acetate | - | Aqueous Solution (pH 7) | Hydrolysis Half-life (20°C) | 3.1 years[2] | |
| Valine-Citrulline (VC) | VCit-based ADC | Mouse | Plasma | % Cleavage | Unstable[3] |
| VCit-based ADC | Human | Plasma | % Cleavage | Stable[3] | |
| EVCit-based ADC | Mouse | Plasma | % Cleavage | Highly Stable[3] | |
| Disulfide | Disulfide-bridged ADC | Human | Serum | Conjugate Stability | Stable over 5 days[4] |
Table 2: In Vivo Stability of Various Linker Types
| Linker Type | Model Compound/Conjugate | Animal Model | Stability Metric | Result |
| tert-Butyl Ester | tert-Butyl Ester Prodrug (P11) | Mouse | Metabolic Stability | Excellent[1][5][6] |
| Valine-Citrulline (VC) | cAC10-MMAE (VC linker) | Mouse | Linker Half-life | ~144 hours (6.0 days)[7] |
| cAC10-MMAE (VC linker) | Cynomolgus Monkey | Apparent Linker Half-life | ~230 hours (9.6 days)[8] | |
| Disulfide | Anti-CD22 Disulfide Conjugate (V205C-DM1) | Mouse | In vivo stability | Least stable conjugate, modest tumor growth delay[9] |
| Anti-CD22 Disulfide Conjugate (K149C-DM1) | Mouse | In vivo stability | More stable, complete tumor regression[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are outlines of standard experimental protocols.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma to predict premature payload release in circulation.
-
Preparation: The drug-linker conjugate is incubated in plasma (e.g., human, mouse, rat) at a specified concentration (e.g., 1-10 µg/mL) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: The conjugate is isolated from plasma proteins, often by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.
-
Analysis: The concentration of the intact conjugate and any released payload in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: The percentage of the intact conjugate remaining at each time point is calculated relative to the 0-hour time point to determine the linker's stability.
In Vivo Pharmacokinetic Study
This study assesses the stability and clearance of the drug-linker conjugate in a living organism.
-
Animal Model: A suitable animal model (e.g., mice, rats) is selected.
-
Dosing: The drug-linker conjugate is administered, typically via intravenous (IV) injection, at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours) post-administration.
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the intact conjugate and/or free payload in the plasma is quantified using a validated analytical method, such as ELISA or LC-MS/MS.[8][10]
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), which reflect the in vivo stability of the conjugate.
Mandatory Visualization
The following diagram illustrates a general workflow for assessing the stability of drug-linker conjugates.
Caption: Experimental workflow for in vitro and in vivo linker stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Butyl Acetates (Cicads 64, 2005) [inchem.org]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Bifunctional Linkers in Chemical Biology: Alternatives to tert-Butyl 2-((5-bromopentyl)oxy)acetate
In the expanding field of chemical biology and drug discovery, particularly with the rise of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), the choice of the bifunctional linker is a critical determinant of therapeutic success. While simple alkyl/ether linkers, such as those derived from tert-Butyl 2-((5-bromopentyl)oxy)acetate, have been instrumental in the initial development of PROTACs, the scientific community is increasingly exploring a diverse array of linker architectures to optimize the performance of these heterobifunctional molecules. This guide provides an objective comparison of alternatives to this compound, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), dictates physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising the efficiency of protein degradation.[2] This guide explores the performance of various linker classes as alternatives to the foundational alkyl/ether linkers.
The Role of this compound in PROTAC Synthesis
This compound serves as a common building block for constructing alkyl/ether-based linkers in PROTACs. Its structure provides a five-carbon alkyl chain with an ether linkage and a protected carboxylic acid. The bromo-functional group allows for nucleophilic substitution to connect to one of the PROTAC's ligands (either the warhead for the protein of interest or the ligand for the E3 ligase), while the tert-butyl ester can be deprotected to reveal a carboxylic acid for amide bond formation with the other ligand. This straightforward chemistry has made it a useful, albeit basic, tool in the initial exploration of targeted protein degradation.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference(s) |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [3] |
| 16-atom alkyl linker | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | ~10 | >90 | [4] | |
| Polyethylene Glycol (PEG) | PEG4 | BTK | CRBN | 0.8 | >95 | [2] |
| PEG5 | Bromodomain-containing protein 4 (BRD4) | CRBN | 1.9 | >90 | [5] | |
| Rigid | Piperazine-based | BRD4 | CRBN | 0.5 | >95 | [1] |
| Triazole-based | BRD4 | CRBN | ~5 | >90 | [6] | |
| Alkyne-based | Androgen Receptor (AR) | VHL | <1 | >90 | [7] |
Key Observations:
-
Flexibility vs. Rigidity: While flexible linkers like alkyl/ether and PEG chains are synthetically accessible and can readily adapt to facilitate ternary complex formation, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and improving pharmacokinetic properties.[8]
-
Impact of Heteroatoms: The introduction of oxygen atoms in PEG linkers generally increases hydrophilicity and can improve solubility and cell permeability compared to their more hydrophobic alkyl counterparts.[9] However, in some cases, replacing an alkyl chain with a PEG linker of similar length has been shown to decrease degradation efficiency, highlighting the context-dependent nature of linker effects.[10]
-
Structural Motifs: The incorporation of cyclic structures like piperazine (B1678402) or planar moieties like triazoles and alkynes in rigid linkers can lead to highly potent degraders, often with improved metabolic stability.[2][]
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in the comparison.
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general strategy for coupling a linker to the protein of interest (POI) ligand and the E3 ligase ligand.
Step 1: Synthesis of the Linker-E3 Ligase Conjugate
-
To a solution of an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a linker with a terminal carboxylic acid (e.g., deprotected product from this compound) (1.2 eq).
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the linker-E3 ligase conjugate.
Step 2: Synthesis of the Final PROTAC
-
The linker-E3 ligase conjugate from Step 1 will have a reactive handle (e.g., a bromide from the original linker building block).
-
To a solution of the POI ligand with a nucleophilic group (e.g., a phenol (B47542) or amine) (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).
-
Add the linker-E3 ligase conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 1 and purify the final PROTAC by preparative HPLC.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4 °C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[12]
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
Conclusion
The selection of a suitable linker is a critical step in the design of effective PROTACs. While alkyl/ether linkers derived from reagents like this compound provide a solid foundation, the exploration of alternative linker classes, including PEG and rigid linkers, offers significant opportunities to enhance the potency, selectivity, and drug-like properties of protein degraders. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of different linker strategies, empowering researchers to develop the next generation of targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. explorationpub.com [explorationpub.com]
- 8. chempep.com [chempep.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Linkers: An Objective Analysis for Researchers
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and degradation machinery recruitment, the linker is far from a passive tether. It actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates crucial physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader. This guide provides an objective comparison of common PROTAC linker classes, with a focus on a representative flexible alkyl linker derived from tert-Butyl 2-((5-bromopentyl)oxy)acetate, alongside widely used Polyethylene Glycol (PEG) and rigid linkers.
The heterobifunctional nature of PROTACs necessitates a modular approach to their design and synthesis. The linker's length, flexibility, and chemical composition are key parameters that require careful optimization to achieve the desired pharmacological profile.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[3] This guide explores the performance of various linker architectures, supported by experimental data, to empower the rational design of next-generation protein degraders.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key parameters for the degradation of Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), two well-studied targets in PROTAC development.
Inferred Properties of a Linker from this compound:
Based on its structure, a linker synthesized from this compound would be classified as a flexible, alkyl-ether type linker. The five-carbon chain provides significant conformational flexibility, while the ether group can slightly improve polarity compared to a pure alkyl chain. The tert-butyl ester serves as a protected carboxylic acid, which, after deprotection, provides a convenient attachment point for coupling to either the warhead or the E3 ligase ligand. Such linkers are generally hydrophobic, which can enhance cell membrane permeability, but may also lead to lower aqueous solubility.[4][5]
Table 1: Comparative Performance of PROTAC Linkers for BTK Degradation
| Linker Class | Representative Structure/Length | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Observations |
| Flexible Alkyl/Ether | Alkyl/ether chains of varying lengths (3-19 atoms) | Cereblon (CRBN) | 1 - 40 | >85 | Potency is highly dependent on linker length; shorter linkers (<4 PEG units) can impair binding affinity due to steric hindrance.[6] |
| PEG | 4-6 PEG units | Cereblon (CRBN) | 5 - 50 | >90 | Generally improves solubility; however, can sometimes lead to reduced metabolic stability compared to alkyl linkers.[2] |
| Rigid | Piperidine/Piperazine containing | Cereblon (CRBN) | 10 - 100 | >80 | Can pre-organize the PROTAC into a bioactive conformation, but may require more extensive optimization to find the optimal geometry.[2] |
Table 2: Comparative Performance of PROTAC Linkers for BRD4 Degradation
| Linker Class | Representative Structure/Length | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Observations |
| Flexible Alkyl/Ether | 8-12 atom alkyl/ether chain | VHL | ~10 - 50 | >90 | Provides a good starting point for optimization due to synthetic accessibility. |
| PEG | 3-5 PEG units | VHL | <10 | >95 | Often leads to highly potent degraders; MZ1, a well-known BRD4 degrader, utilizes a PEG linker.[7] |
| Rigid | Alkyne-based | VHL | ~20 - 100 | >80 | Can improve metabolic stability and cell permeability in some cases.[8] |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex biological pathways and experimental workflows involved in PROTAC research.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs.
Protocol 1: Synthesis of a Flexible Alkyl-Ether Linker and PROTAC Assembly
This protocol describes a general method for synthesizing a bifunctional linker from a precursor like this compound and its subsequent coupling to a warhead and an E3 ligase ligand.
A. Synthesis of an Amine-Terminated Linker:
-
Azide (B81097) Substitution: Dissolve this compound (1 equivalent) in dimethylformamide (DMF). Add sodium azide (1.5 equivalents) and stir the reaction at 60 °C for 4 hours. After cooling, extract the product with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure to obtain tert-butyl 2-((5-azidopentyl)oxy)acetate.
-
Reduction to Amine: Dissolve the azide intermediate in methanol. Add Palladium on carbon (10% w/w) and stir the mixture under a hydrogen atmosphere (balloon pressure) overnight. Filter the reaction mixture through Celite and concentrate the filtrate to yield tert-butyl 2-((5-aminopentyl)oxy)acetate.
B. PROTAC Assembly (Example using Amide Coupling):
-
Coupling to Warhead: Dissolve the warhead (containing a carboxylic acid, 1 equivalent) in DMF. Add the amine-terminated linker (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents). Stir the reaction at room temperature overnight. Purify the resulting warhead-linker conjugate by flash chromatography.
-
Deprotection of tert-Butyl Ester: Dissolve the warhead-linker conjugate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the deprotected carboxylic acid.
-
Coupling to E3 Ligase Ligand: Dissolve the deprotected warhead-linker (1 equivalent) and the E3 ligase ligand (containing an amine, 1.1 equivalents) in DMF. Add HATU (1.2 equivalents) and DIPEA (2 equivalents). Stir the reaction at room temperature overnight.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC to yield the desired product. Confirm the structure and purity by LC-MS and NMR.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
-
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible alkyl/ether linkers, such as those derived from this compound, offer synthetic tractability and can enhance cell permeability, PEG linkers are often employed to improve solubility. Rigid linkers can offer advantages in terms of metabolic stability and pre-organizing the PROTAC for optimal ternary complex formation. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and empirical optimization through the synthesis and evaluation of a library of linkers is often necessary to identify the optimal candidate. The protocols and comparative data presented in this guide provide a foundational framework for researchers to embark on the rational design and development of novel and effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducible Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic methodologies for the preparation of tert-butyl 2-((5-bromopentyl)oxy)acetate, a valuable bifunctional molecule often utilized as a linker in the development of targeted therapeutics and chemical probes. The reproducibility of a synthetic route is paramount for ensuring consistent product quality and enabling scalable production. Herein, we compare a modern, catalytic approach for tert-butylation with a more traditional method, providing detailed experimental protocols, quantitative data, and a logical workflow diagram to aid in the selection of the most suitable method for your research needs.
The synthesis of the target molecule is approached via a two-step sequence. The first step involves the synthesis of the carboxylic acid intermediate, 2-((5-bromopentyl)oxy)acetic acid, through a Williamson ether synthesis. The second, and focal point of this comparison, is the esterification of this intermediate to the final tert-butyl ester.
Step 1: Synthesis of 2-((5-Bromopentyl)oxy)acetic Acid
The initial step for both compared methodologies is the synthesis of the carboxylic acid precursor via a Williamson ether synthesis. This method is a well-established and reliable approach for forming ethers.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
5-bromo-1-pentanol
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl, 6M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1-pentanol (1 equivalent) in a 30% aqueous solution of sodium hydroxide.
-
To this solution, add chloroacetic acid (1.1 equivalents).
-
Heat the reaction mixture in a water bath at 90-100°C for 1 hour.
-
After cooling to room temperature, dilute the mixture with water and acidify to a pH of approximately 2 using 6M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-((5-bromopentyl)oxy)acetic acid.
Expected Yield: Yields for Williamson ether synthesis can range from 50-95%, depending on the specific substrates and reaction conditions[1].
Step 2: tert-Butylation of 2-((5-Bromopentyl)oxy)acetic Acid - A Comparison of Two Methods
Two distinct methods for the conversion of 2-((5-bromopentyl)oxy)acetic acid to its tert-butyl ester are presented and compared.
Method A: Catalytic tert-Butylation with Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
This modern approach utilizes a strong Brønsted acid catalyst to facilitate the tert-butylation using tert-butyl acetate (B1210297) as both the reagent and solvent. This method is noted for its high efficiency and mild reaction conditions.[2][3][4][5]
Method B: Traditional Esterification using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) and DMAP
A more conventional method involves the activation of the carboxylic acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][7][8]
Data Presentation: Comparison of tert-Butylation Methods
| Parameter | Method A: Tf₂NH Catalysis | Method B: Boc₂O/DMAP |
| Reagents | 2-((5-bromopentyl)oxy)acetic acid, Tf₂NH (catalytic), tert-butyl acetate | 2-((5-bromopentyl)oxy)acetic acid, Boc₂O, DMAP (catalytic), CH₂Cl₂ |
| Reaction Time | Typically 2-4 hours | Typically 12-24 hours |
| Reaction Temp. | Room Temperature | Room Temperature |
| Reported Yield | High (often >90%)[2][5] | Good to High (70-90%)[6][7] |
| Byproducts | Acetic acid, residual Tf₂NH | tert-Butanol, CO₂, di-tert-butyl carbonate, DMAP salts |
| Workup | Aqueous basic wash | Aqueous acid/base washes, potential for chromatography |
| Scalability | Readily scalable | Scalable, but removal of byproducts can be challenging |
| Safety | Tf₂NH is a strong acid and requires careful handling | Boc₂O is moisture sensitive; DMAP is toxic |
Experimental Protocols: tert-Butylation
Method A: Catalytic tert-Butylation with Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
Materials:
-
2-((5-bromopentyl)oxy)acetic acid
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
tert-Butyl acetate
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-((5-bromopentyl)oxy)acetic acid (1 equivalent) in tert-butyl acetate.
-
Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~1-5 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Method B: Traditional Esterification using Di-tert-butyl Dicarbonate (Boc₂O) and DMAP
Materials:
-
2-((5-bromopentyl)oxy)acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-((5-bromopentyl)oxy)acetic acid (1 equivalent) and a catalytic amount of DMAP (~5 mol%) in anhydrous dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove any remaining byproducts.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic and comparative process.
Caption: Synthetic workflow for this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate - Lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Benchmarking PROTAC Linker Performance: A Comparative Guide to tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tert-Butyl 2-((5-bromopentyl)oxy)acetate, an alkyl/ether-based PROTAC linker, with other common linker classes. The performance of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide summarizes the impact of different linker architectures on PROTAC efficacy, supported by representative experimental data, and provides detailed methodologies for key validation experiments.
Introduction to this compound as a PROTAC Linker
This compound is a heterobifunctional chemical linker belonging to the alkyl/ether class. Its structure consists of a five-carbon alkyl chain, providing flexibility, and an ether linkage, which can influence solubility and conformational dynamics. The terminal bromo group and the tert-butyl ester offer reactive handles for conjugation to an E3 ligase ligand and a protein of interest (POI) ligand, respectively, during PROTAC synthesis. The design of the linker is a crucial element in PROTAC development, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately influencing the efficiency of protein degradation.
Comparative Analysis of PROTAC Linker Performance
Data Presentation: Quantitative Comparison of Linker Performance
The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [1] |
| Alkyl/Ether | Alkyl Chains | BCL-XL | Cereblon (CRBN) | ~30 | >90 | N/A |
| PEG-based | PEG Chains | BRD4 | Cereblon (CRBN) | <1 | >95 | [2] |
| PEG-based | PEG Chains | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | ~10-100 | >90 | N/A |
| Rigid | Piperidine/Piperazine | BRAF | Cereblon (CRBN) | ~5-20 | >90 | [3] |
| Rigid | Alkyne-containing | BRD4 | Cereblon (CRBN) | ~1-10 | >95 | [1] |
General Characteristics of Linker Classes:
-
Alkyl/Ether Linkers (e.g., this compound): These linkers offer a high degree of flexibility, which can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation. They are generally more hydrophobic than PEG linkers, which can enhance cell permeability but may also lead to lower aqueous solubility. The synthesis of alkyl/ether linkers is often straightforward.[1]
-
PEG-based Linkers: Polyethylene (B3416737) glycol (PEG) linkers are known for their hydrophilicity, which can improve the solubility and pharmacokinetic properties of PROTACs. The length of PEG linkers can be easily tuned to optimize the distance between the target protein and the E3 ligase. However, excessive flexibility can sometimes be detrimental to the stability of the ternary complex.[1]
-
Rigid Linkers: Linkers incorporating cyclic structures (e.g., piperidine, piperazine) or alkynes introduce conformational constraints. This rigidity can pre-organize the PROTAC into an active conformation, leading to enhanced potency and selectivity. However, the synthesis of rigid linkers can be more complex.[1][3]
Signaling Pathway and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC, which hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Workflow: PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow for synthesizing a PROTAC using a linker like this compound and evaluating its performance.
Caption: General workflow for PROTAC synthesis and subsequent performance evaluation in cellular and biochemical assays.
Experimental Protocols
General Protocol for PROTAC Synthesis using Alkyl/Ether Linkers
This protocol describes a general two-step synthesis of a PROTAC, which can be adapted for linkers such as this compound.
Step 1: Conjugation of Linker to the First Ligand (e.g., POI Ligand)
-
Reaction Setup: Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) in an appropriate aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate) to the reaction mixture to deprotonate the nucleophile.
-
Linker Addition: Add this compound to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting intermediate by column chromatography.
Step 2: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand)
-
Deprotection (if necessary): If the linker contains a protecting group (e.g., the tert-butyl ester), deprotect it under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) for a tert-butyl ester) to reveal a reactive functional group (e.g., a carboxylic acid).
-
Amide Coupling: Dissolve the deprotected intermediate and the E3 ligase ligand (containing a free amine) in a suitable solvent like DMF.
-
Coupling Reagents: Add a peptide coupling reagent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Reaction Conditions: Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract the final PROTAC product. Purify by column chromatography or preparative HPLC to yield the final PROTAC molecule.
Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol for Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the ternary complex in live cells.
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Plate the transfected cells in a 96-well plate.
-
-
Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. This can be used to assess the cooperativity of the complex formation.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Chemical Probe Cross-Reactivity
The utility of any chemical probe hinges on its ability to selectively interact with its intended target. Off-target binding, or cross-reactivity, can obscure experimental outcomes and is a critical parameter to assess during probe development and validation. Here, we outline the methodologies and comparative approaches necessary to characterize the selectivity of a novel probe like tert-Butyl 2-((5-bromopentyl)oxy)acetate.
The Landscape of Chemical Probes: A Comparative Overview
Chemical probes are broadly categorized based on their mode of action and target class. When considering a new probe such as this compound, which possesses an alkyl bromide as a reactive electrophile, it is crucial to compare its performance against established alternatives that target similar functionalities, such as reactive cysteine or lysine (B10760008) residues.
Table 1: Comparison of Common Electrophilic Probes
| Probe Class | Reactive Warhead | Typical Targets | Advantages | Disadvantages |
| Haloacetamides | Iodoacetamide, Bromoacetamide | Cysteine | High reactivity, Broad applicability | Potential for high cross-reactivity |
| Maleimides | N-ethylmaleimide | Cysteine | High reactivity, Stable adducts | Can react with other nucleophiles |
| Acrylamides | Acrylamide | Cysteine | Tunable reactivity, Good selectivity | Can undergo Michael addition with other nucleophiles |
| Fluorophosphonates | Diisopropyl fluorophosphate | Serine Hydrolases | High selectivity for active site serines | Limited to a specific enzyme class |
| Vinyl Sulfones | Phenyl vinyl sulfone | Cysteine | Covalent and irreversible binding | Can exhibit off-target reactivity |
| Hypothetical: Alkyl Halides | This compound | Cysteine, Histidine, Lysine | Potentially novel reactivity profile | Cross-reactivity profile is unknown and requires extensive characterization |
Deciphering Specificity: Key Experimental Protocols
A multi-pronged approach is essential to rigorously assess the cross-reactivity of a new chemical probe. The following experimental protocols provide complementary information to build a comprehensive selectivity profile.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of a probe across an entire proteome.[1] In this method, a proteome is pre-incubated with the test probe (e.g., this compound) at various concentrations before treatment with a broad-spectrum, tagged probe (e.g., an iodoacetamide-alkyne probe) that targets the same class of residues. The test probe's ability to block the binding of the tagged probe to specific proteins is then quantified by mass spectrometry.
Experimental Workflow for Competitive ABPP:
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Data Presentation for Competitive ABPP:
The results of a competitive ABPP experiment are best presented in a table that clearly shows the concentration-dependent engagement of the probe with its targets and off-targets.
Table 2: Example Competitive ABPP Data for a Hypothetical Probe
| Protein Target | IC50 (µM) - On-Target | IC50 (µM) - Off-Target 1 | IC50 (µM) - Off-Target 2 |
| Probe A (Hypothetical) | 1.2 | 25.6 | > 100 |
| Probe B (Alternative) | 0.8 | 15.3 | 89.1 |
| This compound | Experimental Value | Experimental Value | Experimental Value |
Photoaffinity Labeling (PAL)
Photoaffinity labeling is another valuable technique for identifying direct binding partners of a small molecule.[2][3][4] A derivative of the probe containing a photo-reactive group (e.g., a diazirine or benzophenone) is incubated with the proteome. Upon UV irradiation, a covalent bond is formed between the probe and any interacting proteins, which can then be identified by mass spectrometry.[2] Comparing the proteins labeled by an active probe versus an inactive control probe can help distinguish specific from non-specific interactions.[2]
Experimental Workflow for Photoaffinity Labeling:
Caption: General workflow for Photoaffinity Labeling (PAL).
In-situ Target Engagement Assays
Cellular thermal shift assays (CETSA) and other in-situ target engagement assays can confirm that the probe interacts with its intended target in a cellular context.[5] These assays measure the change in the thermal stability of a protein upon ligand binding. A selective probe should induce a thermal shift in its target protein but not in unrelated proteins.
Logical Framework for Probe Comparison
When evaluating a new probe, a logical and systematic comparison with existing tools is essential. This can be visualized as a decision-making flowchart.
Caption: Logical workflow for the validation of a new chemical probe.
Conclusion
The rigorous evaluation of a chemical probe's cross-reactivity is a cornerstone of robust chemical biology and drug discovery research. While direct experimental data for this compound is not yet publicly available, the framework presented here provides a comprehensive guide for its evaluation and comparison against other probes. By employing a combination of proteome-wide profiling techniques, direct target identification methods, and in-situ validation assays, researchers can confidently characterize the selectivity of novel probes and ensure the reliability of their experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of tert-Butyl 2-((5-bromopentyl)oxy)acetate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.
As a brominated organic compound, this compound is classified as a halogenated organic waste.[1] Improper disposal can pose significant safety risks and environmental hazards. Adherence to the following step-by-step procedures is mandatory.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]
Given that the related compound, tert-butyl acetate, is highly flammable, it is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[4][5]
II. Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Waste Container: Obtain a dedicated waste container specifically for halogenated organic compounds.[1] This container should be made of a chemically compatible material and be clearly labeled.
-
Labeling: The container must be prominently labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[1][6] Maintain a log of the approximate volume or mass of the waste added to the container.[1]
-
Segregation: Do not mix this compound waste with non-halogenated solvents, acids, bases, oxidizers, or other reactive chemicals.[1][2]
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[2][7] Store the container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.
III. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material using an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[4][8]
-
Cleanup: Using non-sparking tools, carefully collect the absorbent material and contaminated debris.[4] Place the collected material into the designated halogenated organic waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
IV. Final Disposal Logistics
The ultimate disposal of halogenated organic waste is a regulated process that must be handled by certified professionals.
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Professional Disposal: The waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration, which is the standard disposal method for such compounds.[1] Never attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cometchemical.com [cometchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. Registration Dossier - ECHA [echa.europa.eu]
Essential Safety and Operational Guide for Handling tert-Butyl 2-((5-bromopentyl)oxy)acetate
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of tert-Butyl 2-((5-bromopentyl)oxy)acetate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Key Properties
Summary of Potential Hazards and Properties (based on related compounds):
| Property | Data / Precaution | Source Compound |
| Physical State | Likely a liquid. | General chemical knowledge |
| Hazards | Potentially harmful if swallowed.[6] May cause skin and eye irritation or burns.[6] May cause respiratory irritation.[3][5] | tert-Butyl bromoacetate[6], tert-Butyl acetate[3][5] |
| Flammability | Assumed to be a highly flammable liquid and vapor.[2][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][6] | tert-Butyl acetate[2][4][5] |
| Storage | Store in a cool, dry, well-ventilated place.[1][2][6] Keep container tightly closed.[2][3][6] Recommended storage is often refrigerated (0-6°C) to prevent degradation.[7] | tert-Butyl bromoacetate[7], tert-Butyl acetate[2] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, and some metals.[7] | tert-Butyl bromoacetate[7] |
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure. All PPE should be inspected before use.[8]
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Standard laboratory practice requires eye protection at all times.[8] Goggles provide a seal around the eyes to protect against splashes.[9] |
| Face Shield (worn over goggles). | A face shield should be worn over safety eyewear when working with larger quantities or when there is a significant risk of splashing or explosion.[8][9][10] | |
| Hand Protection | Disposable nitrile gloves for minimal contact. | Nitrile gloves offer better chemical resistance than latex for general laboratory work.[8][10] |
| Thicker, chemical-resistant gloves (e.g., Butyl rubber) for extended contact. | Required when direct or prolonged skin contact is likely.[8] Always consult the manufacturer's chemical resistance guide to select the appropriate glove material.[8][10] | |
| Body Protection | Chemical-resistant lab coat. | A lab coat should be worn and fully buttoned to protect skin and clothing.[10] |
| Respiratory Protection | Not typically required if work is conducted in a certified chemical fume hood. | Engineering controls like fume hoods are the primary means of exposure prevention. Respirators require prior approval, medical evaluation, and fit-testing.[8][10] |
Operational Plan: Step-by-Step Handling Protocol
A. Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store the container in a designated, well-ventilated, cool, and dry area, preferably a flammables-rated cabinet.[1][6] Keep it tightly sealed and protected from light.[7] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
B. Chemical Handling
-
Work Area: Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Pre-Use Check: Before handling, ensure safety equipment such as an eyewash station and safety shower are accessible and unobstructed.[5]
-
Grounding: For transfers of significant quantities, ground and bond the container and receiving equipment to prevent static discharge, as the substance is likely flammable.[2][3][4]
-
Tools: Use only non-sparking tools when opening or handling containers.[2][3][6]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly with soap and water after handling the chemical.[1]
C. Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Control Vapors & Ignition: Remove all sources of ignition.[1][6] Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
As a brominated organic compound, this chemical must be disposed of as hazardous waste. Improper disposal can cause environmental harm.
-
Waste Collection: Collect all waste containing the chemical, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container designated for halogenated organic waste .[11]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste, as disposal costs and procedures differ.[11]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through a certified hazardous waste management provider in accordance with all local, state, and federal regulations.[12] Neutralization or incineration at licensed facilities are potential disposal methods.[12]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. images.nicindustries.com [images.nicindustries.com]
- 3. cometchemical.com [cometchemical.com]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
